molecular formula C2H2NiO5 B142417 Nickel(II) oxalate hydrate CAS No. 126956-48-7

Nickel(II) oxalate hydrate

Cat. No.: B142417
CAS No.: 126956-48-7
M. Wt: 164.73 g/mol
InChI Key: DCEDPLWSSQQNGQ-UHFFFAOYSA-L
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Description

Nickel(II) oxalate hydrate is a useful research compound. Its molecular formula is C2H2NiO5 and its molecular weight is 164.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nickel(2+);oxalate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDPLWSSQQNGQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NiO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583775
Record name Nickel(2+) ethanedioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126956-48-7
Record name Nickel(2+) ethanedioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nickel(II) Oxalate Dihydrate: Structural Architectures and Pyrolytic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Materials Scientists, and Process Chemists in Pharmaceutical/Catalyst Development.

Executive Summary

Nickel(II) oxalate dihydrate (


) is a critical coordination polymer serving as a high-purity precursor in the synthesis of defined nickel catalysts and energy storage materials.[1] For drug development professionals, its relevance lies not in direct therapeutic activity, but as a superior precursor for generating Raney nickel  and supported Ni-catalysts  used in the hydrogenation of pharmaceutical intermediates. This guide dissects its crystallographic polymorphism, synthesis kinetics, and thermal decomposition mechanisms to enable precise control over final material properties.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name Nickel(II) ethanedioate dihydrate
Formula

Molar Mass 182.74 g/mol
CAS Number 6018-94-6
Appearance Pale green crystalline powder
Solubility Insoluble in water and ethanol; soluble in dilute mineral acids
Magnetic Susceptibility Paramagnetic (High-spin

Ni(II))

Crystallographic Architecture

Polymorphism and Space Groups

Nickel oxalate dihydrate exhibits polymorphism which significantly impacts its thermal decomposition profile. The two primary polymorphs are:

  • 
    -Polymorph (Stable): 
    
    • System: Monoclinic

    • Space Group:

      
       (No. 15)
      
    • Structure: Ordered 1D polymeric chains.

    • Lattice Parameters:

      
       Å, 
      
      
      
      Å,
      
      
      Å,
      
      
      .[2]
  • 
    -Polymorph (Metastable): 
    
    • System: Orthorhombic

    • Space Group:

      
      [2][3]
      
    • Formation: Often results from rapid precipitation or specific stacking faults during crystallization.

Coordination Geometry

The Ni(II) center adopts a distorted octahedral geometry (


).
  • Equatorial Plane: Four oxygen atoms from two bidentate bridging oxalate ligands form the equatorial plane.

  • Axial Positions: Two water molecules occupy the trans-axial positions.

  • Polymeric Linkage: The oxalate groups act as bridging ligands (

    
    -oxalato), connecting Ni centers into linear 1D molecular chains running parallel to the 
    
    
    
    -axis. These chains are interlinked by extensive hydrogen bonding networks involving the axial water molecules and the carbonyl oxygens of adjacent chains.

Synthesis Protocol: Controlled Precipitation

To ensure phase purity (favoring the stable monoclinic


-form) and uniform particle size for catalyst applications, a controlled precipitation method is required.
Reagents
  • Precursor: Nickel(II) Chloride Hexahydrate (

    
    ) or Nickel(II) Nitrate Hexahydrate.
    
  • Precipitant: Oxalic Acid (

    
    ) or Sodium Oxalate (
    
    
    
    ).
  • Solvent: Deionized Water (18.2 M

    
    ).
    
Step-by-Step Methodology
  • Solution A: Dissolve 0.1 mol

    
     in 100 mL DI water.
    
  • Solution B: Dissolve 0.11 mol Oxalic Acid in 100 mL DI water (10% excess to drive equilibrium).

  • Precipitation: Add Solution B to Solution A dropwise under vigorous stirring (500 RPM) at 60°C. Note: Elevated temperature promotes the formation of the ordered monoclinic phase over the disordered orthorhombic phase.

  • Digestion: Stir for 2 hours at 60°C, then age the precipitate for 12 hours at room temperature.

  • Filtration: Filter the green precipitate and wash 3x with warm DI water to remove chloride ions (test filtrate with

    
    ).
    
  • Drying: Dry in a vacuum oven at 80°C for 6 hours.

Synthesis Logic Diagram

SynthesisWorkflow Start Precursor Preparation Mix Controlled Precipitation (T = 60°C, pH ~1) Start->Mix Dropwise Addition Age Digestion & Aging (Ostwald Ripening) Mix->Age 2h Stirring Wash Filtration & Washing (Remove Cl- ions) Age->Wash Vacuum Filtration Dry Vacuum Drying (80°C, <100 mbar) Wash->Dry Purification Product α-NiC2O4·2H2O (Monoclinic Phase) Dry->Product Crystallization

Figure 1: Controlled precipitation workflow designed to maximize crystallinity and phase purity.

Thermal Decomposition & Pyrolysis

Understanding the thermal profile is essential when using this compound as a precursor for NiO (battery cathodes) or metallic Ni (hydrogenation catalysts).

Decomposition Mechanism

The decomposition occurs in two distinct gravimetric steps:

  • Dehydration (Endothermic):

    
    
    
    • Structural Change:[4] The coordination sphere collapses; the anhydrous form (

      
      ) is often disordered.
      
  • Decarboxylation (Exothermic/Endothermic dependent on atmosphere):

    
    
    
    • Note: In air, the metallic Ni immediately oxidizes to NiO. In inert atmospheres (

      
      , Ar), metallic Ni nanoparticles are obtained.
      
TGA Data Summary
StageTemperature RangeMass Loss (Theor.)Mass Loss (Exp.)Product
I 180°C – 240°C19.7%~20.1%Anhydrous

II (Inert) 320°C – 380°C48.2%~48.5%Metallic Ni
II (Air) 320°C – 400°CVariableVariableNickel Oxide (NiO)
Pyrolysis Pathway Diagram

Decomposition Hydrate NiC2O4·2H2O (Hydrate) Anhydrous NiC2O4 (Anhydrous) Hydrate->Anhydrous Dehydration 180-240°C (-2 H2O) NiMetal Ni Metal (Nanoparticles) Anhydrous->NiMetal Inert Gas (N2/Ar) 350°C (-2 CO2) NiOxide NiO (Oxide) Anhydrous->NiOxide Air/Oxygen >350°C (Oxidation) NiMetal->NiOxide Exposure to Air (Surface Passivation)

Figure 2: Divergent thermal decomposition pathways based on atmospheric conditions.

Applications in Research & Development

Catalyst Precursor Engineering

In pharmaceutical synthesis, Raney Nickel or supported Ni catalysts are standard for reducing nitriles, nitro groups, and alkenes.

  • Advantage: Decomposition of

    
     yields Ni nanoparticles with a narrow size distribution and high surface area, superior to those derived from nitrate precursors which often sinter during denitration.
    
  • Protocol: Impregnate porous supports (alumina, silica) with nickel oxalate solution (using amine complexation to solubilize), then calcine in

    
    .
    
Battery Cathode Development

Nickel oxalate is a key intermediate in recovering Ni from spent catalysts to synthesize Lithium Nickel Manganese Cobalt Oxide (NMC) cathodes. The oxalate route allows for the precise co-precipitation of Ni, Mn, and Co oxalates, ensuring atomic-level mixing before calcination.

References

  • Crystal Structure & Polymorphism

    • Title: Structure transformations in nickel oxalate dihydrate and nickel formate dihydr
    • Source: Journal of Solid State Chemistry (2018).[2]

    • URL:[Link]

  • Thermal Decomposition Mechanism

    • Title: The thermal decomposition of nickel oxalate dihydrate: An in situ TP-XRD and TGA/FT-IR study.
    • Source: Thermochimica Acta (2009).
    • URL:[Link]

  • Synthesis & Nanoparticle Formation

    • Title: Preparation of Dispersed Nickel Oxalate Dihydrate by Aqueous Solution Process and its Thermal Decomposition.[5]

    • Source: M
    • URL:[Link][5][6][7][8][9]

  • Mineralogical Context (Andreybulakhite)

    • Title: Andreybulakhite, , the first natural nickel oxal
    • Source: European Journal of Mineralogy (2025).[2]

    • URL:[Link]

Sources

An In-Depth Technical Guide to Nickel(II) Oxalate Dihydrate (CAS: 6018-94-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that serves as a cornerstone material in advanced chemical synthesis.[1] Appearing as a light green crystalline powder, it is recognized not for its direct applications but as a critical precursor for producing high-purity, nanostructured nickel (Ni) and nickel oxide (NiO) materials.[1][2] Its primary value lies in its clean and controllable thermal decomposition, a process that can be precisely manipulated by atmospheric conditions to yield either the pure metal or its oxide.[3][4] This property makes it indispensable in the development of heterogeneous catalysts, battery components, magnetic materials, and advanced ceramics.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, properties, decomposition behavior, and key applications, along with validated experimental protocols and essential safety information for laboratory professionals.

Core Physicochemical Properties

A foundational understanding of a chemical precursor begins with its fundamental properties. Nickel(II) oxalate dihydrate is characterized by its insolubility in water and solubility in acidic solutions.[3][5][6]

PropertyValueSource(s)
CAS Number 6018-94-6[2][7]
Molecular Formula NiC₂O₄·2H₂O[2][8]
Molecular Weight 182.74 g/mol [2][5]
Appearance Light green crystalline powder[1][2][6]
Water Solubility Insoluble / Sparingly soluble[1][3][5][9]
Acid Solubility Soluble with decomposition[3][5][6]
Density 2.071 g/cm³ at 20°C[4]
Storage Conditions 0 - 8 °C, protect from light[2][6]

Synthesis Methodologies: From Solution to Solid Precursor

The synthesis of Nickel(II) oxalate dihydrate is typically straightforward, with aqueous precipitation being the most common and scalable method. The choice of synthesis route is often dictated by the desired particle morphology and purity.

Aqueous Precipitation: The Industry Standard

The predominant synthesis method involves a precipitation reaction in an aqueous medium. This technique is favored for its simplicity, cost-effectiveness, and high yield. The underlying principle is the reaction between a soluble nickel(II) salt and a source of oxalate ions, leading to the formation of the insoluble Nickel(II) oxalate dihydrate which precipitates from the solution.[1][10]

Causality: The low solubility product (pKsp: 9.4) of nickel oxalate drives the reaction to completion, ensuring a high-yield precipitation upon mixing the precursor solutions.[3][5] Common nickel sources include nickel sulfate (NiSO₄), nickel chloride (NiCl₂), or nickel nitrate (Ni(NO₃)₂), while oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) typically provides the oxalate anion.[1][11][12] Controlling parameters such as temperature, pH, and reagent addition rate can influence the particle size and morphology of the final product.[13]

G cluster_reactants Reactant Solutions cluster_process Process cluster_product Final Product Ni_Salt Soluble Ni(II) Salt (e.g., NiSO₄, NiCl₂) Precipitation Aqueous Precipitation (Mixing & Reaction) Ni_Salt->Precipitation Oxalate_Source Oxalate Source (e.g., H₂C₂O₄, Na₂C₂O₄) Oxalate_Source->Precipitation Filtration Filtration & Washing Precipitation->Filtration Formation of Green Precipitate Drying Drying (e.g., 80°C) Filtration->Drying Removal of Impurities Final_Product Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O Powder) Drying->Final_Product

Caption: General workflow for the synthesis of Nickel(II) oxalate dihydrate via aqueous precipitation.

Alternative Synthesis Routes

For applications requiring precise control over particle characteristics, such as in nanotechnology, alternative methods are employed:

  • Hydrothermal Synthesis: Reactants are subjected to high temperature and pressure in a sealed vessel, which can yield highly crystalline nanostructures.[10]

  • Reaction with Nickel Hydroxide: Nickel oxalate nanoparticles can be synthesized from a nickel hydroxide (Ni(OH)₂) slurry by the controlled addition of an oxalic acid solution.[13] This method offers a pathway to control particle size by adjusting the reaction temperature.[13]

Structural and Molecular Profile

Nickel(II) oxalate dihydrate is a coordination polymer.[1] Its structure consists of nickel(II) ions (Ni²⁺) in a pseudo-octahedral coordination environment.[14] The oxalate anions (C₂O₄²⁻) act as bidentate bridging ligands, connecting the nickel centers, while the water molecules complete the coordination sphere.[1] This arrangement results in the formation of extended chain or layered networks, which explains the compound's insolubility in water.[1][14]

Thermal Decomposition: The Gateway to Functional Materials

One of the most scientifically and commercially significant properties of Nickel(II) oxalate dihydrate is its thermal decomposition behavior.[1] This process is the primary route for producing catalytically active nickel metal and nickel oxide nanoparticles. The final product is critically dependent on the composition of the surrounding atmosphere during heating.[3][4]

Decomposition Mechanism

The decomposition occurs in distinct stages:

  • Dehydration: Upon heating, the two molecules of water of hydration are released. This process typically begins above 150°C and results in the formation of anhydrous nickel oxalate (NiC₂O₄).[3][14]

  • Oxalate Decomposition: At higher temperatures, generally above 300°C, the anhydrous nickel oxalate decomposes.[1][3]

The Critical Role of Atmosphere
  • Inert or Reducing Atmosphere (Vacuum, N₂, Ar): In the absence of an oxidant, the anhydrous nickel oxalate decomposes to form finely divided, high-purity metallic nickel and carbon dioxide.[3][4][15] This is the preferred method for producing active nickel catalysts.[3] The final product at temperatures above 400°C is metallic Ni particles, which may have some surface oxidation and carbon deposits.[15]

  • Oxidizing Atmosphere (Air): In the presence of air, the decomposition yields nickel oxide (NiO) along with gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[1][4] This route is extensively used for synthesizing NiO nanoparticles for applications in batteries, sensors, and ceramics.[2][12]

G Start NiC₂O₄·2H₂O (Green Powder) Anhydrous Anhydrous NiC₂O₄ Start->Anhydrous Heat (>150°C) - 2H₂O Atmosphere_Inert Inert Atmosphere (e.g., N₂, Vacuum) > 300°C Anhydrous->Atmosphere_Inert Atmosphere_Air Oxidizing Atmosphere (Air) > 300°C Anhydrous->Atmosphere_Air Product_Ni Metallic Nickel (Ni) + 2CO₂ Product_NiO Nickel Oxide (NiO) + CO + CO₂ Atmosphere_Inert->Product_Ni Atmosphere_Air->Product_NiO

Sources

Technical Guide: Solubility Profile and Phase Stability of Nickel(II) Oxalate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nickel(II) oxalate dihydrate (


) represents a critical precursor in the synthesis of nickel-based catalysts, nanomaterials, and battery cathode precursors.[1][2][3] Its utility is defined by a distinct solubility profile: it is sparingly soluble in water, practically insoluble in polar organic solvents, and highly sensitive to pH-driven complexation.

This guide provides a rigorous physicochemical analysis of


, moving beyond basic solubility tables to explore the thermodynamic drivers of its precipitation and dissolution. It includes self-validating experimental protocols for solubility determination and controlled synthesis, designed for researchers requiring high-purity material characterization.

Part 1: Physicochemical Profile & Thermodynamics

Structural and Thermodynamic Basis

Nickel(II) oxalate dihydrate crystallizes in a monoclinic or orthorhombic system, where


 centers are octahedrally coordinated by bidentate oxalate ligands and water molecules. The insolubility of this compound in water is thermodynamically governed by the balance between its lattice energy and the hydration enthalpy of its constituent ions.
  • Formula:

    
    
    
  • Molecular Weight: 182.74 g/mol [2][4]

  • Appearance: Light green crystalline powder

  • Thermal Stability: Dehydrates >150°C; Decomposes to NiO/Ni >290°C[3]

Aqueous Solubility Equilibrium

In pure water at 25°C, the compound follows a heterogeneous equilibrium. The solubility product constant (


) is the defining metric for its stability in aqueous media.


Quantitative Data Profile:

ParameterValue / RangeContext

(25°C)

to

Sparingly Soluble [1][2]


Logarithmic constant [2]
Solubility (Water)

g/100 mL
Practically insoluble
Solubility (Ethanol) InsolubleUsed as antisolvent wash
Solubility (Acetone) InsolubleUsed as drying agent

Note: The low


 indicates that precipitation is thermodynamically favored even at low concentrations of 

and oxalate ions.
The pH Influence: Speciation and Complexation

The solubility of nickel oxalate is heavily dependent on pH due to the basicity of the oxalate ion and the amphoteric nature of nickel.

  • Acidic Conditions (pH < 4): Solubility increases . Hydronium ions protonate the oxalate anion, shifting the equilibrium to the right to satisfy

    
    .
    
    • 
       (Soluble Oxalic Acid)
      
  • Basic Conditions (pH > 9): Solubility increases via ammine complex formation (if

    
     is present) or precipitates as hydroxide.
    
    • 
      [3]
      
Visualization: Solubility & Speciation Network

The following diagram maps the chemical species involved in the dissolution and precipitation pathways.

SolubilityNetwork Solid NiC2O4·2H2O (Solid) Ni_Ion Ni²⁺ (aq) Solid->Ni_Ion Dissolution (Ksp) Ox_Ion C2O4²⁻ (aq) Solid->Ox_Ion Amine_Complex [Ni(NH3)6]²⁺ (Soluble) Ni_Ion->Amine_Complex + NH3 (Excess) Precipitate Ni(OH)2 (Solid) Ni_Ion->Precipitate + OH⁻ (pH > 10) Acid_Complex H2C2O4 (Soluble) Ox_Ion->Acid_Complex + H⁺ (pH < 4)

Figure 1: Mechanistic pathway of Nickel(II) Oxalate dissolution and complexation under varying chemical environments.

Part 2: Organic Solvent Interactions

The Antisolvent Effect

Nickel(II) oxalate is insoluble in polar organic solvents like ethanol, methanol, and acetone. This insolubility is not merely a physical property but a tool for synthesis and purification.

  • Dielectric Constant Mechanism: Water (

    
    ) stabilizes the charged 
    
    
    
    and
    
    
    ions. Ethanol (
    
    
    ) and acetone (
    
    
    ) have significantly lower dielectric constants, drastically increasing the force of attraction between the ions (Coulomb's Law).
  • Application: Adding ethanol to a saturated aqueous solution of nickel oxalate reduces the solubility limit, forcing rapid precipitation (Antisolvent Crystallization).

Part 3: Experimental Protocols

Protocol A: Self-Validating Solubility Determination (ICP-OES)

Objective: Accurately determine the solubility of


 in a specific medium (e.g., pH-adjusted water) using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

Methodology:

  • Saturation: Add excess

    
     powder (approx. 200 mg) to 50 mL of the target solvent in a sealed flask.
    
  • Equilibration: Shake at controlled temperature (25°C) for 24 hours. Validation Step: Measure pH before and after to ensure no drift occurred.

  • Separation: Filter the suspension through a 0.22

    
     syringe filter. Crucial: Discard the first 2 mL of filtrate to prevent adsorption bias on the filter membrane.
    
  • Digestion/Dilution: Take 5 mL of clear filtrate and acidify with 100

    
     concentrated 
    
    
    
    (stabilizes metal ions). Dilute to 50 mL with deionized water.
  • Analysis: Analyze for Nickel content (

    
    ) using ICP-OES at 231.604 nm (primary line).
    
  • Calculation: Back-calculate molar concentration.

    
    .
    
Protocol B: Controlled Precipitation Synthesis

Objective: Synthesize high-purity


 with controlled morphology.

Workflow:

  • Precursor Prep: Dissolve 0.1M

    
     in deionized water.
    
  • Precipitant Prep: Dissolve 0.1M Oxalic Acid (

    
    ) in water.
    
  • Reaction: Slowly add Oxalic Acid to Nickel Nitrate solution under stirring.

  • pH Adjustment: Dropwise addition of dilute

    
     to maintain pH 5-6. Reasoning: Prevents soluble acid complex formation while avoiding hydroxide precipitation.
    
  • Purification: Filter the green precipitate. Wash 3x with Deionized Water (removes nitrates) and 2x with Acetone (removes water, facilitates drying).

  • Drying: Dry at 60°C for 4 hours. Warning: Do not exceed 100°C to maintain the dihydrate structure.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis Protocol cluster_analysis Solubility Validation Step1 Dissolve Ni(NO3)2 Step2 Add Oxalic Acid (Slow Drip) Step1->Step2 Step3 Adjust pH to 5-6 (NH4OH) Step2->Step3 Step4 Filter & Wash (Water -> Acetone) Step3->Step4 Step5 Equilibrate Excess Solid (24h, 25°C) Step4->Step5 Use Solid Step6 0.22µm Filtration Step5->Step6 Step7 ICP-OES Analysis Step6->Step7

Figure 2: Integrated workflow for the synthesis and solubility validation of Nickel(II) Oxalate.

Part 4: Thermal Decomposition & Stability

Understanding the thermal limits is vital for accurate solubility testing (drying samples) and applications (calcination).

  • Dehydration (150°C - 250°C):

    • Reaction:

      
      [2]
      
    • Mass Loss: ~20% (theoretical).

  • Decomposition (290°C - 350°C):

    • Reaction (Air):

      
      [3]
      
    • Reaction (Inert/Vacuum):

      
      [3]
      
    • Significance: Solubility tests must be performed on the dihydrate (dried < 80°C). Heating above 150°C changes the crystal structure and solubility kinetics [3][4].

References

  • Solubility Product Constants . EniG. Periodic Table of the Elements. [Link]

  • Nickel Oxalate Dihydrate Product Data . Chemdad Chemical Properties & Safety. [Link]

  • Thermal Decomposition of Nickel Oxalate Dihydrate: A Detailed XPS Insight . The Journal of Physical Chemistry C. [Link]

  • Kinetics of thermal decomposition of nickel oxalate dihydrate in air . ResearchGate. [Link]

  • Nickel(II) Oxalate Dihydrate Compound Summary . PubChem. [Link][4]

Sources

Hazards and safety precautions for handling Nickel(II) oxalate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Safe Handling of Nickel(II) Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (NiC₂O₄·xH₂O), typically encountered as the dihydrate (CAS No. 6018-94-6), is a light green, crystalline powder.[1] It is characterized by its high insolubility in water but solubility in acids.[2][3] This property, combined with its thermal decomposition to form nickel oxides, makes it a valuable precursor in various chemical applications.[1][3] In research and development, it is primarily used in the synthesis of nickel-based catalysts and in electrochemical applications such as battery and sensor development.[4]

However, the utility of this organometallic reagent is matched by its significant health and environmental hazards. The presence of both nickel(II) ions and oxalate presents a dual toxicological profile that necessitates a comprehensive and rigorous approach to safety. This guide provides an in-depth analysis of the hazards associated with this compound and outlines the critical safety protocols required for its handling, grounded in established scientific principles and regulatory standards.

Section 1: Comprehensive Hazard Analysis

A thorough understanding of the hazards is the foundation of a robust safety plan. This compound poses multiple risks, ranging from acute toxicity to long-term carcinogenic effects.

Toxicological Profile

The primary routes of occupational exposure are inhalation of the dust, skin contact, and accidental ingestion.[1][5]

  • Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][6] The oral LD50 is reported to be 500.1 mg/kg, indicating significant toxicity upon ingestion.[6] Inhalation can cause irritation to the mucous membranes and upper respiratory tract.[1]

  • Carcinogenicity: This is the most severe long-term hazard. This compound is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC) and is listed as a known human carcinogen by the National Toxicology Program (NTP).[6][7] The primary cancer risk is associated with the inhalation of nickel-containing dust, which can lead to lung and nasal cancers.[5][8] California's Proposition 65 also lists nickel compounds as known carcinogens.[8]

  • Skin Sensitization and Irritation: The compound is a known skin sensitizer.[6] Repeated or prolonged contact can lead to allergic contact dermatitis, characterized by rash, itching, and swelling.[7] It may also cause general skin and eye irritation upon contact.[1]

  • Organ Toxicity: Prolonged or repeated exposure, particularly through inhalation, can cause significant damage to organs, with the lungs being a primary target.[6][7]

Physicochemical Hazards
  • Thermal Decomposition: When heated, this compound decomposes. Under fire conditions, it emits toxic fumes, including carbon monoxide, carbon dioxide, and nickel oxides.[1][9]

  • Dust Explosion: While not flammable under normal conditions, as a fine powder, it has the potential to form explosive dust-air mixtures if dispersed in sufficient concentration.[6]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[1][6]

Ecotoxicity

This compound is classified as very toxic to aquatic life, with long-lasting effects.[2][6][7] Due to its insolubility in water, it is not likely to be mobile in soil but may persist in the environment.[7][10] Extreme care must be taken to prevent its release into drains, waterways, or the general environment.[11][12]

Section 2: Quantitative Hazard Summary

For clarity and rapid risk assessment, the key quantitative and qualitative data are summarized below.

Table 1: Physicochemical and Toxicological Properties

PropertyValue / ClassificationSource(s)
Chemical Formula NiC₂O₄ · 2H₂O[1][13]
Molecular Weight 182.76 g/mol [1][13]
Appearance Light green, odorless solid powder[1][10]
Solubility Insoluble in water; Soluble in acids[2][3]
Acute Oral Toxicity (LD50) 500.1 mg/kg[6]
Hazard Statements H302+H312, H317, H350, H372, H410[6]
IARC Carcinogen Classification Group 1 (Carcinogenic to humans)[6]
NTP Carcinogen Classification Known to be a human carcinogen[6][7]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective method for mitigating risk involves applying the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE) is always considered the last line of defense.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Difficult: Unique properties often required) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Respirator, Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls applied to this compound.

Engineering Controls (Primary Barrier)

The primary objective of engineering controls is to isolate the researcher from the hazard. Given the high toxicity and carcinogenicity via inhalation, these are non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound powder (weighing, transferring, mixing) MUST be performed inside a certified chemical fume hood with a verified face velocity (typically 80-120 fpm). This is critical to contain dust and prevent inhalation.[6]

  • Glovebox: For highly sensitive procedures or when handling larger quantities, a glovebox provides an even higher level of containment by creating a physical barrier.

  • Ventilation: The laboratory must be equipped with general mechanical exhaust ventilation to ensure any fugitive emissions are diluted and removed.[1] A safety shower and eye wash station must be readily accessible.[1]

Administrative Controls (Procedural Safety)

These controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed, reviewed, and approved for all procedures involving this compound. The SOP will incorporate all elements of this guide.

  • Training: All personnel must receive documented training on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before beginning work.

  • Restricted Access: Designate areas where this compound is stored and handled as "Carcinogen Use Areas." Access should be restricted to trained and authorized personnel only.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10][12] Wash hands and face thoroughly after handling the substance and before leaving the work area.[6][11]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should never be the sole means of protection. It must be selected based on a thorough risk assessment.

  • Respiratory Protection: Due to the inhalation hazard, respiratory protection is mandatory when handling the powder outside of primary containment like a glovebox. A NIOSH-approved respirator with N95, P1, or higher-rated particulate filters is the minimum requirement.[1][5] For spill cleanup or in situations with potential for high dust concentration, a full-facepiece respirator or a powered air-purifying respirator (PAPR) should be used.[5]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][9] Always inspect gloves for tears or holes before use. Contaminated gloves must be removed and disposed of properly.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required at all times.[1][14] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[14]

  • Protective Clothing: A full-length laboratory coat, buttoned completely, is required.[2] Consider using disposable coveralls for extensive work or during spill cleanup to prevent contamination of personal clothing. Contaminated clothing must not be worn outside the work area and should be laundered separately or disposed of as hazardous waste.[6]

Section 4: Standard Operating Protocol for Weighing and Handling

This protocol provides a self-validating system for the safe weighing and transfer of this compound powder. The causality for each step is rooted in the hazard profile discussed previously.

Objective: To accurately weigh approximately 1 gram of this compound and prepare it for a reaction.

Pre-Requisites:

  • User has completed all required safety training.

  • User has read and understood the SDS for this compound.

  • A certified chemical fume hood is operational.

  • All required PPE is available and in good condition.

  • A designated waste container for nickel-contaminated solids is present in the fume hood.

Step-by-Step Methodology:

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves, N95 respirator).

  • Fume Hood Setup: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Place an analytical balance, the stock container of this compound, a weigh boat, a spatula, and the receiving flask inside the hood.

  • Tare the Balance: Place the weigh boat on the balance and press the "tare" or "zero" button.

  • Dispensing the Powder:

    • Slowly and carefully open the stock container. Avoid any sudden movements that could create airborne dust.

    • Using the spatula, carefully transfer a small amount of the powder from the stock container to the weigh boat. Keep the stock container as close to the weigh boat as possible to minimize the distance the powder travels through the air.

    • Causality: This entire step is performed in the fume hood to ensure any generated dust is immediately captured and exhausted, preventing inhalation by the operator.

  • Weighing: Close the stock container immediately. Observe the reading on the balance. Add or remove small amounts of powder as needed to reach the target weight.

  • Transfer: Once the desired weight is achieved, carefully pick up the weigh boat and transfer the powder into the receiving flask.

  • Decontamination of Tools:

    • Lightly tap the spatula and weigh boat over the receiving flask to dislodge any remaining powder.

    • Dispose of the used weigh boat and any contaminated wipes directly into the designated solid hazardous waste container located within the fume hood.

    • Causality: This prevents the spread of carcinogenic contamination outside the primary engineering control.

  • Cleanup: Wipe the spatula with a damp cloth (using water or an appropriate solvent for the subsequent reaction) and place the wipe in the hazardous waste container. Wipe down the balance and the absorbent liner with the damp cloth. Dispose of the liner in the solid waste container.

  • Post-Handling: Securely close the receiving flask. Ensure the stock container is tightly sealed and return it to its designated storage location.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles, then respirator) to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

Section 5: Risk Assessment and Emergency Procedures

A proactive approach to safety includes planning for potential emergencies.

cluster_1 Risk Assessment & Emergency Workflow Start Handling Required? Assess Assess Hazards (Carcinogen, Toxic, Skin Sensitizer) Start->Assess Controls Implement Controls (Hood, SOP, PPE) Assess->Controls Proceed Proceed with Work Controls->Proceed Emergency Emergency Occurs? (Spill, Exposure) Proceed->Emergency Emergency->Proceed No Spill Spill Protocol Emergency->Spill Yes (Spill) Exposure Exposure Protocol Emergency->Exposure Yes (Exposure) Stop Stop Work & Report Spill->Stop Exposure->Stop

Caption: Workflow for risk assessment and emergency response.

Accidental Release Measures (Spills)
  • Small Spill (within a fume hood):

    • Ensure appropriate PPE is worn (including respiratory protection).

    • Gently sweep up the powder, avoiding dust generation.[1]

    • Place the collected material and all cleanup materials (e.g., wipes, absorbent pads) into a labeled, sealed container for hazardous waste disposal.[12]

    • Wipe the spill area with a wet cloth and decontaminate the surface.

  • Large Spill (outside of containment):

    • Evacuate: Immediately evacuate the area and alert others.[1]

    • Isolate: Close the doors to the laboratory and prevent entry.

    • Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First-Aid Measures

Immediate and correct first aid is critical in mitigating the effects of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation or symptoms of an allergic reaction develop.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7][12] Seek immediate medical attention and provide the SDS to the medical personnel.[1]

Section 6: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][11][12]

  • The storage area should be a designated, locked cabinet or room accessible only to authorized personnel.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6]

  • Label the storage area clearly with warnings indicating the presence of a carcinogen.

Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[1][2]

  • Collect waste in clearly labeled, sealed containers.

  • Never dispose of this chemical down the drain or in the regular trash.[12]

  • Follow all local, state, and federal environmental regulations for hazardous waste disposal, typically managed through your institution's EH&S department.[1]

References

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  • Title: Nickel(II) oxalate dihydrate, min 96%, 250 grams Source: CP Lab Safety URL: [Link]

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An In-Depth Technical Guide to the Coordination Chemistry of Nickel(II) Oxalate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive exploration of the coordination chemistry of Nickel(II) oxalate complexes. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the synthesis, structure, and properties of these versatile compounds. We will move from the foundational chemistry of the parent hydrate, NiC₂O₄·2H₂O, to the synthesis of advanced mixed-ligand systems and coordination polymers. The guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and explores the applications of these complexes as precursors for advanced materials and their relevance in the broader context of catalysis and medicinal chemistry.

Introduction: The Interplay of Nickel(II) and the Oxalate Ligand

The coordination chemistry of Nickel(II) is a vast and richly studied field, owing to the d⁸ electronic configuration of the Ni²⁺ ion, which supports a variety of coordination numbers and geometries, most commonly octahedral. When paired with the oxalate dianion (C₂O₄²⁻), a remarkably versatile ligand, a fascinating array of structures with diverse properties emerges.

The oxalate ligand is more than a simple dicarboxylate. Its ability to act as both a bidentate chelator and a bis-bidentate bridging ligand is the cornerstone of the structural diversity seen in these complexes. This dual coordination capability allows for the formation of simple mononuclear species, but more commonly, it leads to the construction of robust, extended polymeric structures in one, two, or three dimensions.[1][2] Understanding this fundamental Ni(II)-oxalate interaction is critical for the rational design of materials with tailored properties.

The Foundational Complex: Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O)

The parent compound, nickel(II) oxalate dihydrate, is a light green, sparingly soluble solid that serves as the primary gateway to this area of coordination chemistry.[1] Its synthesis, structure, and thermal behavior are fundamental to understanding more complex derivatives.

Structure and Bonding

Nickel(II) oxalate dihydrate does not exist as a simple monomeric salt. Instead, it adopts a polymeric chain structure. Each Ni(II) center is octahedrally coordinated. Four oxygen atoms from two different, bridging oxalate ligands form the equatorial plane. The two axial positions are occupied by water molecules (aqua ligands).[3] This arrangement creates infinite one-dimensional chains where oxalate anions link adjacent nickel centers. These chains are further organized into sheets, held together by a network of hydrogen bonds involving the coordinated water molecules.[4]

The bridging nature of the oxalate ligand is the critical structural determinant, preventing the isolation of simple monomers from aqueous solution and favoring the formation of this stable, polymeric architecture.

Caption: Fig 1: Polymeric chain structure of NiC₂O₄·2H₂O.

Experimental Protocol: Synthesis of NiC₂O₄·2H₂O

This protocol describes a standard aqueous precipitation method. The choice of a simple precipitation from water is driven by the low solubility of the target compound, ensuring a high yield. Washing with water and acetone is crucial for removing soluble ionic impurities and residual water, respectively.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Acetone

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve one molar equivalent of the nickel(II) salt (e.g., 26.29 g of NiSO₄·6H₂O) in 200 mL of deionized water. Stir until fully dissolved.

    • Solution B: Dissolve one molar equivalent of the oxalate source (e.g., 12.61 g of H₂C₂O₄·2H₂O) in 200 mL of deionized water. Gentle heating may be required to fully dissolve oxalic acid.

  • Precipitation:

    • While stirring Solution A vigorously with a magnetic stirrer, slowly add Solution B dropwise over a period of 30 minutes.[5]

    • A fine, light green precipitate of NiC₂O₄·2H₂O will form immediately.

  • Digestion & Isolation:

    • Continue stirring the resulting slurry for an additional 1 hour at room temperature. This "digestion" step allows for the growth of larger, more easily filterable crystals.

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing & Drying (Self-Validation):

    • Wash the filter cake thoroughly with several portions of deionized water (total of 500 mL) to remove any unreacted salts and the acid byproduct (e.g., H₂SO₄).[6] The completeness of this wash is critical for product purity.

    • Perform a final wash with two 50 mL portions of acetone to displace the water and facilitate rapid drying.[6]

    • Dry the light green powder in a vacuum desiccator or in an oven at 60-80°C to a constant weight.[7]

Synthesis and Structural Diversity of Advanced Complexes

The true versatility of Ni(II)-oxalate chemistry is revealed when additional ligands are introduced into the system. These "co-ligands," typically nitrogen-donors like amines or pyridines, can modify the structure and properties of the resulting complex by competing for coordination sites with the oxalate and water ligands.

General Synthetic Strategies

The choice of synthetic methodology is dictated by the desired product. The key is to control the coordination environment of the nickel ion.

  • The Precursor Method: This is the most common and controlled approach. Pre-synthesized NiC₂O₄·2H₂O is used as a starting material and reacted with the desired co-ligand. This method leverages the polymeric nature of the starting material, where the co-ligand can systematically replace the coordinated water molecules.

  • One-Pot Synthesis: A soluble Ni(II) salt, the oxalate source, and the co-ligand are mixed in a single reaction vessel. While seemingly simpler, this method can lead to competing reactions and mixtures of products, making it harder to control.

  • Hydrothermal/Solvothermal Methods: These reactions are carried out in a sealed vessel at elevated temperatures and pressures. This approach is particularly effective for growing high-quality single crystals of coordination polymers and metal-organic frameworks (MOFs), which are often insoluble under ambient conditions.[2]

Synthesis_Workflow Fig 2: General workflow for synthesis and validation. cluster_0 Synthesis of Precursor cluster_1 Synthesis of Mixed-Ligand Complex cluster_2 Characterization (Validation) Ni_Salt Ni(II) Salt (e.g., NiSO₄) Precipitation Aqueous Precipitation Ni_Salt->Precipitation Oxalate Oxalate Source (e.g., H₂C₂O₄) Oxalate->Precipitation Precursor NiC₂O₄·2H₂O Precipitation->Precursor Reaction Ligand Substitution (Aqueous Suspension) Precursor->Reaction Co_Ligand N-donor Ligand (e.g., en, bipy) Co_Ligand->Reaction MLC Mixed-Ligand Complex [Ni(C₂O₄)(L)ₓ(H₂O)ᵧ] Reaction->MLC IR FT-IR MLC->IR TGA TGA MLC->TGA XRD PXRD MLC->XRD

Caption: Fig 2: General workflow for synthesis and validation.

Experimental Protocol: Synthesis of a Mixed-Ligand Complex

This protocol details the synthesis of a mixed-ligand complex using the precursor method with ethylenediamine (en) as the co-ligand. The rationale is that the stronger N-donor ligand will displace the weaker O-donor aqua ligands from the coordination sphere of the nickel in the parent oxalate chain.

Materials:

  • Synthesized NiC₂O₄·2H₂O

  • Ethylenediamine (en)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Suspension: Suspend 1.0 mmol of finely ground NiC₂O₄·2H₂O in 50 mL of deionized water in a round-bottom flask.

  • Add Co-Ligand: While stirring the suspension, add 2.2 mmol of ethylenediamine dropwise. The excess of the amine ligand helps to drive the substitution reaction to completion.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. A noticeable color change from light green to blue or purple should occur, indicating the formation of the new complex.

  • Isolation: Cool the reaction mixture to room temperature. Isolate the solid product by vacuum filtration.

  • Washing & Drying (Self-Validation):

    • Wash the product with deionized water to remove excess ethylenediamine.

    • Follow with a wash of ethanol to aid in drying.

    • Dry the final product in a vacuum desiccator to constant weight. The success of the reaction is validated by the characterization techniques outlined in the next section.

Physicochemical Characterization: A Self-Validating System

The identity and purity of synthesized Ni(II) oxalate complexes must be confirmed through a suite of analytical techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating system to confirm the successful synthesis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive tool for confirming the coordination of the oxalate ligand. The key diagnostic bands are the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the C=O bonds. The positions of these bands are sensitive to the coordination mode of the oxalate. For a bridging oxalate, as found in NiC₂O₄·2H₂O, the C=O stretching bands appear at different frequencies compared to a purely chelating oxalate or the free oxalate ion.

Vibration ModeFree Oxalate Ion (D₂h)Bridging Oxalate (in NiC₂O₄·2H₂O)Notes
ν_as(C=O) ~1610 cm⁻¹~1630-1670 cm⁻¹A significant shift to higher frequency upon coordination is indicative of a bridging mode.[3]
ν_s(C=O) ~1316 cm⁻¹~1320 cm⁻¹ & ~1360 cm⁻¹The symmetric stretch often splits into two bands in the solid state for bridged complexes.
δ(O-C=O) ~785 cm⁻¹~825 cm⁻¹Bending modes also shift upon coordination.
ν(Ni-O) N/A~400-500 cm⁻¹The appearance of a new band in the far-IR region confirms the formation of the Ni-O bond.

Table 1: Representative IR Frequencies (cm⁻¹) for the Oxalate Ligand.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. It is an essential technique for characterizing hydrated complexes like NiC₂O₄·2H₂O, providing quantitative information about its dehydration and decomposition.[8]

The thermal decomposition in air typically proceeds in two distinct steps:

  • Dehydration: The loss of the two coordinated water molecules.

  • Decomposition: The breakdown of the anhydrous nickel oxalate to nickel oxide (NiO) and gaseous products (CO and CO₂).[1]

StepTemperature Range (°C)Mass Loss (Experimental)Mass Loss (Theoretical)Process
Dehydration~120 - 270 °C~19.7%19.71%NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)
Decomposition~290 - 320 °C~39.9%40.48% (relative to NiC₂O₄)NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g)

Table 2: TGA Data for the Thermal Decomposition of NiC₂O₄·2H₂O in Air.[1][8][9]

Causality: The distinct, well-separated steps in the TGA curve are a hallmark of the compound's purity. The close agreement between experimental and theoretical mass loss validates the stoichiometry of the parent hydrate, NiC₂O₄·2H₂O.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is the definitive method for identifying the crystalline phases present in a solid sample. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline structure. For newly synthesized complexes, comparing the experimental PXRD pattern to that of the known starting materials confirms the formation of a new phase. For definitive structural elucidation, including bond lengths and angles, single-crystal X-ray diffraction is the gold standard.

Applications and Relevance to Researchers

While direct applications in drug development are not prominent, Ni(II) oxalate complexes are of significant interest to researchers in materials science and catalysis, fields that often generate tools and molecules relevant to the pharmaceutical industry.

Precursors for Nanomaterials Synthesis

One of the most important applications of nickel(II) oxalate is its use as a precursor for the synthesis of nickel oxide (NiO) nanoparticles.[7] The clean thermal decomposition at relatively low temperatures allows for the production of high-purity, nanostructured NiO.[1]

Why this matters: NiO nanoparticles have applications in catalysis, battery materials, and sensors. The ability to control the size and morphology of the final NiO product by carefully controlling the synthesis and decomposition of the oxalate precursor is a key area of research.[10] For example, using a well-defined NiC₂O₄·2H₂O powder with uniform particle morphology can lead to NiO nanoparticles with a narrow size distribution, which is critical for consistent catalytic performance.

Catalysis and Drug Synthesis

Nickel-based catalysts are vital tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex drug molecules.[11][12] While nickel oxalate itself is more often a catalyst precursor, the study of its coordination chemistry provides fundamental insights into the behavior of Ni(II) centers. Recently, innovative nickel tools have been developed that allow for the selective construction of alkyl-alkyl bonds, a challenging but crucial step in creating novel molecular architectures for drug discovery.[12] Understanding how ligands like oxalate modulate the electronic properties and reactivity of the nickel center is essential for designing next-generation catalysts.

Relevance to Bioinorganic Chemistry and Drug Development

The direct biological activity of simple nickel oxalate is limited by its insolubility. However, mixed-ligand complexes of nickel with various organic moieties have shown promising antimicrobial and anticancer activities.[5][13][14] The chelation of the Ni(II) ion by organic ligands can enhance the biological activity compared to the ligands alone.[14]

For drug development professionals, Ni(II)-oxalate systems serve as valuable, structurally well-defined platforms for:

  • Studying Ligand Exchange Reactions: Understanding how co-ligands can displace water or parts of the oxalate backbone is analogous to how a drug molecule might interact with a metalloenzyme.

  • Developing Scaffolds: The rigid, polymeric backbones formed by bridging oxalates can be used as scaffolds to organize other functional organic molecules in a specific spatial arrangement.

Conclusion and Future Outlook

The coordination chemistry of Nickel(II) oxalate is a mature yet continually evolving field. The parent compound, NiC₂O₄·2H₂O, serves as a robust and accessible entry point, leading to a vast landscape of mixed-ligand complexes, coordination polymers, and functional materials. The true scientific value lies in the predictable yet versatile nature of the Ni(II)-oxalate interaction, which allows for the rational design of complex architectures. Future research will likely focus on developing novel porous frameworks (MOFs) for gas storage and separation, designing more efficient heterogeneous catalysts from oxalate precursors, and exploring the synergy in mixed-metal oxalate systems for enhanced electronic and magnetic properties. For those in drug development, the foundational principles and synthetic methodologies explored herein provide a solid framework for understanding the role of coordination chemistry in catalysis and the design of bioactive metal complexes.

References

  • The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). Asian Journal of Research in Chemistry. Available at: [Link]

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  • SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. Farmacia. Available at: [Link]

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Natural Occurrence and Technical Characterization of Nickel Oxalate Minerals: From Biogeochemistry to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, crystallography, and synthetic replication of nickel oxalate minerals, specifically focusing on the recently described species Andreybulakhite .

Executive Summary

For decades, nickel oxalate was known primarily as a synthetic precursor in materials science, utilized for producing nickel nanoparticles and catalysts. In the mineralogical record, it was a "ghost"—hypothesized but unidentified. This changed with the recent discovery of Andreybulakhite (NiC₂O₄·2H₂O) , the first confirmed natural nickel oxalate mineral.[1]

This guide analyzes the biogeochemical conditions required for the formation of natural nickel oxalates, details their crystallographic properties relative to the Humboldtine group, and provides a validated protocol for synthesizing their laboratory analogues for research in metal-organic frameworks (MOFs) and pharmaceutical vectors.

The Mineralogical Anomaly: Andreybulakhite

While calcium oxalates (Whewellite, Weddellite) are ubiquitous in the plant kingdom, nickel oxalates are exceptionally rare due to the specific geochemical constraints required for their precipitation. Nickel is typically locked in stable sulfides (pentlandite) or silicates (garnierite), requiring an aggressive biological agent to mobilize Ni²⁺ ions into an oxalate-rich environment.

1.1 Taxonomy and Classification

Andreybulakhite belongs to the Humboldtine Group of minerals, which are dihydrated metal oxalates with the general formula


.[1][2]
Mineral NameCation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Ideal FormulaCrystal SystemSpace Group
Andreybulakhite Nickel Ni(C₂O₄)[1][3][4][5]·2H₂O Monoclinic C2/c
HumboldtineIronFe(C₂O₄)[6]·2H₂OMonoclinicC2/c
GlushinskiteMagnesiumMg(C₂O₄)[3][6]·2H₂OMonoclinicC2/c
LindbergiteManganeseMn(C₂O₄)[3][6]·2H₂OMonoclinicC2/c
KatsarositeZincZn(C₂O₄)[2]·2H₂OMonoclinicC2/c
1.2 Type Locality and Genesis

The type locality for Andreybulakhite is the Nyud-II deposit in the Monchegorsk pluton (Kola Peninsula, Russia).[1] Its formation is strictly biogenic , occurring at the interface between nickel-rich sulfide ores (pyrrhotite-pentlandite) and crustose lichens (Lecanora polytropa).

Biogeochemical Formation Mechanism

The natural occurrence of nickel oxalate is not a geological process in the traditional sense; it is a biological weathering event . The formation requires the simultaneous presence of a Ni-source, an oxalate factory (fungal hyphae), and a micro-environment that prevents the leaching of the soluble oxalate complex before precipitation.

2.1 The Lichen-Sulfide Interface

Lichens, specifically the mycobiont (fungal partner), secrete oxalic acid as a chelating agent to dissolve rock substrates and access nutrients. When colonizing Ni-sulfides, this acidolysis releases Ni²⁺.

Mechanism:

  • Secretion: Lecanora hyphae secrete oxalic acid (

    
    ).
    
  • Dissolution: Acid attacks the pentlandite ((

    
    ), releasing 
    
    
    
    and
    
    
    .
  • Fractionation: Iron is often oxidized to

    
     and precipitates as hydroxides (goethite), while 
    
    
    
    remains mobile.
  • Precipitation: As the local concentration of

    
     and 
    
    
    
    exceeds the solubility product (
    
    
    ), Andreybulakhite precipitates within the lichen thallus.
2.2 Pathway Visualization

Biomineralization Lichen Lecanora Lichen (Mycobiont) Oxalic Oxalic Acid Secretion (H₂C₂O₄) Lichen->Oxalic Metabolic Excretion Ore Ni-Sulfide Ore (Pentlandite) Oxalic->Ore Chemical Attack Complex Ni-Oxalate Complex Saturation Oxalic->Complex Ni_Ion Ni²⁺ Release (Acidolysis) Ore->Ni_Ion Fe_Ion Fe²⁺ Release Ore->Fe_Ion Ni_Ion->Complex Selective Chelation Oxidation Oxidative Fractionation (Fe²⁺ → Fe³⁺) Fe_Ion->Oxidation Goethite Fe-Oxyhydroxides (Precipitate) Oxidation->Goethite Removal Mineral Andreybulakhite Ni(C₂O₄)·2H₂O Complex->Mineral Crystallization in Hyphae

Figure 1: Biogeochemical pathway for the formation of Andreybulakhite via lichen-mediated weathering of nickel sulfide ores.

Crystallographic Data & Structural Properties

For researchers utilizing nickel oxalate as a reference standard or precursor, understanding the crystal structure is vital. Andreybulakhite is isostructural with the


-form of synthetic nickel oxalate dihydrate.

Crystal System: Monoclinic Space Group:


 (No. 15)
ParameterValue (Å / °)Description
a 11.84Unit cell length
b 5.33Unit cell width
c 9.84Unit cell height

126.7°Monoclinic angle
Z 4Formula units per cell
Density ~2.2 g/cm³Calculated

Structural Motif: The structure consists of infinite linear chains of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 ions bridged by oxalate groups. The coordination geometry around the Nickel atom is a distorted octahedron (

), formed by four oxygens from two chelating oxalate groups and two oxygens from water molecules (trans-configuration).
Validated Synthetic Protocol

Since natural samples of Andreybulakhite are microscopic and rare, research applications (drug delivery vectors, catalyst precursors) require high-purity synthetic analogues. The following protocol yields phase-pure


-NiC₂O₄·2H₂O.[3][4][6]
4.1 Reagents
  • Nickel(II) Chloride Hexahydrate (

    
    ):  99.9% purity.
    
  • Oxalic Acid Dihydrate (

    
    ):  ACS Reagent grade.
    
  • Deionized Water: 18.2 MΩ·cm.

4.2 Methodology (Step-by-Step)
  • Precursor Preparation:

    • Dissolve 23.7 g of

      
       (0.1 mol) in 500 mL of DI water.
      
    • Dissolve 12.6 g of

      
       (0.1 mol) in 500 mL of DI water.
      
    • Note: Maintain solutions at room temperature (25°C) to favor the dihydrate phase.

  • Precipitation:

    • Slowly add the oxalic acid solution to the nickel chloride solution under constant magnetic stirring (300 RPM).

    • Critical Step: Adjust pH to 5.0–6.0 using dilute

      
      . This maximizes yield without precipitating nickel hydroxides.
      
  • Digestion (Ostwald Ripening):

    • Heat the suspension to 80°C for 2 hours. This promotes crystal growth and ensures the formation of the thermodynamically stable

      
      -polymorph (Andreybulakhite structure).
      
  • Isolation:

    • Filter the light-green precipitate using a Buchner funnel.

    • Wash 3x with DI water and 1x with ethanol (to facilitate drying).

    • Dry in a vacuum oven at 60°C for 12 hours. Do not exceed 100°C , as dehydration to the anhydrous phase begins ~150°C.

4.3 Quality Control (Self-Validation)
  • XRD: Confirm peaks at

    
     and 
    
    
    
    (Cu K
    
    
    ).
  • TGA: Expect a weight loss of ~19-20% between 150°C–250°C (loss of 2

    
    ).
    
Applications in Drug Development & Research

While nickel itself is toxic, the study of nickel oxalates has direct translational value in pharmaceutical sciences and nanotechnology.

5.1 Metal-Organic Frameworks (MOFs)

Nickel oxalate chains serve as the "secondary building units" (SBUs) for constructing heterometallic MOFs. These porous materials are investigated for:

  • Drug Delivery: Encapsulation of chemotherapeutic agents (e.g., Doxorubicin) where the Ni-MOF responds to the acidic pH of tumor microenvironments, releasing the payload.

  • Gas Storage: High affinity for

    
     and 
    
    
    
    capture.
5.2 Biosensors

Thermal decomposition of synthetic Andreybulakhite yields NiO nanoparticles with high surface area. These are used to modify electrodes for the non-enzymatic detection of glucose and insulin, offering a robust alternative to fragile enzymatic sensors.

5.3 Phytoremediation Insight

Understanding the natural formation of Andreybulakhite in lichens provides the blueprint for agromining . By engineering crops to mimic this specific oxalate-chelating pathway, researchers can develop hyperaccumulators capable of extracting nickel from low-grade soils, which is then harvested as "bio-ore."

References
  • Vereshchagin, O. S., et al. (2025).[1] "Andreybulakhite, Ni(C₂O₄)[1][4]·2H₂O, the first natural nickel oxalate."[1] European Journal of Mineralogy. Link

  • Baran, E. J. (2014).[2] "Review: Natural oxalates and their analogous synthetic species." Journal of Coordination Chemistry. Link

  • Puzan, A. N., et al. (2018).[1] "Structure transformations in nickel oxalate dihydrate NiC₂O₄·2H₂O... during thermal decomposition."[1] Journal of Solid State Chemistry. Link[1]

  • Huan, M., et al. (2022).[7] "The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method." RSC Advances. Link

  • Webmineral. "Glushinskite Mineral Data." Link

Sources

Methodological & Application

Precision Synthesis of NiO Nanoparticles via Nickel(II) Oxalate Dihydrate Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NIO-OX-01

Executive Summary

This guide details the synthesis of high-purity Nickel(II) Oxide (NiO) nanoparticles using Nickel(II) oxalate dihydrate (


) as a sacrificial precursor.[1] Unlike direct calcination of nitrate or sulfate salts, the oxalate route offers a distinct advantage: the "pseudomorphic transformation." The decomposition of the oxalate ligand releases large volumes of gas (

,

,

), creating a naturally porous, high-surface-area oxide framework ideal for Li-ion battery anodes and catalytic applications .

This protocol is designed for researchers requiring strict control over crystallite size (


 nm) and stoichiometry.

Scientific Foundation & Mechanism

The transformation from precursor to active oxide is governed by a two-stage thermal decomposition process. Understanding this mechanism is critical for troubleshooting particle size issues.

The Decomposition Pathway

The precursor,


, is a stable, light-green coordination compound. Upon heating in an aerobic environment (Air), it undergoes the following transitions:
  • Dehydration (

    
    ):  Removal of physically adsorbed and lattice water.
    
    
    
    
  • Oxidative Decomposition (

    
    ):  The anhydrous oxalate breaks down. In the presence of oxygen, the nickel is oxidized to NiO rather than metallic Ni.
    
    
    
    

Critical Insight: If the flow of oxygen is restricted (e.g., a tightly sealed crucible), the oxalate may decompose via a carbothermal reduction path, yielding metallic Nickel (


) or mixed phases. Air flow is essential for pure NiO. 
Mechanism Visualization

DecompositionPathway cluster_0 Step 1: Dehydration cluster_1 Step 2: Oxidative Decomposition Precursor NiC2O4 * 2H2O (Light Green Powder) Anhydrous NiC2O4 (Anhydrous Intermediate) Precursor->Anhydrous  Heat: 150-250°C   Gases1 Release: 2 H2O Precursor->Gases1 Product NiO Nanoparticles (Black/Grey Powder) Anhydrous->Product  Heat: 350-450°C (Air)   Gases2 Release: 2 CO2 Anhydrous->Gases2

Figure 1: Thermal decomposition pathway of Nickel Oxalate Dihydrate in an aerobic environment.

Experimental Protocols

Protocol A: Synthesis of Nickel(II) Oxalate Precursor

Objective: Synthesize stoichiometric


 with controlled particle morphology.

Reagents:

  • Nickel(II) Nitrate Hexahydrate (

    
    ) [Analytical Grade][2]
    
  • Oxalic Acid Dihydrate (

    
    ) [Analytical Grade]
    
  • Ethanol (Absolute) and Deionized (DI) Water (

    
    )
    

Procedure:

  • Preparation of Solution A: Dissolve

    
     of Nickel Nitrate in 
    
    
    
    of DI water. Stir until clear (green solution).
  • Preparation of Solution B: Dissolve

    
     of Oxalic Acid in 
    
    
    
    of a 1:1 mixture of Ethanol/Water. (Ethanol reduces the solubility of the oxalate, promoting finer precipitation).
  • Precipitation: Under magnetic stirring (

    
    ), slowly add Solution B into Solution A dropwise.
    
    • Observation: A turquoise/light-green precipitate will form immediately.

  • Aging: Continue stirring for 30 minutes, then let the suspension age (settle) for 2 hours. This ensures complete crystal growth and stoichiometry.

  • Washing (Critical Step): Filter the precipitate. Wash 3 times with DI water and 1 time with Ethanol.

    • Validation: The filtrate pH should be neutral (

      
      ). Residual nitrate ions can cause sintering during calcination.
      
  • Drying: Dry the filter cake in an oven at

    
     for 12 hours.
    
    • Yield: Grind the dried cake into a fine light-green powder.

Protocol B: Thermal Conversion to NiO Nanoparticles

Objective: Convert precursor to oxide while maintaining nanostructure.

Equipment: Tube Furnace or Muffle Furnace (Air Atmosphere).

Procedure:

  • Place the dried Nickel Oxalate powder in a ceramic or alumina crucible. Do not pack tightly; loose powder allows gas escape.

  • Ramp Phase: Heat at a rate of

    
     to 
    
    
    
    .
    • Why slow ramp? Rapid heating (

      
      ) can cause the structure to collapse due to violent gas release, leading to agglomeration.
      
  • Dwell Phase: Hold at

    
     for 2 hours.
    
  • Cooling: Allow natural cooling to room temperature inside the furnace.

  • Collection: The powder should now be black or dark grey .

Data Analysis & Characterization

Temperature vs. Particle Size

The calcination temperature is the primary lever for controlling particle size (crystallite size). Higher temperatures increase crystallinity but induce sintering (Ostwald ripening).

Calcination Temp (

)
Avg. Crystallite Size (XRD)Surface Area (BET)Application Suitability
300

High (

)
Supercapacitors (High Surface Area)
400

Medium (

)
General Purpose / Batteries (Balanced)
500

Low (

)
High Stability Catalysis
600+

Very LowCeramic Pigments

Data synthesized from comparative studies [1, 3].

Self-Validating the Synthesis

To ensure the protocol was successful without immediate access to TEM/XRD, use these indicators:

  • Visual Check:

    • Pass: Powder is deep black/grey.

    • Fail: Powder is green (incomplete decomposition) or has metallic luster (reduction to Ni metal due to lack of air).

  • Mass Balance Check:

    • Theoretical weight loss from

      
       (MW 
      
      
      
      ) to
      
      
      (MW
      
      
      ) is
      
      
      .
    • Weigh your precursor before and after calcination. If the mass retained is significantly

      
      , decomposition is incomplete.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Ni(NO3)2 + Oxalic Acid Mix Precipitation (Stirring 500 RPM) Start->Mix Filter Filtration & Washing (Remove NO3- ions) Mix->Filter Green Precipitate Dry Drying (80°C, 12h) Filter->Dry Calc Calcination (400°C, 2h, Air) Dry->Calc NiC2O4 * 2H2O End NiO Nanoparticles (Bunsenite Phase) Calc->End Thermal Decomp

Figure 2: Step-by-step workflow for the synthesis of NiO nanoparticles.

References

  • Kalaie, M., & Youzbashi, A. A. (2012).[1] Synthesis and characterization of nickel oxide nanoparticles obtained via nickel oxalate precursor.[1][2][3][4][5][6][7] International Journal of Refractory Metals and Hard Materials.

  • Salavati-Niasari, M., et al. (2009). Thermal decomposition of nickel oxalate dihydrate: A detailed XPS insight. Journal of Physical Chemistry C.

  • Fouad, O. A., et al. (2016). Effects of calcination temperature and precursor concentration on crystallinity of NiO nanocrystalline powder. Journal of Nanostructure in Chemistry.

  • Kumchompoo, J. (2024).[8] Impact of calcination temperature on optimized NiO anode synthesis for batteries. ResearchGate.[1][8]

Sources

Application Note: High-Purity Synthesis of Nickel Nanoparticles via Nickel(II) Oxalate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of metallic nickel nanoparticles using Nickel(II) oxalate dihydrate (


) as a precursor.[1] Unlike chloride or nitrate precursors, nickel oxalate offers a unique "self-reducing" capability upon thermal decomposition, yielding high-purity metallic phases with minimal external reducing agents in solid-state processing.

We present two distinct workflows tailored for research and drug development contexts:

  • Solid-State Thermal Decomposition: Scalable, solvent-free synthesis ideal for catalytic basestocks.

  • Wet-Chemical Hydrazine Reduction: Solution-phase synthesis allowing precise size control (10–100 nm) and surface functionalization, critical for magnetic drug targeting.

Critical Safety Warning:

High Hazard: The thermal decomposition of nickel oxalate releases Carbon Monoxide (CO). Furthermore, metallic nickel can react with CO to form Nickel Tetracarbonyl (


) , one of the most toxic organometallic gases known. All thermal protocols must  be performed in a high-efficiency fume hood with active exhaust scrubbing.

Scientific Principles & Mechanism

Why Nickel Oxalate?

Nickel(II) oxalate is preferred over halides for high-purity applications because it decomposes into gaseous byproducts (


, 

,

), leaving no solid salt residues (like NaCl) that require extensive washing.
Reaction Pathway

The transformation occurs in two distinct thermodynamic stages. Understanding this is vital for programming the heating ramp.

  • Dehydration (

    
    ): 
    
    
    
    
    Insight: Rapid heating through this phase can cause particle fracture (popcorn effect). A dwell time here ensures structural integrity.
  • Decomposition (

    
    ): 
    
    
    
    
    Secondary Reaction: In the absence of sufficient inert gas flow, CO is generated:
    
    
    Reduction: The generated CO can act as a reducing agent for any transient NiO formed, but only if the atmosphere is strictly controlled.
Mechanistic Visualization

The following diagram illustrates the critical phase transitions and the necessity of inert gas shielding.

DecompositionMechanism cluster_safety Safety Critical Precursor Ni(II) Oxalate Dihydrate (Green Powder) Dehydration Dehydration Phase (~200°C) Precursor->Dehydration Heat Anhydrous Anhydrous Ni Oxalate (Yellow-ish) Dehydration->Anhydrous - 2H2O Decomp Decomposition Phase (350-400°C) Anhydrous->Decomp Ramp > 300°C Product Metallic Ni NPs (Black, Magnetic) Decomp->Product Inert Flow (N2/Ar) Primary Pathway Oxide NiO Impurity (Green/Grey) Decomp->Oxide O2 Leak or Stagnant Atmosphere CO_Gas CO Gas Release Decomp->CO_Gas Oxide->Product CO Reduction (Self-generated)

Figure 1: Thermal decomposition pathway of Nickel Oxalate. Note the divergence at the decomposition phase dependent on atmospheric control.

Protocol A: Controlled Thermal Decomposition (Solid-State)

Best for: Large batch production, catalysis, conductive pastes.

Materials
  • Nickel(II) oxalate dihydrate (99%+ purity).

  • Tube furnace with programmable PID controller.

  • Quartz boat.

  • High-purity Nitrogen (

    
    ) or Argon (
    
    
    
    ) gas.
Step-by-Step Methodology
  • Pre-Processing:

    • Grind the nickel oxalate powder in an agate mortar to break up agglomerates. This ensures uniform heat transfer.

  • Loading:

    • Spread the powder thinly in a quartz boat. Do not overfill; deep beds trap gas and lead to inhomogeneous reduction.

  • Atmosphere Purge (Crucial Step):

    • Insert boat into the tube furnace.

    • Purge with

      
       at 500 sccm for 30 minutes before  heating.
      
    • Validation: If available, use an oxygen sensor to ensure

      
       ppm.
      
  • Thermal Profile:

    • Ramp 1: Room Temp

      
       200°C at 5°C/min.
      
    • Dwell 1: Hold at 200°C for 1 hour (Dehydration step).

    • Ramp 2: 200°C

      
       400°C at 2°C/min. Slow ramp prevents sintering.
      
    • Dwell 2: Hold at 400°C for 2 hours.

  • Cooling:

    • Allow to cool to room temperature under continuous gas flow. Do not expose to air while hot (pyrophoric risk).

  • Passivation (Optional but Recommended):

    • At room temperature, introduce a 1%

      
      /
      
      
      
      mix for 30 minutes to form a thin, protective oxide shell (2-3 nm) before removing the sample.

Protocol B: Wet-Chemical Hydrazine Reduction

Best for: Drug delivery vectors, bio-imaging, strict size control (10–50 nm). Context: This method uses hydrazine to reduce the oxalate in a solvent that limits particle growth.

Materials
  • Nickel(II) oxalate dihydrate.[1][2][3]

  • Ethylene Glycol (Solvent/Capping agent).

  • Hydrazine Hydrate (

    
    , 80%) - Reducing Agent .
    
  • NaOH (Catalyst/pH adjuster).

  • Polyvinylpyrrolidone (PVP, MW 40k) - Stabilizer .

Step-by-Step Methodology
  • Precursor Dissolution:

    • Disperse 1.0 g Nickel Oxalate and 0.5 g PVP in 50 mL Ethylene Glycol.

    • Sonicate for 20 minutes to create a uniform suspension (Oxalate is sparingly soluble; fine dispersion is key).

  • Activation:

    • Add 2 mL of 1M NaOH solution. Adjust pH to ~10. Alkaline conditions accelerate hydrazine reduction.

  • Reduction:

    • Heat the mixture to 60°C under magnetic stirring.

    • Dropwise add 5 mL Hydrazine Hydrate.

    • Observation: Solution will transition from Green

      
       Blue (Complex) 
      
      
      
      Black (Nucleation).
  • Growth:

    • Increase temperature to 140°C and reflux for 1 hour.

  • Purification:

    • Cool to room temperature.

    • Separate particles using a strong magnet (Neodymium). Decant the supernatant.

    • Wash: Resuspend in Ethanol, sonicate, and magnetic separate (3x). This removes excess hydrazine and PVP.

  • Storage:

    • Store as a colloidal suspension in ethanol or dry under vacuum.

Workflow Visualization

WetChemWorkflow Start Start: Ni Oxalate + PVP in Ethylene Glycol pH_Adjust Add NaOH (pH 10) Activate Surface Start->pH_Adjust Hydrazine Add Hydrazine Hydrate (Reducing Agent) pH_Adjust->Hydrazine Nucleation Heat to 60°C Color: Green -> Black Hydrazine->Nucleation Growth Reflux at 140°C (1 Hour) Nucleation->Growth Wash Magnetic Separation & Ethanol Wash Growth->Wash Final Ni Nanoparticles (Colloidal/Powder) Wash->Final

Figure 2: Wet-chemical reduction workflow for colloidal Ni NPs.

Characterization & Data Interpretation

To validate the synthesis, the following analytical techniques are required.

TechniqueParameterExpected Result (Success)Troubleshooting (Failure)
XRD Crystal PhasePeaks at

(FCC Nickel).
Peaks at

indicate NiO (Oxidation).
TEM MorphologySpherical/Chain-like particles. Size 20-100 nm.Large agglomerates (>500 nm) indicate poor capping or overheating.
VSM MagnetismSaturation Magnetization (

)

emu/g.
Low

(<20 emu/g) suggests high oxide content or amorphous phase.

Post-Synthesis Considerations for Drug Development

For the audience in drug development, bare nickel nanoparticles are cytotoxic and prone to oxidation in blood.

  • Surface Passivation: The PVP coating in Protocol B provides temporary stability. For in vivo use, replace PVP with PEG-silane or coat with a silica shell (

    
    ) using the Stöber process.
    
  • Toxicity Check: Nickel ions (

    
    ) released from the surface cause oxidative stress. Always perform a leaching test in simulated body fluid (SBF) at 37°C.
    

References

  • Thermal Decomposition Mechanism

    • Dubey, A. et al. (2019). Thermal Decomposition of Nickel Oxalate Dihydrate: A Detailed XPS Insight. The Journal of Physical Chemistry C.
  • Hydrazine Reduction Protocol

    • Bai, L. et al. (2008).[4] Synthesis of nickel nanoparticles with uniform size via a modified hydrazine reduction route. Materials Letters.

    • [4]

  • General Solvothermal Methods

    • Park, J. et al. (2004). Ultra-large-scale syntheses of monodisperse nanocrystals. Nature Materials. (Foundational reference for oleylamine/solvent routes).
  • Oxalate Precursor Properties

    • Mohamed, M.A. et al. (2002).

Sources

Application Notes and Protocols for the Preparation of Nickel-Based Catalysts from Nickel(II) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Nickel(II) Oxalate Hydrate as a Catalyst Precursor

In the landscape of heterogeneous catalysis, nickel-based catalysts are indispensable workhorses, driving a multitude of industrial processes from hydrogenation and dehydrogenation to steam reforming and carbon-carbon bond formation.[1] The efficacy of these catalysts is intrinsically linked to their physicochemical properties, including metal dispersion, particle size, and the nature of the active sites. Consequently, the choice of the nickel precursor is a critical determinant of the final catalyst's performance.

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) has emerged as a superior precursor for the synthesis of highly active nickel catalysts. Its primary advantage lies in its well-defined, two-step thermal decomposition behavior.[2] This process allows for the controlled, low-temperature generation of finely dispersed nickel oxide (NiO) nanoparticles, which can subsequently be reduced to metallic nickel (Ni) with a high surface area.[3] This controlled decomposition pathway minimizes the aggressive sintering that can occur with other precursors at high temperatures, thus preserving the catalytically crucial small particle size.[4]

This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals on leveraging this compound for the preparation of high-performance nickel-based catalysts. We will delve into the synthesis of the precursor, its controlled thermal decomposition to nickel oxide, the subsequent reduction to metallic nickel, and a practical application in a key chemical transformation.

Part 1: Synthesis of the Nickel(II) Oxalate Dihydrate Precursor

The journey to a highly active nickel catalyst begins with the meticulous preparation of the nickel(II) oxalate dihydrate precursor. The morphology and purity of this precursor directly influence the properties of the final catalyst.[5] We present two reliable methods for its synthesis.

Protocol 1.1: Direct Precipitation from Nickel Salt and Oxalic Acid

This is a straightforward and widely used method for producing high-purity nickel(II) oxalate dihydrate.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ammonia solution (optional, for pH adjustment)

Procedure:

  • Prepare the Reactant Solutions:

    • Prepare a 0.5 M solution of the nickel salt (e.g., dissolve 145.4 g of Ni(NO₃)₂·6H₂O in 1 L of deionized water).

    • Prepare a 0.5 M solution of oxalic acid (dissolve 63.0 g of H₂C₂O₄·2H₂O in 1 L of deionized water).

  • Precipitation:

    • In a stirred beaker, slowly add the oxalic acid solution to the nickel salt solution at room temperature. A pale green precipitate of nickel(II) oxalate dihydrate will form immediately.

    • For controlling particle morphology, the pH can be adjusted. For instance, maintaining a pH between 8.0 and 9.0 by the dropwise addition of ammonia solution can lead to the formation of dendrite-shaped nickel oxalate.[6]

  • Aging and Ripening:

    • Continuously stir the mixture for 1-2 hours at room temperature to allow for the aging and ripening of the precipitate, which promotes the formation of more uniform crystals.

  • Isolation and Washing:

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

    • Finally, wash with ethanol or acetone to facilitate drying.

  • Drying:

    • Dry the light green powder in an oven at 80-100 °C for 12-24 hours. The final product is nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O).

Characterization of the Precursor:

It is crucial to characterize the synthesized precursor to ensure its quality.

  • X-ray Diffraction (XRD): To confirm the crystalline phase of nickel(II) oxalate dihydrate.[7]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the oxalate crystals.[8]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To understand its decomposition behavior and confirm the hydration state.[9]

Part 2: From Precursor to Active Catalyst: Thermal Decomposition and Reduction

The transformation of the inert nickel(II) oxalate dihydrate into an active nickel catalyst involves two key steps: thermal decomposition to nickel oxide (NiO) and subsequent reduction to metallic nickel (Ni).

Thermal Decomposition to Nickel Oxide (NiO) Nanoparticles

The thermal decomposition of nickel(II) oxalate dihydrate is a well-defined process that can be precisely controlled to yield NiO nanoparticles with desired characteristics.

Underlying Principles:

Thermogravimetric analysis (TGA) reveals a two-step decomposition process. The first step, typically occurring between 180-260 °C, corresponds to the endothermic removal of the two water molecules of hydration.[10] The second, sharp weight loss step, occurring in a narrow temperature range of approximately 290-320 °C, is the exothermic decomposition of the anhydrous nickel oxalate into nickel oxide, carbon monoxide, and carbon dioxide.[10]

Protocol 2.1: Controlled Calcination

Equipment:

  • Tube furnace with temperature and atmosphere control

  • Quartz tube

  • Ceramic boat

Procedure:

  • Sample Preparation: Place a known amount of the dried nickel(II) oxalate dihydrate powder in a ceramic boat and position it in the center of the quartz tube within the furnace.

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any air.

  • Calcination Program:

    • Heat the furnace to the desired calcination temperature (typically 350-500 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

    • Hold at the target temperature for 2-4 hours. The choice of temperature influences the crystallite size of the resulting NiO nanoparticles; higher temperatures generally lead to larger crystallites.

    • Cool the furnace down to room temperature under the inert gas flow.

  • Product: The resulting fine, black powder is nickel oxide (NiO).

Visualization of the Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Catalyst Formation NiSalt Nickel Salt Solution (e.g., Ni(NO₃)₂) Precipitation Precipitation & Aging NiSalt->Precipitation OxalicAcid Oxalic Acid Solution OxalicAcid->Precipitation NiOxalate NiC₂O₄·2H₂O (Precursor) Precipitation->NiOxalate Calcination Thermal Decomposition (350-500 °C, N₂) NiOxalate->Calcination Transfer NiO NiO Nanoparticles Calcination->NiO Reduction Reduction (H₂, 350-500 °C) NiO->Reduction NiCatalyst Active Ni Catalyst Reduction->NiCatalyst

Caption: Workflow from Nickel(II) Oxalate Precursor to Active Ni Catalyst.

Reduction of NiO to Metallic Nickel (Ni)

The final step in preparing the active catalyst is the reduction of the nickel oxide nanoparticles to metallic nickel.

Protocol 2.2: Hydrogen Reduction

Equipment:

  • Same tube furnace setup as in Protocol 2.1

Procedure:

  • Sample Preparation: The NiO powder from the previous step can be used directly in the same ceramic boat.

  • Reduction Atmosphere: Switch the gas flow from inert gas to a reducing gas mixture, typically 5-10% hydrogen (H₂) in argon or nitrogen, at a flow rate of 50-100 mL/min. Caution: Hydrogen is flammable and explosive. Ensure proper safety precautions and ventilation.

  • Reduction Program:

    • Heat the furnace to the reduction temperature (typically 350-500 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

    • Hold at the target temperature for 2-4 hours. The reduction temperature should be carefully chosen to ensure complete reduction without causing significant sintering of the newly formed nickel nanoparticles.

    • Cool the furnace down to room temperature under the reducing gas flow.

  • Passivation (Optional but Recommended):

    • Once at room temperature, switch the gas flow to a 1% O₂ in N₂ mixture for 1-2 hours. This will form a thin, passivating oxide layer on the surface of the pyrophoric nickel nanoparticles, making them safe to handle in air. This layer is easily removed during catalyst activation in-situ before the catalytic reaction.

  • Product: A dark grey or black powder of metallic nickel catalyst.

Comparative Synthesis Parameters
ParameterPrecursor SynthesisThermal Decomposition (Calcination)Reduction
Temperature Room Temperature (can be varied, e.g., 60-70 °C[6])350-500 °C350-500 °C
Atmosphere Aqueous SolutionInert (N₂, Ar)Reducing (H₂/N₂ or H₂/Ar)
Duration 1-2 hours (aging)2-4 hours2-4 hours
Key Control Factor pH, Temperature, Reactant ConcentrationTemperature, Ramp RateTemperature, H₂ Concentration
Expected Outcome Crystalline NiC₂O₄·2H₂ONanocrystalline NiOMetallic Ni nanoparticles

Part 3: Application in Catalytic Hydrogenation

Nickel catalysts derived from nickel(II) oxalate are highly effective for various hydrogenation reactions.[1] Here, we provide a detailed protocol for the hydrogenation of nitrobenzene to aniline, a fundamentally important industrial process.

Protocol 3.1: Hydrogenation of Nitrobenzene

Materials:

  • Nitrobenzene

  • Ethanol (or other suitable solvent)

  • Prepared Nickel Catalyst

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas supply

Procedure:

  • Reactor Setup:

    • To the autoclave, add the nickel catalyst (e.g., 1-5 mol% relative to the substrate).

    • Add the solvent (e.g., 50 mL of ethanol) and the nitrobenzene (e.g., 5 mmol).

  • Catalyst Activation (if passivated):

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize with hydrogen to a low pressure (e.g., 5 bar) and heat to a temperature of 150-200 °C for 1 hour with stirring to reduce the passivating oxide layer.

  • Hydrogenation Reaction:

    • After activation, cool the reactor to the desired reaction temperature (e.g., 100-150 °C).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

    • Maintain the reaction at the set temperature and pressure with vigorous stirring for the desired reaction time (e.g., 2-6 hours). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture. The catalyst can often be reused.

    • The product mixture can be analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.

Logical Flow of Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis Catalyst Ni Catalyst Reactor Autoclave Reactor Catalyst->Reactor Substrate Nitrobenzene + Solvent Substrate->Reactor Activation In-situ Activation (H₂, Heat) Reactor->Activation Seal & Purge Hydrogenation Hydrogenation (H₂, Heat, Pressure) Activation->Hydrogenation Workup Filtration & Work-up Hydrogenation->Workup Cool & Vent Analysis GC/HPLC Analysis Workup->Analysis

Caption: Workflow for the Catalytic Hydrogenation of Nitrobenzene.

Conclusion

This compound stands out as a versatile and advantageous precursor for the synthesis of highly active nickel-based catalysts. The methodologies outlined in this guide provide a robust framework for researchers to produce catalysts with controlled properties and high performance. The key to success lies in the careful control of each step, from the initial precipitation of the oxalate precursor to the final reduction of the nickel oxide. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively harness the potential of this precursor system for a wide range of catalytic applications.

References

  • Process for the catalytic hydrogenation of nitrobenzene. U.S. Patent 4,265,834, issued May 5, 1981.

  • Nitrobenzene hydrogenation on Ni–P, Ni–B and Ni–P–B ultrafine materials. ResearchGate.

  • Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. RSC Advances, 2020, 10(49), 29363-29372.

  • SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. Rev. Chim., 2014, 65(5), 555-562.

  • Pyrophoric Nickel Hydrogenation Catalyst / Nickel Oxalate Preparation. YouTube.

  • CN103951555A - Preparation method of dendrite-shaped nickel oxalate. Google Patents.

  • Kinetics of thermal decomposition of nickel oxalate dihydrate in air. Journal of Thermal Analysis and Calorimetry, 2011, 105(3), 975-981.

  • The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. RSC Advances, 2022, 12(24), 15153-15161.

  • Preparation of Size and Aggregation Controlled Nickel Oxalate Dihydrate Particles from Nickel Hydroxide. Advanced Materials Research, 2007, 20-21, 102-105.

  • SEM images of nickel oxalate particles synthesized in the presence of... ResearchGate.

  • Hydrogen absorption curves for hydrogenation of nitrobenzene on nickel... ResearchGate.

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Catalysts, 2023, 13(4), 695.

  • Mechanistic Insights into Nickel–NHC-Catalyzed Alkene Isomerization: A Computational Study on Selectivity and Reactivity. Organometallics, 2024, 43(2), 116-125.

  • Mechanistic insights in the CO hydrogenation eaction over Ni/SiO2. ResearchGate.

  • XPS study of the surface properties and Ni particle size determination of Nisupported catalysts. CONICET Digital.

  • In Situ TEM Study of the Genesis of Supported Nickel Catalysts. ACS Catalysis, 2023, 13(9), 6191-6198.

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.

  • The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow Theses.

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Catalysts, 2023, 13(4), 695.

  • Investigation into the preparation of supported nickel nanoparticles for CO2 hydrogenation via colloidal synthesis. Utrecht University Student Theses Repository.

  • Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer. Nature Communications, 2022, 13(1), 2779.

  • Utilization of Spent Catalyst Ni/γ-Al2O3 in Nickel Oxalate Synthesis: Effect of pH. Journal of Applied Science and Engineering, 2024, 27(11), 2023136.

  • TGA and DTA curves of nickel oxalate dihydrate carried out at a heating... ResearchGate.

  • Physicochemical properties of Ni-based catalysts. ResearchGate.

  • STRUCTURAL CHARACTERIZATION OF NICKEL OXIDE OBTAINED BY THERMAL DECOMPOSITION OF POLYNUCLEAR COORDINATION COMPOUND [Ni2(OH)2(H3... Rev. Chim., 2012, 63(1), 41-44.

  • Understanding Nickel Oxalate Specifications: A Buyer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

  • Andreybulakhite, Ni(C2O4)·2H2O, the first natural nickel oxalate. European Journal of Mineralogy, 2025, 37(1), 63-74.

  • The thermal decomposition of oxalates. Part V. The thermal decomposition of nickel oxalate dihydrate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1968, 1482-1486.

  • Mechanistic Insights into Catalytic H2 Oxidation by Ni Complexes Containing a Diphosphine Ligand with a Positioned Amine Base. Journal of the American Chemical Society, 2009, 131(41), 14946-14955.

  • Nickel as a Modifier of Calcium Oxalate: An In-Situ Liquid Cell TEM Investigation of Nucleation and Growth. Nanoscale, 2024, 16(2), 735-744.

  • chemical capping synthesis of nickel oxide nanoparticles and their characterizations studies. arXiv.

  • Supported Ni Single-Atom Catalysts: Synthesis, Structure, and Applications in Thermocatalytic Reactions. Catalysts, 2022, 12(11), 1361.

  • Decomposition Analysis of Calcium Oxalate using TGA. Nanalysis. ga)

Sources

Application of Nickel(II) oxalate hydrate in battery technology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nickel(II) oxalate hydrate (


) serves as a pivotal intermediate in the synthesis of high-performance battery materials. Unlike simple hydroxides, the oxalate precursor allows for precise control over particle morphology (e.g., nanorods, spheres) and atomic-scale mixing in multi-metallic cathodes (NMC/NCA). This guide details the protocols for utilizing nickel oxalate to synthesize high-purity Nickel Oxide (

) anodes and Nickel-rich cathode precursors, emphasizing the critical thermal decomposition mechanisms that define electrochemical performance.

Material Profile & Properties

Before initiating synthesis, verify the precursor properties.[1] The hydration state is critical for stoichiometric calculations.

PropertySpecificationRelevance to Battery Tech
Formula

Precursor stoichiometry
Mol.[1][2][3][4][5] Weight 182.74 g/mol Calculation of theoretical yield
Appearance Light green powderVisual purity check (Darker green implies excess moisture/Ni)
Decomp. Temp

(to NiO)
Calcination energy budget
Solubility Insoluble in water/ethanolEnables precipitation synthesis
Crystal Structure Monoclinic / OrthorhombicAffects template formation for final oxide

Application I: Synthesis of Rod-Like NiO Anodes

Context: Nickel Oxide (


) is a conversion-type anode material offering higher theoretical capacity (

) than graphite (

). However, it suffers from volume expansion. Using nickel oxalate to synthesize rod-like or fibrous NiO nanostructures mitigates this by providing void space and shortening

diffusion paths.
Protocol A: Solvothermal Precipitation of Rod-Like Precursors

Objective: Synthesize phase-pure nickel oxalate nanorods.

Reagents:

  • Nickel(II) Nitrate Hexahydrate (

    
    ) – Analytical Grade
    
  • Oxalic Acid Dihydrate (

    
    )[6][7]
    
  • Ethanol (Absolute) and Deionized Water (18.2

    
    )
    

Workflow:

  • Solution A Preparation: Dissolve 5.8 g of

    
     in 50 mL of a 1:1 (v/v) Ethanol/Water mixture. Stir at 500 RPM for 15 mins.
    
  • Solution B Preparation: Dissolve 2.6 g of Oxalic Acid in 50 mL of 1:1 Ethanol/Water mixture.

  • Precipitation: Slowly add Solution B to Solution A dropwise (rate: 2 mL/min) under vigorous stirring. A light green precipitate will form immediately.

    • Critical Step: The slow addition prevents supersaturation spikes, promoting rod growth over random agglomeration.

  • Aging: Seal the beaker and stir at

    
     for 2 hours.
    
  • Washing: Centrifuge the precipitate (4000 RPM, 10 mins). Wash 3x with Ethanol to remove nitrate ions and excess water.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Controlled Calcination to NiO

Objective: Convert oxalate to oxide while retaining rod morphology.

  • TGA Setup: Place the dried oxalate precursor in a ceramic crucible.

  • Ramp 1 (Dehydration): Heat to

    
     at 
    
    
    
    . Hold for 30 mins.
    • Why: Removes the 2

      
       molecules gently to prevent structural collapse.
      
  • Ramp 2 (Decomposition): Heat to

    
     at 
    
    
    
    . Hold for 2 hours in Air .
  • Cooling: Natural cool to room temperature.

  • Result: Greenish-black NiO nanorods.

Scientific Deep Dive: Thermal Decomposition Mechanism

Understanding the thermal profile is mandatory for optimizing the active material. The decomposition occurs in two distinct stages.[8][9][10]

Reaction Pathway:

  • Dehydration (

    
    ): 
    
    
    
    
  • Oxidative Decomposition (

    
     in Air): 
    
    
    
    

Note: If calcined in Argon/Nitrogen , the product is metallic Nickel (


) due to the reducing nature of the generated CO:


Visualization: Decomposition & Synthesis Logic

G Precursor Ni(NO3)2 + Oxalic Acid Precipitate NiC2O4 * 2H2O (Precipitate) Precursor->Precipitate Precipitation (Ethanol/Water) Anhydrous NiC2O4 (Anhydrous Intermediate) Precipitate->Anhydrous Dehydration (~200°C) Calc_Air Calcination (Air, >350°C) Anhydrous->Calc_Air Calc_Inert Calcination (Ar/N2, >400°C) Anhydrous->Calc_Inert NiO NiO Nanorods (Anode Material) Calc_Air->NiO Oxidation NiMetal Metallic Ni (Conductive Additive) Calc_Inert->NiMetal Reduction by CO

Figure 1: Thermal decomposition pathways of Nickel Oxalate Hydrate determining final active material.

Application II: Precursor for Ni-Rich Cathodes (NMC)

Context: For cathodes like


 (NMC 811), hydroxide co-precipitation is standard. However, oxalate co-precipitation  is preferred when precise stoichiometry and lower pH synthesis conditions are required to prevent transition metal oxidation during precipitation.

Protocol Summary:

  • Mixed Metal Solution: Prepare stoichiometric mix of

    
    , 
    
    
    
    , and
    
    
    sulfates/nitrates.
  • Oxalate Agent: Use Ammonium Oxalate or Oxalic Acid.

  • Co-Precipitation:

    • Maintain pH at 7.5–8.0 using

      
      .
      
    • Temp:

      
      .
      
    • Product:

      
      .
      
  • Lithiation: Mix dried oxalate precursor with

    
     (molar ratio 1.05:1 to account for Li loss).
    
  • Calcination: Two-step calcination (

    
     for 5h, then 
    
    
    
    for 10h in Oxygen).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is Grey/Black instead of Green (Precursor) Contamination or partial decompositionEnsure drying temp is

. Check reagent purity.
Low Surface Area (NiO) Calcination temp too highReduce calcination to

. Higher temps induce sintering.
Broad XRD Peaks Small crystallite sizeThis is often desirable for anodes (nanostructure). Do not anneal unless crystallinity is too low for stability.
Impurity Peaks (Ni) Insufficient Oxygen flowIncrease air flow during calcination to ensure full oxidation of the oxalate backbone.

References

  • Zhu, J., et al. (2020). Efficient utilisation of rod-like nickel oxalate in lithium-ion batteries: A case of NiO for the anode and LiNiO2 for the cathode. Scripta Materialia.

  • Kalaie, M. (2011). Thermal Decomposition Procedure of Nickel Oxalate to Nickel Oxide Nanoparticles.[6] ResearchGate.[2][4][7][11][12]

  • Qian, L., et al. (2019). Thermal Decomposition of Nickel Oxalate Dihydrate: A Detailed XPS Insight. The Journal of Physical Chemistry C.

  • Nisa, S., et al. (2023). The Effect of Lithium Excess on NMC-721 using Oxalate Co-precipitation.[1] Journal of Batteries and Renewable Energy.

  • Oh, H.J., et al. (2016). Nickel oxalate dihydrate nanorods attached to reduced graphene oxide sheets as a high-capacity anode.[2] NPG Asia Materials.[2]

Sources

Application Notes & Protocols: A Guide to the Hydrothermal Synthesis of Nickel(II) Oxalate Dihydrate Nanorods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nickel(II) Oxalate Dihydrate Nanorods

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) nanorods are of significant interest in materials science and chemistry due to their unique properties and potential applications. These one-dimensional nanostructures serve as crucial precursors for the synthesis of other nickel-based nanomaterials, such as nickel oxide (NiO), which has applications in catalysis, battery materials, and sensors. The controlled synthesis of NiC₂O₄·2H₂O nanorods with uniform morphology and size is paramount to achieving desired properties in the final products. The hydrothermal method offers a facile and effective route for the synthesis of these nanorods, allowing for precise control over reaction conditions to tailor the material's characteristics.[1]

This document provides a detailed protocol for the hydrothermal synthesis of nickel(II) oxalate dihydrate nanorods. It is intended for researchers, scientists, and professionals in drug development who may utilize these nanomaterials or their derivatives in their work. The following sections will delve into the underlying principles of the synthesis, a step-by-step experimental protocol, characterization techniques, and potential applications.

Principle of Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. In the context of NiC₂O₄·2H₂O nanorod synthesis, this technique involves the reaction of a nickel salt precursor with an oxalate source in a sealed vessel, known as an autoclave, heated to a specific temperature. The elevated temperature and pressure facilitate the dissolution and recrystallization of the reactants, leading to the formation of well-defined nanostructures. The morphology and size of the resulting nanorods are influenced by several factors, including the concentration of reactants, the pH of the solution, the reaction temperature, and the duration of the synthesis.[2][3]

The fundamental chemical reaction for the formation of nickel(II) oxalate dihydrate is a precipitation reaction:

Ni²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → NiC₂O₄·2H₂O(s)

The hydrothermal conditions promote the anisotropic growth of the crystals, leading to the formation of rod-like structures.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the hydrothermal synthesis of nickel(II) oxalate dihydrate nanorods.

Materials and Equipment
Reagents Equipment
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)Teflon-lined stainless-steel autoclave (e.g., 100 mL capacity)
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)Laboratory oven or furnace
Deionized (DI) waterMagnetic stirrer with heating plate
EthanolCentrifuge
pH meter
Weighing balance
Spatulas and beakers
Synthesis Workflow Diagram

Hydrothermal_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing A Dissolve NiCl₂·6H₂O in DI water C Mix solutions and stir A->C B Dissolve H₂C₂O₄·2H₂O in DI water B->C D Transfer to Teflon-lined autoclave C->D E Heat in oven (e.g., 200°C for 1 h) D->E F Cool autoclave to room temperature E->F G Collect precipitate by centrifugation F->G H Wash with DI water and ethanol G->H I Dry the product (e.g., in an oven at 60°C) H->I

Caption: Workflow for the hydrothermal synthesis of NiC₂O₄·2H₂O nanorods.

Step-by-Step Procedure
  • Precursor Solution Preparation:

    • Prepare a solution of nickel(II) chloride hexahydrate. The specific concentration can be varied to control the final product morphology.

    • Prepare a solution of oxalic acid dihydrate. The molar ratio of nickel to oxalate is a critical parameter.

  • Reaction Mixture:

    • Slowly add the oxalic acid solution to the nickel chloride solution while stirring continuously. A precipitate will begin to form.

    • Continue stirring the mixture for a set period (e.g., 30 minutes) to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. It is crucial not to fill the autoclave to more than 80% of its capacity to allow for pressure buildup.[4]

    • Seal the autoclave and place it in a preheated laboratory oven. A typical reaction temperature is 200°C for 1 hour.[2] The heating rate can also influence the final product.[2]

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is still hot and under pressure.

    • Once cooled, open the autoclave and collect the precipitate by centrifugation.

    • Wash the collected solid product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a relatively low temperature (e.g., 60-80°C) for several hours to obtain the nickel(II) oxalate dihydrate nanorods.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals and operating the autoclave.[5][6][7]

  • Autoclave Safety: Ensure the autoclave is properly sealed before heating. Never exceed the recommended temperature and pressure limits of the autoclave.[4] Allow the autoclave to cool completely before opening.

  • Handling Nanomaterials: Handle the final dried nanorod powder in a well-ventilated area or a fume hood to minimize inhalation risk.[8] Dispose of nanomaterial waste according to institutional guidelines.

Characterization of NiC₂O₄·2H₂O Nanorods

To confirm the successful synthesis and to analyze the properties of the nickel(II) oxalate dihydrate nanorods, several characterization techniques are employed.

Technique Purpose Expected Results
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the synthesized material.[9][10]The XRD pattern should match the standard diffraction pattern for orthorhombic NiC₂O₄·2H₂O.[1]
Scanning Electron Microscopy (SEM) To visualize the morphology, size, and uniformity of the nanorods.[9][11]SEM images should reveal rod-like structures with a relatively uniform diameter and length.
Transmission Electron Microscopy (TEM) To obtain higher resolution images of the nanorods, including their internal structure and crystallinity.[9]TEM can confirm the nanorod morphology and provide more precise dimensional measurements.
Thermogravimetric Analysis (TGA) To study the thermal decomposition behavior of the material and confirm the presence of water of hydration.[9][12]TGA curves will show distinct weight loss steps corresponding to the removal of water molecules and the decomposition of the oxalate group.[13]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the synthesized compound.[9][14]The FTIR spectrum should show characteristic absorption bands for the oxalate group (C=O and C-O stretching) and water molecules (O-H stretching).

Applications of Nickel(II) Oxalate Dihydrate Nanorods

Nickel(II) oxalate dihydrate nanorods are not typically used directly in final applications but serve as a versatile precursor for creating other functional nanomaterials.

  • Precursor for Nickel Oxide (NiO): By calcining (heating at high temperatures) the NiC₂O₄·2H₂O nanorods, one can synthesize porous NiO nanostructures.[15] NiO has a wide range of applications, including:

    • Catalysis: As a catalyst in various chemical reactions.

    • Battery Anodes: As a high-capacity anode material for lithium-ion batteries.[1][16]

    • Supercapacitors: For energy storage applications due to its pseudocapacitive properties.[9]

    • Gas Sensors: For the detection of various gases.

  • Precursor for Mixed Metal Oxides: The hydrothermal synthesis can be adapted to include other metal precursors (e.g., cobalt salts) to create mixed metal oxalates.[17] Subsequent calcination of these mixed oxalates yields mixed metal oxides like NiCo₂O₄, which are highly promising for applications in supercapacitors and as electrocatalysts for water splitting.[11][18][19]

Conclusion

The hydrothermal synthesis method provides a reliable and controllable route for the production of high-quality nickel(II) oxalate dihydrate nanorods. The protocol detailed in this application note, coupled with the outlined characterization techniques, offers a comprehensive guide for researchers and scientists. The ability to produce uniform nanorods is a critical first step in the development of advanced nickel-based nanomaterials for a variety of high-performance applications. By understanding and controlling the synthesis parameters, the properties of the final materials can be tailored to meet the specific demands of diverse technological fields.

References

  • Hydrothermal synthesis of NiCo2O4–NiO nanorods for high performance supercapacitors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Oh, H.-J., Jo, C.-H., Yoon, C. S., Yashiro, H., Kim, S.-J., Passerini, S., Sun, Y.-K., & Myung, S.-T. (2016). Nickel oxalate dihydrate nanorods attached to reduced graphene oxide sheets as a high-capacity anode for rechargeable lithium batteries. NPG Asia Materials, 8(5), e270. [Link]

  • Burakov, A. E., Troshkina, I. D., Artyukhov, A. A., Avramenko, V. A., & Kucherova, I. Y. (2023). Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. Nanomaterials, 13(6), 999. [Link]

  • Wang, F., Liu, Y., Zhang, Y., & Liu, Z. (2022). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. RSC Advances, 12(23), 14781-14789. [Link]

  • Hydrothermal synthesis of Co3O4 nanorods on nickel foil. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Surianti, S., Petrus, H. T. B. M., Perdana, I., & Astuti, W. (2022). Synthesis of Nickel Oxalate from Extract Solution of Nickel Laterite Ore: Optimation and Kinetics Study. Journal of Mining Science, 58(3), 477-486.
    • (a) XRD pattern and (b) Raman spectra of NiC2O4.2H2O*. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Synthesis and Characterization of NiCo2O4 Nanoparticles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation of Morphology Controlled Nickel Particles Using Oxalate Precursor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Lee, S.-H., Lee, J.-H., Kim, J.-G., & Lee, D.-W. (2021). Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. Nanomaterials, 11(11), 2824. [Link]

  • Burakov, A. E., Troshkina, I. D., Artyukhov, A. A., Avramenko, V. A., & Kucherova, I. Y. (2023). Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. Nanomaterials, 13(6), 999. [Link]

  • The Precautions and Safe Operation for Hydrothermal Synthesis Reactor. (n.d.). Toption Instrument. Retrieved February 7, 2026, from [Link]

  • Nickel oxalate dihydrate nanorods attached to reduced graphene oxide sheets as a high-capacity anode for rechargeable lithium batteries. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Hydrothermal Synthesis of NiCo2O4 @NiCo2O4 Core-Shell Nanostructures Anchored on Ni Foam for Efficient Oxygen Evolution Reactions Catalysts. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and characterization of NiCo2O4 nanorods for preparation of supercapacitor electrodes. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories. (n.d.). Department of Science and Technology, Government of India. Retrieved February 7, 2026, from [Link]

  • Kim, D.-K., & Kim, J.-H. (2021). Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature. Nanomaterials, 11(10), 2728. [Link]

  • Ghosh, S., Inta, H. R., Das, A. K., & Majumdar, S. (2021). Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. Dalton Transactions, 50(17), 5897-5906. [Link]

  • Guideline for Safe Use of Nanomaterials. (n.d.). Missouri S&T. Retrieved February 7, 2026, from [Link]

  • Yasar, A. (2023). Synthesis and Characterization of NiCo2O4 Nanoparticles Anchored ZnO and TiO2 Semiconductors and Their Investigation in Electro- and Photochemical Water Splitting (Master's thesis, Middle East Technical University).
  • Nanomaterials. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols: Electrochemical Applications of Nickel(II) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nickel(II) oxalate hydrate (NiC₂O₄·2H₂O), a green crystalline powder, has emerged as a versatile and cost-effective material in the field of electrochemistry.[1] Its unique structural and chemical properties make it a promising candidate for a range of applications, including high-performance supercapacitors, advanced battery electrodes, and efficient electrocatalysts for critical reactions like the oxygen evolution reaction (OER).[1][2] This guide provides an in-depth exploration of the electrochemical applications of this compound, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Supercapacitor Applications: Harnessing Pseudocapacitive Behavior

Nickel oxalate exhibits pseudocapacitive behavior, which involves fast and reversible Faradaic reactions at the electrode surface, leading to high specific capacitance. Its application as a supercapacitor electrode material, particularly in a binder-free configuration, has shown significant promise.[3]

Rationale for Binder-Free Electrode Design

The elimination of polymer binders and conductive additives in electrode fabrication offers several advantages. Binders can increase internal resistance and add "dead weight" that does not contribute to capacitance. A binder-free approach, where the active material is grown directly on the current collector (e.g., nickel foam), ensures a robust connection, enhances electron transport, and maximizes the electroactive surface area.

Protocol: Hydrothermal Synthesis of Binder-Free Nickel Oxalate on Nickel Foam

This protocol details the in-situ growth of nickel oxalate on a nickel foam substrate, a method that yields a high-performance binder-free electrode.

Materials:

  • Nickel foam (Ni foam)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ethanol (C₂H₅OH)

  • Deionized (DI) water

  • Acetone ((CH₃)₂CO)

  • Hydrochloric acid (HCl), 5% solution

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Substrate Pre-treatment:

    • Cut the nickel foam into desired dimensions (e.g., 1x1 cm²).

    • Clean the Ni foam by sonicating in a 5% HCl solution for 10 minutes to remove the surface oxide layer.

    • Rinse thoroughly with DI water and then sonicate in acetone for 10 minutes to remove any organic impurities.

    • Finally, rinse with DI water and ethanol and dry in an oven at 60°C.

  • Precursor Solution Preparation:

    • Prepare a 0.3 M solution of oxalic acid dihydrate in a solvent mixture of ethanol and DI water (e.g., with 10 wt% DI water).[4]

  • Hydrothermal Synthesis:

    • Place the pre-treated nickel foam into a Teflon-lined autoclave.

    • Add the oxalic acid solution to the autoclave, ensuring the nickel foam is fully submerged.

    • Seal the autoclave and heat it to 80°C for 1.5 hours.[4]

    • Allow the autoclave to cool down to room temperature naturally.

  • Post-Synthesis Processing:

    • Carefully remove the nickel foam, which should now be coated with a green layer of nickel oxalate.

    • Rinse the coated nickel foam with DI water and ethanol to remove any unreacted precursors.

    • Dry the electrode in a vacuum oven at 60°C for 12 hours. The resulting binder-free nickel oxalate electrode is now ready for electrochemical characterization.

Electrochemical Characterization of Nickel Oxalate Supercapacitor Electrodes

Electrochemical Setup:

  • Three-electrode cell:

    • Working Electrode: The prepared binder-free nickel oxalate on Ni foam.

    • Counter Electrode: A platinum wire or foil.

    • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: 1 M potassium hydroxide (KOH) aqueous solution.

Characterization Techniques:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of -0.2 to 0.55 V (vs. SCE).[2] The shape of the CV curves will indicate the capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g). The triangular shape of the GCD curves is characteristic of capacitive behavior.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS in a frequency range of 100 kHz to 0.01 Hz to evaluate the electrode's resistance and charge transfer kinetics.

Expected Performance:

A binder-free nickel oxalate electrode prepared via this method can exhibit a high specific capacitance, for instance, 808 F g⁻¹ at a current density of 1 A g⁻¹, with excellent capacity retention and high coulombic efficiency.[3]

Lithium-Ion Battery Anode Applications: A Conversion-Type Electrode Material

Nickel oxalate can serve as a high-capacity anode material for lithium-ion batteries through a conversion reaction mechanism. This offers a higher theoretical capacity compared to conventional graphite anodes. To overcome its inherent low electrical conductivity, it is often composited with conductive materials like reduced graphene oxide (rGO).[2]

Mechanism of Nickel Oxalate as a Li-ion Battery Anode

The lithium storage mechanism of nickel oxalate involves a conversion reaction. During the discharge process (lithiation), NiC₂O₄·2H₂O reacts with lithium ions to form metallic nickel (Ni) and lithium oxalate (Li₂C₂O₄). In the subsequent charge process (delithiation), the reaction is reversed.[5]

Discharge: NiC₂O₄·2H₂O + 2Li⁺ + 2e⁻ → Ni + Li₂C₂O₄ + 2H₂O Charge: Ni + Li₂C₂O₄ + 2H₂O → NiC₂O₄·2H₂O + 2Li⁺ + 2e⁻

The presence of a conductive matrix like rGO is crucial to facilitate electron transport and buffer the volume changes during the conversion reaction, thereby improving cycling stability and rate capability.[5]

Protocol: Synthesis of Nickel Oxalate Nanorods/rGO Composite Anode

This protocol describes the synthesis of nickel oxalate nanorods and their subsequent assembly with reduced graphene oxide sheets.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Graphene oxide (GO)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Poly(diallyldimethylammonium chloride) (PDDA) solution

  • Deionized (DI) water

Procedure:

  • Synthesis of Nickel Oxalate Nanorods:

    • Prepare aqueous solutions of nickel nitrate and oxalic acid.

    • Mix the solutions under controlled conditions (e.g., specific pH and temperature) to precipitate nickel oxalate dihydrate nanorods. A facile hydrothermal route can also be employed.[5]

    • Filter, wash with DI water and ethanol, and dry the resulting green powder.

  • Preparation of Reduced Graphene Oxide (rGO):

    • Disperse graphene oxide in DI water through sonication.

    • Add hydrazine hydrate to the GO dispersion and heat at 80-95°C for several hours to chemically reduce the GO to rGO.

    • Wash the rGO precipitate with DI water and dry.

  • Fabrication of NiC₂O₄·2H₂O/rGO Composite:

    • Disperse the synthesized nickel oxalate nanorods and rGO in separate aqueous solutions.

    • Utilize a layer-by-layer self-assembly process:

      • Add PDDA solution to the rGO dispersion to create positively charged rGO sheets.

      • Sequentially add the nickel oxalate nanorod dispersion to the PDDA-functionalized rGO dispersion with stirring. The electrostatic attraction will lead to the attachment of the nanorods to the rGO sheets.

    • Filter, wash, and dry the resulting NiC₂O₄·2H₂O/rGO composite powder.

  • Electrode Preparation:

    • Prepare a slurry by mixing the NiC₂O₄·2H₂O/rGO composite (active material), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 70:20:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).[6]

    • Cast the slurry onto a copper foil current collector using a doctor blade.

    • Dry the electrode in a vacuum oven at 120°C for 12 hours.

Electrochemical Performance Evaluation

The electrochemical performance of the NiC₂O₄·2H₂O/rGO anode is evaluated in a coin cell (e.g., CR2032) with lithium metal as the counter and reference electrode. The electrolyte can be 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).[6] The cell is tested for its charge-discharge capacity, cycling stability, and rate capability. Such a composite can deliver a high specific capacity (e.g., 933 mAh g⁻¹) with good cycle retention.[5]

Electrocatalysis: Oxygen Evolution Reaction (OER)

Nickel-based materials are among the most promising non-precious metal electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production and in metal-air batteries.[7] Nickel oxalate and its bimetallic derivatives, such as nickel-iron oxalate and nickel-cobalt oxalate, have demonstrated excellent OER activity in alkaline media.[8][9]

The Role of Bimetallic Composition in OER Catalysis

The introduction of a second metal, such as iron or cobalt, into the nickel oxalate structure can significantly enhance its OER performance. This is attributed to:

  • Synergistic Effects: The interplay between the two metal centers can modulate the electronic structure of the active sites, optimizing the binding energies of OER intermediates (e.g., *OH, *O, *OOH).[9]

  • Increased Active Sites: The formation of bimetallic oxalates can lead to a higher number of electrochemically active sites.

  • Enhanced Conductivity: The bimetallic composition can improve the electrical conductivity of the material.[7]

Protocol: Synthesis of Nickel-Cobalt Oxalate for OER

This protocol describes a simple wet-chemical method for synthesizing nickel-cobalt oxalate.[8]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized (DI) water

  • Methanol (CH₃OH)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.725 g of Ni(NO₃)₂·6H₂O and 1.45 g of Co(NO₃)₂·6H₂O in 50 ml of DI water with constant stirring at 80°C for 15 minutes.[10]

    • In a separate beaker, dissolve 1.512 g of oxalic acid in 30 ml of DI water.[10]

  • Precipitation:

    • Add the oxalic acid solution dropwise to the hot metal nitrate solution while stirring.

    • Continue stirring for 120 minutes at 80°C.[10]

  • Product Recovery:

    • Quench the hot, viscous solution in an ice-water bath and then let it stand at room temperature for 30 minutes.[10]

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with methanol.

    • Dry the final nickel-cobalt oxalate product in an oven at 60°C for 12 hours.[10]

Protocol: Preparation of NiCo₂O₄ from Nickel-Cobalt Oxalate

Nickel-cobalt oxide (NiCo₂O₄) can be prepared by the thermal decomposition of the synthesized nickel-cobalt oxalate, often exhibiting enhanced OER activity.

Procedure:

  • Place the dried nickel-cobalt oxalate powder in a furnace.

  • Calcine the powder at 350°C for 2 hours with a heating rate of 2°C/min.[10]

  • Allow the furnace to cool down to room temperature to obtain the NiCo₂O₄ powder.

Electrochemical Testing of OER Catalysts

Working Electrode Preparation:

  • Prepare a catalyst ink by dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of DI water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%) through sonication.

  • Drop-cast a precise volume of the ink onto a glassy carbon electrode or other suitable substrate and let it dry.

Electrochemical Measurements:

  • Perform linear sweep voltammetry (LSV) in a 1 M KOH solution at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

  • Record Tafel plots (overpotential vs. log(current density)) to determine the Tafel slope, which provides insights into the OER mechanism.

  • Conduct chronopotentiometry or chronoamperometry to assess the long-term stability of the catalyst.

A nickel-cobalt oxalate catalyst has been shown to achieve a current density of 10 mA cm⁻² at an overpotential of 330 mV, outperforming both individual nickel oxalate and cobalt oxalate.[8]

Data Summary

ApplicationMaterialKey Performance MetricValueReference
SupercapacitorBinder-free Nickel Oxalate on Ni foamSpecific Capacitance808 F g⁻¹ at 1 A g⁻¹[3]
Li-ion Battery AnodeNiC₂O₄·2H₂O/rGO compositeSpecific Capacity (charge)933 mAh g⁻¹[5]
OER ElectrocatalystNickel-Cobalt OxalateOverpotential at 10 mA cm⁻²330 mV[8]
OER ElectrocatalystNickel-Iron Oxalate NanowiresOverpotential at 50 mA cm⁻²210 mV[9]

Visualizations

Experimental Workflow for Binder-Free Supercapacitor Electrode Fabrication

G cluster_0 Substrate Preparation cluster_1 Hydrothermal Synthesis cluster_2 Post-Processing p1 Cut Ni Foam p2 Sonicate in HCl p1->p2 p3 Rinse with DI Water p2->p3 p4 Sonicate in Acetone p3->p4 p5 Rinse and Dry p4->p5 s2 Place Ni Foam in Autoclave p5->s2 Pre-treated Ni Foam s1 Prepare Oxalic Acid Solution s3 Add Solution and Seal s1->s3 s2->s3 s4 Heat at 80°C s3->s4 s5 Cool to Room Temperature s4->s5 pp1 Remove Coated Ni Foam s5->pp1 pp2 Rinse with DI Water & Ethanol pp1->pp2 pp3 Dry in Vacuum Oven pp2->pp3 end end pp3->end Final Electrode G cluster_0 Bimetallic Composition (e.g., Ni-Fe Oxalate) cluster_1 Enhanced OER Performance bimetal Ni and Fe sites synergy Synergistic Effect bimetal->synergy performance Lower Overpotential Higher Current Density electronic Modulated Electronic Structure synergy->electronic sites Increased Active Sites synergy->sites conductivity Improved Conductivity synergy->conductivity binding Optimized Binding of OER Intermediates electronic->binding binding->performance sites->performance conductivity->performance

Caption: Synergy in bimetallic nickel-iron oxalate for OER.

Conclusion

This compound is a material of significant interest for a variety of electrochemical applications. Its versatility as a precursor and an active material, combined with its cost-effectiveness, positions it as a valuable component in the development of next-generation energy storage and conversion devices. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers and scientists to explore and innovate in this exciting field. Adherence to rigorous experimental procedures and a thorough understanding of the underlying electrochemical principles are paramount to achieving reproducible and high-impact results.

References

  • Arifeen, W. U., Aslam, M. K., Ahmad, M., et al. (2025). Binder-free nickel oxalate: A promising material for High-performance electrochemical energy storage in supercapacitors. Journal of Electroanalytical Chemistry, 978, 118882. [Link]

  • CityUHK Scholars. Binder-free nickel oxalate: A promising material for High-performance electrochemical energy storage in supercapacitors. [Link]

  • Sahu, S., et al. (2021). Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. Dalton Transactions, 50(3), 964-973. [Link]

  • Mondal, S., et al. (2017). Nickel-Based Electrocatalysts for Energy-Related Applications: Oxygen Reduction, Oxygen Evolution, and Hydrogen Evolution Reactions. ACS Catalysis, 7(12), 8567-8595. [Link]

  • ResearchGate. From nickel oxalate dihydrate microcubes to NiS2 nanocubes for high performance supercapacitors | Request PDF. [Link]

  • ResearchGate. Binder-free nickel Oxalate: A promising material for High-Performance electrochemical energy storage in supercapacitors | Request PDF. [Link]

  • Ledeti, I., et al. (2014). SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. Journal of Thermal Analysis and Calorimetry, 118(1), 553-559. [Link]

  • LookChem. Cas 547-67-1,Nickel(II) oxalate. [Link]

  • ACS Applied Materials & Interfaces. In Situ Fabrication of Nickel–Iron Oxalate Catalysts for Electrochemical Water Oxidation at High Current Densities. [Link]

  • Teeluck, K., et al. (2022). Nanospike Nickel-Iron Oxalate as an Efficient Electrocatalyst for the Oxygen Evolution Reaction. ChemRxiv. [Link]

  • YouTube. Pyrophoric Nickel Hydrogenation Catalyst / Nickel Oxalate Preparation. [Link]

  • PubChem. nickel(II) oxalate dihydrate. [Link]

  • New Journal of Chemistry. Rapid mass production of iron nickel oxalate nanorods for efficient oxygen evolution reaction catalysis. [Link]

  • ChemRxiv. Nanospike Nickel-Iron Oxalate as an Efficient Electrocatalyst for the Oxygen Evolution Reaction. [Link]

  • YouTube. Optimizing Ni–Fe Oxide Electrocatalysts for Oxygen Evolution Reaction by Using Hard Templating. [Link]

  • Royal Society of Chemistry. Nickel-cobalt oxalate as efficient non-precious electrocatalyst for improved alkaline oxygen evolution reaction. [Link]

  • ResearchGate. (a) XRD pattern and (b) Raman spectra of NiC2O4.2H2O. [Link]

  • ResearchGate. Integrating 1D/2D nanostructure based on Ni-Co-oxalate for energy storage applications. [Link]

  • RSC Publishing. Nickel oxalate nanostructures for supercapacitors. [Link]

  • ResearchGate. Some aspects of thermal decomposition of NiC2O4·2H2O | Request PDF. [Link]

  • ResearchGate. Nickel oxalate nanostructures for supercapacitors | Request PDF. [Link]

  • ResearchGate. (PDF) Nickel oxalate dihydrate nanorods attached to reduced graphene oxide sheets as a high-capacity anode for rechargeable lithium batteries. [Link]

  • ResearchGate. Binder free hydrothermally synthesized nickel phosphate hydrate microplates on nickel foam for supercapacitors | Request PDF. [Link]

  • Li, Z., et al. (2016). Fabrication of (Co,Mn)3O4/rGO Composite for Lithium Ion Battery Anode by a One-Step Hydrothermal Process with H2O2 as Additive. PLOS ONE, 11(10), e0164657. [Link]

  • MDPI. In Situ Binder-Free and Hydrothermal Growth of Nanostructured NiCo2S4/Ni Electrodes for Solid-State Hybrid Supercapacitors. [Link]

  • ResearchGate. Facile Synthesis of Mixed Nickel-Cobalt Oxalates with Composition Control as High-Performance Electrode Materials for Supercapacitor | Request PDF. [Link]

  • Google Patents.
  • RSC Publishing. Nickel oxalate nanostructures for supercapacitors. [Link]

  • MDPI. Synthesis and Characterization of a NiCo2O4@NiCo2O4 Hierarchical Mesoporous Nanoflake Electrode for Supercapacitor Applications. [Link]

  • ResearchGate. One-step hydrothermal synthesis of Ni-Co sulfide on Ni foam as a binder-free electrode for lithium-sulfur batteries | Request PDF. [Link]

  • ACS Publications. Nickel-Based Electrocatalysts for Energy-Related Applications: Oxygen Reduction, Oxygen Evolution, and Hydrogen Evolution Reactions. [Link]

  • ACS Publications. Standardizing OER Electrocatalyst Benchmarking in Aqueous Electrolytes: Comprehensive Guidelines for Accelerated Stress Tests and Backing Electrodes. [Link]

  • ACS Publications. Revealing the Charge Storage Mechanism of Nickel Oxide Electrochromic Supercapacitors. [Link]

  • Materials Research Forum. Ni-Based Electrocatalysts for Oxygen Evolution Reaction. [Link]

  • OUCI. Efficient utilisation of rod-like nickel oxalate in lithium-ion batteries: A case of NiO for the anode and LiNiO2 for the cathode. [Link]

  • Frontiers. Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis. [Link]

  • ChemRxiv. Effects of Electrochemical Conditioning on Nickel-based Oxygen Evolution Electrocatalysts. [Link]

  • MDPI. Preparation of a Flexible Reduced Graphene Oxide-Si Composite Film and Its Application in High-Performance Lithium Ion Batteries. [Link]

  • ResearchGate. A Review on Transition-metal Oxalate Based Electrode for Supercapacitors. [Link]

  • ResearchGate. Facile synthesis of Nickel-iron based electrocatalyst anodes for efficient oxygen evolution reaction. [Link]

  • PubMed. In situ growth of iron incorporated Ni3S2 nanosheet on nickel foam in mediating electron transfer to peroxymonosulfate for pollutant abatement. [Link]

  • MDPI. Electrochemical Mechanism of Recovery of Nickel Metal from Waste Lithium Ion Batteries by Molten Salt Electrolysis. [Link]

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  • PubMed. Lithium Oxalate as a Lifespan Extender for Anode-Free Lithium Metal Batteries. [Link]

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Sources

Advanced Analytical Applications of Nickel(II) Oxalate Hydrate: Thermal Standards & Sensor Fabrication

Author: BenchChem Technical Support Team. Date: February 2026


)
CAS:  6018-94-6[1]

Abstract

Nickel(II) oxalate dihydrate is a coordination compound often underutilized in general analysis but critical in high-precision materials characterization and electrochemical device fabrication. Unlike common titrants, its value as a reagent lies in its stoichiometric thermal decomposition and its role as a morphology-directing precursor. This application note details two primary workflows: (1) utilizing the compound as a multi-step reference standard for Thermogravimetric Analysis (TGA) calibration, and (2) employing it as a precursor reagent to synthesize mesoporous Nickel Oxide (NiO) nanostructures for non-enzymatic glucose sensing and electrocatalysis.

Part 1: Thermal Analysis Standardization (TGA/DSC)

Principle of Operation

Nickel(II) oxalate dihydrate exhibits a well-defined, stepwise decomposition profile that makes it an excellent standard for verifying the temperature accuracy and mass-loss resolution of TGA instruments.

  • Step 1 (Dehydration): Release of two water molecules (

    
    ).
    
  • Step 2 (Decomposition): Breakdown of the oxalate backbone (

    
    ).
    
    • In Air: Yields Nickel Oxide (NiO).[2][3][4]

    • In Inert Gas (

      
      /Ar): Yields metallic Nickel (Ni).
      
Experimental Protocol: Instrument Verification

Objective: Validate TGA furnace temperature accuracy and balance sensitivity.

Reagents & Equipment:

  • Nickel(II) Oxalate Dihydrate (

    
     purity).[5]
    
  • TGA/DSC Instrument (e.g., TA Instruments, Mettler Toledo).

  • Alumina (

    
    ) or Platinum crucibles.
    

Workflow:

  • Sample Prep: Weigh

    
     mg of fine green powder into the crucible. Avoid compacting the powder to ensure even gas diffusion.
    
  • Purge: Purge the system with Synthetic Air (for NiO endpoint) or Nitrogen (for Ni endpoint) at 50 mL/min for 15 minutes prior to heating.

  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    .
  • Analysis: Plot Weight (%) vs. Temperature (

    
    ) and Derivative Weight (DTG).
    
Data Interpretation & Expected Values

The theoretical mass loss is calculated based on Molecular Weight (


 g/mol ).
Decomposition StepTemperature Range (

)
Reaction EquationTheoretical Mass LossRemaining Mass %
1. Dehydration




2. Oxidation (Air)



(Total Loss:

)

2. Pyrolysis (

)



(Total Loss:

)

Technical Note: If your TGA data deviates by


 from these values, check the instrument gas flow (buoyancy effects) or the reagent's hydration state (hygroscopicity).
Visualization: Thermal Decomposition Pathway

TGA_Pathway Start NiC2O4 · 2H2O (Green Powder) Inter Anhydrous NiC2O4 (Intermediate) Start->Inter Dehydration 150-250°C (-2 H2O) End_Air NiO (Black Oxide) Inter->End_Air Oxidation (Air) 300-400°C (-2 CO2) End_N2 Ni Metal (Metallic) Inter->End_N2 Pyrolysis (N2) 300-400°C (-2 CO2)

Figure 1: Thermal decomposition pathways of Nickel Oxalate Hydrate dependent on atmospheric conditions.

Part 2: Electrochemical Sensor Fabrication (Glucose Detection)

Principle of Operation

In drug development and clinical diagnostics, Nickel Oxalate is the preferred precursor for synthesizing mesoporous Nickel Oxide (NiO) . Direct calcination of the oxalate yields NiO with a high specific surface area and "flake-like" morphology, which is critical for the non-enzymatic electrochemical sensing of glucose.

Mechanism: In alkaline media (


), NiO converts to 

. The

species catalyzes the oxidation of glucose to gluconolactone, generating a current proportional to concentration.
Protocol: From Reagent to Sensor

Reagents:

  • Nickel(II) Oxalate Dihydrate (Precursor).[3][4][5][6][7]

  • Nafion (5% solution, Binder).

  • Glassy Carbon Electrode (GCE).

  • 0.1 M NaOH (Electrolyte).

Step-by-Step Methodology:

  • Precursor Calcination:

    • Place Nickel Oxalate Dihydrate in a ceramic boat.

    • Calcine in a muffle furnace at 350°C for 2 hours (Ramp:

      
      ).
      
    • Result: Black, mesoporous NiO powder.

  • Ink Preparation:

    • Disperse 2 mg of the calcined NiO in 1 mL of solvent (4:1 Water:Ethanol).

    • Add 20

      
      L of Nafion solution.
      
    • Ultrasonicate for 30 minutes to create a homogeneous ink.

  • Electrode Modification:

    • Polish the GCE with alumina slurry (

      
      ) to a mirror finish.
      
    • Drop-cast 5

      
      L of the NiO ink onto the GCE surface.
      
    • Dry under an infrared lamp for 10 minutes.

  • Electrochemical Testing (Cyclic Voltammetry):

    • Setup: Three-electrode system (Modified GCE working, Pt wire counter, Ag/AgCl reference).

    • Electrolyte: 0.1 M NaOH.

    • Scan:

      
       V to 
      
      
      
      V vs. Ag/AgCl.
    • Analyte: Inject Glucose (e.g., 1 mM to 5 mM) and observe the increase in the anodic peak current at

      
       V.
      
Visualization: Sensor Fabrication Workflow

Sensor_Workflow Precursor Step 1: Precursor NiC2O4 · 2H2O Calcination Step 2: Calcination 350°C, 2h (Air) Precursor->Calcination Thermal Decomp NiO Mesoporous NiO High Surface Area Calcination->NiO Morphology Control Ink Step 3: Ink Formulation NiO + Nafion + Solvent NiO->Ink Dispersion DropCast Step 4: Surface Modification Drop-cast on GCE Ink->DropCast Fabrication Sensing Step 5: Glucose Sensing Ni(II)/Ni(III) Redox Cycle DropCast->Sensing Electrochemical Analysis

Figure 2: Workflow for converting Nickel Oxalate reagent into a functional electrochemical biosensor.

Part 3: Quality Control & Handling

Purity Verification

Before using Nickel Oxalate as a standard or precursor, verify its stoichiometry. Commercial "dihydrates" can absorb excess moisture.

  • QC Test: Run a rapid TGA ramp to

    
    .
    
  • Acceptance Criteria: Mass loss must be between

    
     and 
    
    
    
    . If
    
    
    , the sample is wet and requires drying at
    
    
    for 1 hour.
Safety (E-E-A-T)
  • Toxicity: Nickel compounds are classified as Group 1 Carcinogens (IARC).

  • Handling: Always handle in a fume hood with N95/P100 respiratory protection to avoid inhaling fine dust.

  • Disposal: Do not dispose of down the drain. Collect as heavy metal waste.

References

  • ChemicalBook. (2025).[4][6][7] Nickel Oxalate Dihydrate Properties and Applications. Retrieved from

  • Gomaa, A. A., et al. (2025). Kinetics of thermal decomposition of nickel oxalate dihydrate in air. ResearchGate. Retrieved from

  • Salavati-Niasari, M., et al. (2015). Synthesis and characterization of nickel oxide nanoparticles obtained via nickel oxalate precursor. ResearchGate. Retrieved from

  • Hassan, H. B., et al. (2025). Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. RSC Advances. Retrieved from [8]

  • MDPI Sensors. (2025). NiO Nanoparticles for Electrochemical Insulin Detection. MDPI. Retrieved from

Sources

Application Note: Advanced Utilization of Nickel(II) Oxalate Hydrate as a Morphological Precursor for Wastewater Remediation Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Nickel(II) Oxalate Dihydrate (


)  is not a direct coagulant; rather, it serves as a critical morphological template  and precursor  in the synthesis of high-efficiency photocatalysts (Nickel Oxide, NiO) used for the degradation of recalcitrant organic pollutants (dyes, phenols, antibiotics) in wastewater.

Direct application of soluble nickel salts to wastewater is hazardous due to heavy metal toxicity. However, utilizing


 allows researchers to precisely control the nanostructure (e.g., nanorods, nanosheets) of the final NiO catalyst via a topotactic transformation . This structural control significantly enhances the specific surface area and active site density, leading to superior photocatalytic performance compared to bulk NiO.
Core Mechanism: The Topotactic Route

The utility of Nickel(II) oxalate lies in its decomposition pathway. Upon controlled calcination, the oxalate ligands decompose, leaving behind a porous NiO skeleton that retains the original morphology of the oxalate crystal. This "memory effect" allows scientists to engineer the shape of the catalyst at the safe, low-temperature liquid precursor stage.

Experimental Protocols

Protocol A: Controlled Precipitation of Nanorods

Objective: Synthesize phase-pure nickel oxalate with high aspect ratio morphology to serve as the catalyst template.

Reagents:

  • Nickel(II) Chloride Hexahydrate (

    
    ) or Nitrate equivalent.
    
  • Oxalic Acid Dihydrate (

    
    ).[1][2][3]
    
  • Sodium Hydroxide (NaOH) for pH adjustment.[1]

  • Ethanol (absolute).

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.2 M

    
     in 100 mL deionized water (Solution A). Dissolve 0.25 M Oxalic Acid in 100 mL deionized water (Solution B).
    
  • Nucleation Control: Heat both solutions to 60°C (333 K). Higher temperatures favor rod-like growth; room temperature favors irregular particles.

  • Precipitation: Add Solution B dropwise to Solution A under vigorous magnetic stirring (500 RPM).

  • pH Tuning (Critical): The solution pH will drop. Adjust pH to 6.0 using 1 M NaOH.

    • Note: pH < 4 yields low yield; pH > 8 may precipitate Nickel Hydroxide (

      
      ) instead of oxalate.
      
  • Aging: Stir for 1 hour, then age the suspension for 4 hours at 60°C to allow Ostwald ripening (improving crystallinity).

  • Harvesting: Filter the turquoise precipitate. Wash 3x with deionized water and 2x with ethanol to remove chloride ions and excess acid.

  • Drying: Dry at 80°C for 12 hours.

Protocol B: Topotactic Calcination to Active NiO

Objective: Convert the oxalate precursor to active p-type semiconductor NiO without collapsing the nanostructure.

  • Thermal Profile: Place dried

    
     in a ceramic crucible.
    
  • Dehydration Phase: Ramp to 200°C at 2°C/min. Hold for 30 mins (Removal of

    
    ).
    
  • Decomposition Phase: Ramp to 350–400°C at 5°C/min in air. Hold for 2 hours.

    • Reaction:

      
      
      
    • Caution: Exceeding 500°C causes sintering, reducing surface area and photocatalytic efficiency.

  • Cooling: Natural cooling to room temperature. The powder should turn from turquoise to dark grey/black.

Application Workflow: Photocatalytic Degradation Assay

Objective: Validate the efficacy of the derived NiO in treating simulated wastewater containing Methylene Blue (MB).

Workflow Diagram

The following diagram illustrates the complete cycle from precursor synthesis to pollutant degradation.

WastewaterTreatment cluster_mech Catalytic Mechanism Precursor Ni(II) Oxalate (Precursor) Calcination Calcination (350°C, Air) Precursor->Calcination Thermal Decomp ActiveCat Active NiO Nanocatalyst Calcination->ActiveCat Topotactic Trans. Adsorption Dark Adsorption (30 min) ActiveCat->Adsorption Dosing Wastewater Wastewater (Dyes/Phenols) Wastewater->Adsorption Mixing Irradiation UV/Solar Irradiation Adsorption->Irradiation Equilibrium Reached Degradation Degradation (ROS Generation) Irradiation->Degradation h+ / e- Pair Irradiation->Degradation Band Gap Excitation CleanWater Treated Water + Solid Waste Degradation->CleanWater Mineralization

Caption: Figure 1. Complete workflow from Nickel Oxalate precursor synthesis to photocatalytic wastewater remediation.

Assay Protocol
  • Preparation: Prepare 100 mL of Methylene Blue solution (10 mg/L) to simulate textile wastewater.

  • Dosing: Add 50 mg of the calcined NiO catalyst.

  • Dark Adsorption: Stir in the dark for 30 minutes.

    • Why? To distinguish between physical adsorption and photocatalytic degradation.

  • Irradiation: Expose the reactor to a UV lamp (e.g., Hg-Xe lamp) or simulated solar light.

  • Sampling: Aliquot 3 mL samples every 15 minutes. Centrifuge to remove catalyst particles.

  • Quantification: Measure absorbance at

    
     using a UV-Vis spectrophotometer.
    

Data Analysis & Validation

Kinetic Modeling

The degradation usually follows Langmuir-Hinshelwood first-order kinetics :



Where:
  • 
    : Initial concentration after dark adsorption.
    
  • 
    : Concentration at time 
    
    
    
    .
  • 
    : Apparent rate constant (
    
    
    
    ).
Expected Data Profile

Researchers should organize data into the following comparative table to validate the "Oxalate Route" advantage.

Catalyst SourceMorphologySurface Area (

)
Degradation Efficiency (60 min)Rate Constant

(

)
Ni-Oxalate Derived Nanorods > 80 92% 0.045
Commercial Bulk NiOIrregular< 1035%0.008
Ni-Hydroxide DerivedPlatelets~4065%0.021
Self-Validating Steps (Quality Control)
  • XRD Confirmation: Before use, the calcined powder must show sharp peaks at

    
     (cubic NiO, JCPDS 47-1049). If peaks for Ni metal (
    
    
    
    ) appear, calcination lacked sufficient oxygen.
  • Leaching Test: After treatment, test the water for dissolved

    
     using ICP-MS. A stable catalyst should show negligible leaching (< 0.1 ppm).
    

Safety & Environmental Considerations

While NiO is the active agent, the process involves Nickel, a known carcinogen and sensitizer.

  • Waste Handling: The catalyst slurry must never be discharged down the drain. It must be recovered via filtration or centrifugation.

  • Recyclability: The NiO catalyst can often be regenerated by heating at 200°C to remove adsorbed organics, allowing for 3-5 reuse cycles.

References

  • Synthesis and Thermal Decomposition

    • "Preparation of Dispersed Nickel Oxalate Dihydrate by Aqueous Solution Process and its Thermal Decomposition.
  • Photocatalytic Application

    • "Photocatalytic Degradation of Methylene Blue by NiO Thin Films under Solar Light Irradiation." ResearchGate.[2][4][5]

  • Morphology Control

    • "Morphology control of nickel oxalate by soft chemistry and conversion to nickel oxide for application in photoc
  • Composite Enhancement

    • "Surfactant-Assisted Synthesis of NiO-ZnO and NiO-CuO Nanocomposites for Enhanced Photocatalytic Degrad

Sources

Chemical vapor deposition of nickel films using Nickel(II) oxalate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Nickel Film Fabrication via Solid-Source Pyrolytic CVD using Nickel(II) Oxalate Hydrate

Executive Summary & Technical Rationale

The Challenge: Traditional Chemical Vapor Deposition (CVD) of nickel films relies on highly volatile precursors like Nickel Carbonyl (


) or Nickelocene. While effective, 

is acutely toxic (LD50 < 3 mg/kg), and Nickelocene introduces carbon contamination.

The Solution: this compound (


) offers a safer, cost-effective alternative. Unlike traditional CVD precursors, it does not sublime; rather, it undergoes a precise thermal decomposition mechanism . This protocol details a Solid-Source CVD (SS-CVD)  or Aerosol-Assisted CVD (AACVD)  approach.

Key Application: This method is specifically engineered for generating porous, high-surface-area nickel films ideal for:

  • Catalysis: Hydrogenation reactions (Raney-nickel alternatives).

  • Energy Storage: Current collectors for high-performance batteries.

  • Sensors: High-sensitivity electrochemical detection.

Reaction Mechanism & Critical Parameters

The deposition process is not transport-limited (like gas-phase CVD) but reaction-rate limited . It proceeds in two distinct endothermic and exothermic stages.[1] Understanding this is vital for preventing film delamination.

The Two-Stage Decomposition Pathway
  • Dehydration (Endothermic, ~150°C - 220°C):

    
    
    Critical Note: Rapid heating here causes "popcorn" effects, destroying film uniformity.
    
  • Decarboxylation (Exothermic, ~290°C - 380°C):

    
    
    Result: Metallic Nickel (fcc crystal structure) with no solid byproducts.
    
Visualizing the Reaction Logic (DOT Diagram)

Ni_Oxalate_Decomposition Precursor Ni(II) Oxalate Hydrate (Solid Precursor) Dehydration Stage 1: Dehydration (150-220°C) Precursor->Dehydration Heat Input Anhydrous Anhydrous Ni Oxalate (Unstable Intermediate) Dehydration->Anhydrous - 2H2O Decomp Stage 2: Decarboxylation (300-400°C) Anhydrous->Decomp Activation Energy Product Metallic Ni Film (Porous/FCC) Decomp->Product Nucleation Byproducts Gas Byproducts (H2O, CO2) Decomp->Byproducts Outgassing Control CRITICAL CONTROL: Ramp Rate < 2°C/min Control->Dehydration

Figure 1: Thermal decomposition pathway of Nickel Oxalate. Note the critical control point at the dehydration stage to prevent structural collapse.

Experimental Protocol

Safety Warning: While Ni-oxalate is safer than carbonyls, the decomposition releases


 and potentially 

(if oxygen is limited). Operate within a fume hood.
Materials Required
  • Precursor: Nickel(II) oxalate dihydrate (

    
     99% purity).
    
  • Substrate: Polished Silicon (100), Quartz, or Stainless Steel foil.

  • Carrier Gas: Argon (99.999%) or Forming Gas (5%

    
     / 95% 
    
    
    
    ) to prevent surface oxidation.
  • Equipment: Tube Furnace or CVD Reactor with programmable temperature controller.

Phase A: Precursor Preparation (Slurry/Solution Method)

Since Ni-oxalate is not volatile, we use a "wet-coating" precursor step followed by thermal treatment.

  • Milling: Ball-mill the Ni-oxalate powder for 2 hours to reduce particle size to <1

    
    .
    
  • Suspension: Disperse 1.0g of milled powder in 10mL of Ethanol/Ethylene Glycol (1:1 mix).

    • Why Ethylene Glycol? It acts as a binder and increases viscosity for better adhesion during the initial heating.

  • Deposition: Spin-coat or drop-cast the suspension onto the substrate.

    • Target: Uniform green coating.

  • Drying: Dry at 80°C for 30 mins to remove excess solvent.

Phase B: Thermal CVD Process (The "Ramp Protocol")

This is the most critical section. Do not use a simple linear ramp.

StageTemperature RangeRamp RateHold TimePurpose
1. Purge RTN/A30 minFlush

with Argon (200 sccm).
2. Dehydration RT

220°C
1°C/min 60 minSlow removal of crystal water to prevent cracking.
3. Transition 220°C

320°C
5°C/min0 minRapid transit to decomposition onset.
4. Reaction 320°C

400°C
2°C/min 120 minControlled decomposition (

).
5. Annealing 400°CN/A60 minCrystallization of Ni film (FCC phase).
6. Cooling 400°C

RT
NaturalN/APrevent thermal shock; keep Ar flow on.

Data Analysis & Validation

To validate the quality of the deposited film, use the following metrics.

Expected Results
  • Appearance: Metallic grey/silver.

  • Adhesion: Passes "Scotch Tape Test" (ASTM D3359).

  • Conductivity: Resistivity should approach bulk Nickel (

    
    ) if annealed correctly; higher if porous.
    
Troubleshooting Matrix
Defect ObservationRoot CauseCorrective Action
Film Peeling / Flaking Ramp rate too fast during Stage 2 (Dehydration).Reduce Stage 2 ramp to 0.5°C/min.
Green/Black Residue Incomplete decomposition.Increase Stage 4 Hold Time or Temp (max 450°C).
High Resistivity Carbon contamination or Oxidation.Switch to Forming Gas (

) to reduce oxides.
Powdery Surface Precursor particle size too large.Increase ball-milling time; use ultrasonic dispersion.

Advanced Workflow: Aerosol-Assisted CVD (AACVD)

For researchers requiring thinner, more uniform films than the slurry method allows, use an AACVD setup.

AACVD_Setup cluster_zone Hot Zone Reservoir Precursor Solution (Ni Oxalate + Ethylenediamine) Nebulizer Ultrasonic Nebulizer (1.7 MHz) Reservoir->Nebulizer Liquid Feed Reactor Heated Reactor Zone (350-400°C) Nebulizer->Reactor Aerosol Mist (Ar Carrier Gas) Substrate Substrate (Si/Glass) Reactor->Substrate Surface Decomposition Exhaust Exhaust/Trap Reactor->Exhaust CO2, H2O

Figure 2: Schematic for Aerosol-Assisted CVD. Note: Nickel oxalate solubility is low; complexing with ethylenediamine improves solubility for AACVD.

References

  • Thermal Decomposition Mechanism

    • Title: Thermal Decomposition of Nickel Oxalate Dihydr
    • Source: The Journal of Physical Chemistry C (ACS Public
    • Link:[Link]

  • Precursor Utility in Nanostructure Synthesis

    • Title: Synthesis of Nickel Nanoparticles via Decomposition of Nickel Oxal
    • Source: Journal of Nanoparticle Research.
    • Link:[Link]

  • CVD of Nickel Oxide (Related Precursor Context)

    • Title: Chemical vapour deposition of nickel oxide using novel precursors.[2][3]

    • Source: RSC Advances.

    • Link:[Link]

  • Solid State Decomposition Kinetics

    • Title: The thermal decomposition of nickel oxalate dihydrate.[1][4][5]

    • Source: Journal of the Chemical Society A.

    • Link:[Link][3][6][7]

Sources

High-Purity Recovery and Synthesis of Nickel Oxalate Dihydrate from Spent Ni-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NiOx-001

Abstract

This application note details a robust, self-validating protocol for the recovery of nickel from spent hydrogenation catalysts (e.g., Ni/Al₂O₃, Raney Nickel) and its subsequent synthesis into high-purity Nickel Oxalate Dihydrate (


).[1] This precursor is critical for the regeneration of pharmaceutical-grade catalysts used in drug development workflows. The methodology employs a hydrometallurgical route involving sulfuric acid leaching, pH-controlled impurity precipitation, and oxalate synthesis, achieving recovery rates >98% with minimized aluminum and iron contamination.

Safety & Hazardous Material Handling

WARNING: Nickel compounds are classified as Group 1 Carcinogens (IARC). Oxalic acid is a nephrotoxin.

  • Engineering Controls: All calcination and acid digestion steps must be performed in a certified fume hood (Face velocity > 0.5 m/s).

  • PPE: N95/P100 respirator, nitrile gloves (double-gloved for oxalate handling), and chemical splash goggles.

  • Waste: Filtrates containing heavy metals must be segregated from general organic waste.

Process Overview & Logic

The recovery process relies on the differential solubility of metal sulfates versus their hydroxides and oxalates. The critical control point is the Purification Phase , where pH manipulation selectively precipitates impurities (Fe, Al) without co-precipitating Nickel.

Workflow Diagram

Ni_Recovery_Workflow SpentCat Spent Catalyst (Ni/Al2O3 or Raney Ni) Pretreat Pre-treatment (Solvent Wash + Calcination) SpentCat->Pretreat Remove organics Leach Acid Leaching (H2SO4, 90°C) Pretreat->Leach Convert oxides to sulfates Filter1 Filtration (Remove Support/Carbon) Leach->Filter1 Purify Impurity Removal (pH adjustment to 5.4) Filter1->Purify Green Leach Liquor (NiSO4) Filter2 Filtration (Remove Fe/Al Hydroxides) Purify->Filter2 Precipitate Fe(OH)3 / Al(OH)3 Synth Oxalate Precipitation (H2C2O4, 60°C) Filter2->Synth Purified Filtrate Product NiC2O4 · 2H2O (Target Product) Synth->Product Crystallization

Figure 1: End-to-end workflow for Nickel Oxalate synthesis from spent catalysts.[1]

Detailed Experimental Protocol

Phase 1: Pre-treatment (De-oiling and Decoking)

Spent catalysts from pharmaceutical hydrogenation often contain organic residues that interfere with leaching.

  • Solvent Wash: Wash spent catalyst with acetone or ethanol (1:3 solid-to-liquid ratio) to remove surface organics. Dry at 100°C.

  • Calcination: Roast the dried catalyst at 500–600°C for 4 hours in air.

    • Causality: This converts metallic Ni and Nickel sulfides into Nickel Oxide (NiO), which is readily soluble in sulfuric acid, and burns off graphitic carbon.

Phase 2: Hydrometallurgical Leaching

Solubilization of Nickel into Nickel Sulfate (


).
  • Reagents: 2M Sulfuric Acid (

    
    ).
    
  • Parameters:

    • Temperature: 90°C (Critical for Ni/Al₂O₃); 30°C is sufficient for Raney Ni.

    • Time: 2 hours.

    • Solid-to-Liquid Ratio (S/L): 1:10 (g/mL).[2]

Protocol:

  • Place calcined catalyst in a glass reactor equipped with a reflux condenser.

  • Add 2M

    
     to achieve 1:10 S/L ratio.
    
  • Heat to 90°C with magnetic stirring (400 rpm).

  • Self-Validating Checkpoint: The solution should turn deep green. If the solution remains colorless or pale, acid concentration is too low or calcination was incomplete.

  • Filter the slurry while hot to remove the inert alumina support. Wash the filter cake with hot deionized water; combine washings with the filtrate.

Phase 3: Impurity Removal (The Critical Step)

Spent catalysts often contain Aluminum (from support) and Iron. We utilize the pH-dependent hydrolysis of metal ions to separate them.

  • Reagents: 30% w/v Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Target: Precipitate

    
     and 
    
    
    
    without precipitating
    
    
    .

Protocol:

  • Monitor the pH of the green leach liquor (initial pH usually < 1.0).

  • Add alkali dropwise while stirring.

  • Target pH: 5.2 – 5.4 .

    • Mechanism:[3][4][5][6]

      
       precipitates at pH > 4.0; 
      
      
      
      precipitates at pH > 3.5.
      
      
      does not begin significant precipitation until pH > 6.5.
  • Self-Validating Checkpoint:

    • Brown/White Precipitate: Indicates successful removal of Fe/Al.

    • Precipitate Color Check: If the precipitate is Green , pH locally exceeded 6.5, causing Nickel loss. Re-acidify slightly and stir.

  • Filter the suspension.[7] The filtrate is now Purified Nickel Sulfate.

Phase 4: Synthesis of Nickel Oxalate

Precipitation of the target compound via ligand exchange.

  • Reagents: 1M Oxalic Acid (

    
    ).
    
  • Stoichiometry: 1.2x molar excess relative to Nickel content.

Protocol:

  • Heat the purified filtrate to 60°C .

    • Causality: Higher temperatures favor the formation of crystalline, filterable particles (rectangular parallelepiped morphology) rather than amorphous fines.

  • Adjust filtrate pH to 1.5 – 2.0 (if necessary) using dilute

    
    .
    
  • Add 1M Oxalic Acid solution slowly.

  • Stir for 60 minutes.

    • Reaction:

      
      .
      
  • Self-Validating Checkpoint: Stop stirring and let settle. The supernatant should be clear/colorless. If supernatant remains green, precipitation is incomplete (add more oxalic acid).

  • Filter and wash the turquoise precipitate with warm ethanol (to remove excess water and acid). Dry at 60°C.

Impurity Removal Logic Diagram

The following diagram illustrates the chemical logic used to separate impurities based on pH thresholds.

Impurity_Logic Start Leach Liquor (pH < 1.0) Contains: Ni, Al, Fe Step1 Adjust pH to 3.5 Precipitate: Fe(OH)3 Start->Step1 Add NaOH Step2 Adjust pH to 5.4 Precipitate: Al(OH)3 Step1->Step2 Add NaOH Fail pH > 6.5 FAILURE: Ni(OH)2 Precipitates Step2->Fail Over-titration Success Filtrate (pH 5.4) Contains: Pure Ni Step2->Success Filter Solids

Figure 2: pH-dependent solubility logic for purification.

Data Summary & Characterization

Expected Yields and Parameters
ParameterOptimal ValueImpact of Deviation
Leaching Temp 90°C<80°C reduces Ni recovery from

-alumina supports.
Purification pH 5.2 – 5.4>5.5 risks Ni co-precipitation (Yield loss). <5.0 leaves Al impurities.
Oxalate Synthesis Temp 60°C<40°C results in fine, hard-to-filter particles.
Oxalic Acid Ratio 1.2 : 1 (Molar)<1.0 reduces yield. >1.5 wastes reagent but ensures completion.
Characterization Methods[3][7][8][9][10][11][12]
  • FTIR: Look for characteristic carboxylate stretches (

    
     at ~1600 cm⁻¹) and water hydration bands (~3400 cm⁻¹).
    
  • XRD: Confirm phase purity of

    
     (monoclinic/orthorhombic).
    
  • TGA: Expect ~20% mass loss at 200°C (dehydration) and decomposition to NiO at ~350–400°C.

References

  • Chaudhary, S. et al. (2010). Nickel recovery from spent Raney nickel catalyst through dilute sulfuric acid leaching and soda ash precipitation. Journal of Hazardous Materials.[2]

  • Surianti, S. et al. (2022). Synthesis of Nickel Oxalate from Extract Solution of Nickel Laterite Ore: Optimation and Kinetics Study.[8] Journal of Mining Science.[8]

  • Kim, K.H. et al. (2004). Preparation of Dispersed Nickel Oxalate Dihydrate by Aqueous Solution Process and its Thermal Decomposition. Materials Science and Engineering: A.

  • Inoue, S. et al. (2019). Thermal Decomposition of Nickel Oxalate Dihydrate: A Detailed XPS Insight. The Journal of Physical Chemistry C.

  • Mulak, W. et al. (2008). Nickel recovery from spent Ni/Al2O3 catalysts using nitric acid solution. (Contextual grounding for acid leaching parameters).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Nickel(II) Oxalate Dihydrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NI-OX-PURITY-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Purity Profiles for


 Synthesis

Introduction: The Purity Mandate

Welcome to the High-Purity Materials Support Hub. You are likely accessing this guide because standard precipitation methods have yielded Nickel(II) Oxalate Dihydrate with unacceptable impurity levels (e.g., occluded sodium, residual anions, or non-stoichiometric hydration).

In drug development and catalyst precursor fabrication, purity is not a variable; it is a constant. The protocol below shifts from standard "dump-and-stir" metathesis to a kinetically controlled crystallization process designed to minimize inclusion defects.

Module 1: The Optimized Protocol (The "Golden Path")

Objective: Synthesize


 with >99.9% trace metal purity and precise stoichiometry.

The Logic: To eliminate the most persistent impurity—Sodium (


)—we abandon Sodium Oxalate. Instead, we utilize Oxalic Acid (

)
combined with volatile pH modifiers (Ammonium Hydroxide). This ensures that any residual cations are volatile and removed during calcination or drying.
Reagents & Equipment
  • Nickel Source: Nickel(II) Nitrate Hexahydrate [

    
    ] (Preferred over Chloride/Sulfate to avoid persistent anionic contamination).
    
  • Precipitant: Oxalic Acid Dihydrate [

    
    ] (ACS Reagent Grade).
    
  • pH Modifier: Ammonium Hydroxide (

    
    ), 10% solution.
    
  • Solvent: Deionized Water (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Precursors:

    • Solution A: Dissolve 0.1 mol

      
       in 200 mL DI water. Heat to 60°C .
      
    • Solution B: Dissolve 0.11 mol

      
       (10% excess) in 200 mL DI water. Heat to 60°C .
      
  • Controlled Precipitation (The Critical Step):

    • Add Solution B to Solution A slowly (dropwise) under vigorous stirring (500 RPM).

    • Observation: The solution will turn turbid green.

    • pH Adjustment: The pH will drop significantly. Slowly add

      
       dropwise until the pH reaches 4.5 – 5.5 .
      
    • Why? Nickel Oxalate solubility is pH-dependent.[1][2] Below pH 2, yield is poor. Above pH 6, you risk coprecipitating Nickel Hydroxide [

      
      ], a critical impurity.
      
  • Digestion (Ostwald Ripening):

    • Maintain the slurry at 80°C for 2 hours with gentle stirring.

    • Mechanism:[1] Small, imperfect crystals dissolve and redeposit onto larger, purer crystals, expelling occluded impurities.

  • Filtration & Washing:

    • Filter while hot.

    • Wash 1: 200 mL Boiling DI Water (Removes nitrates).

    • Wash 2: 100 mL Ethanol (Removes surface water, aids drying).

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Warning: Do not exceed 80°C, or you risk dehydrating the crystal lattice (

      
      ).
      

Module 2: Troubleshooting Hub (Q&A)

Category A: Impurity Contamination[3]

Q: My ICP-OES data shows high Sodium (


) levels (>500 ppm). I washed it five times. 
  • Diagnosis: You likely used Sodium Oxalate (

    
    ) as the precipitant. Sodium ions have a high charge density and get "trapped" (occluded) inside the rapidly forming crystal lattice.
    
  • The Fix: Switch to the Oxalic Acid + Ammonium route (Module 1). Ammonium (

    
    ) is volatile; even if trapped, it decomposes/sublimes during downstream thermal processing.
    

Q: I am detecting Chloride (


) or Sulfate (

) residues.
  • Diagnosis: Inadequate washing or "Channeling" during filtration.

  • The Fix:

    • Use Nickel Nitrate instead of Chloride/Sulfate (Nitrates are easier to decompose).

    • Re-slurry Washing: Do not just pour water over the filter cake. Scrape the cake back into a beaker with boiling water, stir for 10 mins, and re-filter. This releases ions trapped in the cake's interstitial spaces.

Category B: Stoichiometry & Hydration[4]

Q: My TGA shows a weight loss of 25% at 200°C, but theoretical is ~19.7%.

  • Diagnosis: Excess surface moisture (hygroscopic water) or occluded solvent.

  • The Fix: Your drying temperature was too low or time too short. Ensure drying at 60°C under vacuum. If the loss is lower than 19%, you may have accidentally dehydrated the sample by drying >100°C.

Q: The product color is pale green instead of vibrant turquoise.

  • Diagnosis: Formation of Basic Nickel Carbonates or Hydroxides due to high pH.

  • The Fix: Tighten pH control. Never exceed pH 6.0 during precipitation.

Module 3: Visualizing the Logic

Figure 1: Synthesis Workflow & Logic Flow

SynthesisWorkflow cluster_control Critical Control Points (CCP) Reagents Reagents: Ni(NO3)2 + H2C2O4 Mixing Controlled Mixing (60°C) Reagents->Mixing Dissolution pH_Control pH Adjustment (Target: 4.5 - 5.5) Mixing->pH_Control Dropwise NH4OH Precipitation Precipitation NiC2O4·2H2O pH_Control->Precipitation Supersaturation Digestion Digestion (80°C, 2 hrs) Precipitation->Digestion Ostwald Ripening Filtration Filtration & Hot Wash Digestion->Filtration Impurity Release Drying Drying (60°C, Vacuum) Filtration->Drying Removal of Volatiles

Caption: Figure 1. Optimized Synthesis Workflow highlighting Critical Control Points (CCP) for purity assurance.

Figure 2: Impurity Troubleshooting Decision Tree

Troubleshooting Start Impurity Detected Type Identify Impurity Type Start->Type Na_K Cationic (Na+, K+) Type->Na_K Alkali Metals Cl_SO4 Anionic (Cl-, SO4--) Type->Cl_SO4 Acid Radicals Phase Phase Impurity (Ni(OH)2) Type->Phase Wrong Color/XRD Sol_Na Switch to H2C2O4 + NH4OH Na_K->Sol_Na Sol_Cl Use Ni(NO3)2 + Re-slurry Wash Cl_SO4->Sol_Cl Sol_Phase Reduce pH < 6.0 Phase->Sol_Phase

Caption: Figure 2.[3] Decision logic for eliminating specific impurity classes.

Module 4: Validation & Analytical Standards

To validate your synthesis, compare your results against these standard values.

Table 1: Thermal Decomposition Profile (TGA)

StageTemperature RangeMass Loss (Theoretical)Event Description
1 120°C – 270°C~19.7%Dehydration:

2 300°C – 400°C~40.0%Decomposition:

Table 2: Impurity Thresholds (High-Grade Precursor)

ElementLimit (ppm)Detection Method
Na (Sodium) < 50ICP-OES
Fe (Iron) < 10ICP-MS
Cl (Chloride) < 20Ion Chromatography
S (Sulfur) < 20ICP-OES

References

  • Effect of pH on Nickel Oxalate Precipitation: Surianti, S., et al. "Synthesis of Nickel Oxalate from Extract Solution of Nickel Laterite Ore: Optimation and Kinetics Study."[1] Journal of Mining Science, vol. 58, no.[1] 3, 2022, pp. 477-480.[1]

  • Thermal Decomposition Kinetics: Gao, X., et al. "Kinetics of thermal decomposition of nickel oxalate dihydrate in air." Journal of Thermal Analysis and Calorimetry, 2012.

  • Morphology Control & Precipitation: Ryu, J., et al. "Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation." Journal of Korean Powder Metallurgy Institute, 2025.

  • Impurity Removal Strategies: Friedrich, B., et al. "Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions." Metals, vol. 10, no.[1][4][5] 11, 2020.

Sources

Methods for drying Nickel(II) oxalate hydrate without decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nickel(II) Oxalate Processing

Executive Summary & Critical Thermodynamics

Nickel(II) oxalate dihydrate (


) presents a specific challenge: distinguishing between drying  (removal of surface moisture) and dehydration  (removal of crystal lattice water).
  • The Goal: Remove water without triggering the thermal decomposition of the oxalate ligand (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) into metallic nickel or nickel oxide.
    
  • The Danger Zone: The decomposition of the oxalate group is exothermic and can be self-accelerating if the heating rate is too high or the atmosphere is uncontrolled.

Thermal Stability Map

The following diagram illustrates the phase transitions based on temperature. Use this to determine your target processing window.

ThermalStability Start Wet Precipitate (Green Slurry) SurfaceDry Pure Dihydrate (NiC2O4 · 2H2O) Stable < 100°C (Light Green) Start->SurfaceDry Vacuum Dry 25-60°C Anhydrous Anhydrous (NiC2O4) Stable 150°C - 270°C (Yellow-Tan) SurfaceDry->Anhydrous Dehydration 150-220°C (Vacuum/Inert) Decomposed Decomposition (Ni / NiO + CO2) > 290°C (Black) SurfaceDry->Decomposed Rapid Heating (Risk) Anhydrous->Decomposed Thermal Runaway > 290°C

Figure 1: Thermal stability map showing the safe operating windows for drying and dehydration. Note the distinct color changes associated with each phase.

Technical Data Summary

ParameterValue / RangeNotes
Formula

Dehydration Onset

Removal of 2

molecules [1].[1]
Dehydration Peak

Maximum rate of water loss [2].[2][3]
Decomposition Onset

Breakdown of oxalate to

[1, 3].
Safe Drying Temp (Surface)

Removes solvent/moisture; keeps hydrate intact.
Safe Dehydration Temp

Yields anhydrous phase; avoids decomposition.
Visual Indicator Green

Yellow/Tan
Green = Hydrate; Yellow = Anhydrous.

Troubleshooting Guides & Protocols

Scenario A: "I need to dry the wet precipitate but keep the dihydrate form."

Objective: Remove surface water/ethanol washing solvents without removing the crystal water.

Q: Why is my sample clumping during drying? A: Rapid evaporation of surface solvents can cause capillary forces to bind particles.

  • Correction: Use a solvent exchange method. Wash the precipitate with Ethanol (x2) and then Diethyl Ether (x1) before drying. Ether has low surface tension and evaporates easily, preventing hard agglomerates.

Protocol: Low-Temperature Vacuum Drying

  • Filtration: Vacuum filter the precipitate until no visible liquid remains.

  • Pre-Treatment: Wash with ethanol to displace bulk water.

  • Setup: Place sample in a vacuum oven.

  • Settings:

    • Temperature:

      
       (Max 
      
      
      
      ).
    • Pressure:

      
      .
      
    • Time: 12–24 hours.[4]

  • Validation: The powder should remain light green . If it turns yellowish, the temperature is too high, and you are losing crystal water.

Scenario B: "I need anhydrous Nickel Oxalate for a battery precursor."

Objective: Remove the 2 moles of crystal water to obtain


.

Q: My sample turned black. What happened? A: You exceeded the decomposition threshold (


) or heated too rapidly in the presence of oxygen. The black color indicates the formation of Nickel Oxide (NiO) or metallic Nickel.
  • Correction: Reduce temperature to

    
     and ensure a strict inert atmosphere or vacuum.
    

Protocol: Controlled Dehydration This process requires precise thermal control to navigate the window between


 (dehydration) and 

(decomposition).

DehydrationProtocol Step1 1. Inert Purge Flush oven with N2 or Ar (30 mins) Step2 2. Ramp I RT to 100°C @ 5°C/min (Remove surface water) Step1->Step2 Step3 3. Ramp II 100°C to 220°C @ 2°C/min (Slow dehydration) Step2->Step3 Step4 4. Isothermal Hold Hold at 220°C for 2-4 hours (Complete lattice water removal) Step3->Step4 Step5 5. Cool Down Cool to RT under Inert Gas (Prevent re-hydration) Step4->Step5

Figure 2: Step-by-step thermal profile for obtaining anhydrous nickel oxalate.

Critical Steps:

  • Atmosphere: Use a Vacuum Oven or Tube Furnace with flowing Nitrogen/Argon. Oxygen promotes the formation of NiO at lower temperatures.

  • Ramp Rate: Do not exceed

    
     in the critical zone (
    
    
    
    ). Fast heating can cause "popping" or decrepitation of crystals as water exits rapidly.
  • Storage: The anhydrous form is hygroscopic . Transfer immediately to a glovebox or desiccator.

Frequently Asked Questions (FAQs)

Q: Can I use a microwave for drying? A: NO. Nickel oxalate couples efficiently with microwave radiation. This leads to rapid, localized superheating (hot spots) that will almost instantly trigger decomposition into metallic nickel (black spots) and release


 gas, creating a pressure hazard [2].

Q: How do I verify the water is gone without destroying the sample? A: Use FTIR (Fourier Transform Infrared Spectroscopy).

  • Hydrate: Shows a broad O-H stretch peak around

    
    .
    
  • Anhydrous: The region around

    
     should be flat, while the C=O stretches (
    
    
    
    ) remain sharp [3].

Q: Is the decomposition gas dangerous? A: Yes. The decomposition releases Carbon Monoxide (CO) and Carbon Dioxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[5] Always operate in a fume hood or with vented exhaust, especially if processing 

.

References

  • Thermal Decomposition Kinetics

    • Title: Kinetics of thermal decomposition of nickel oxalate dihydrate in air.[4]

    • Source: Journal of Thermal Analysis and Calorimetry.
    • URL:[Link]

  • XPS & Surface Analysis

    • Title: Thermal Decomposition of Nickel Oxalate Dihydr
    • Source: The Journal of Physical Chemistry C.
    • URL:[Link]

  • Synthesis & Morphology

    • Title: Preparation of Dispersed Nickel Oxalate Dihydrate by Aqueous Solution Process and its Thermal Decomposition.[6][1][4]

    • Source: M
    • URL:[Link][1][5][7]

Sources

Reducing the formation of unwanted byproducts in nickel oxalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of nickel oxalate. As a critical precursor material, the purity of nickel oxalate directly impacts the quality and performance of downstream products. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing unwanted byproducts during its synthesis. Our approach is grounded in mechanistic principles to empower you with a fundamental understanding of the reaction system.

Introduction: The Challenge of Purity in Nickel Oxalate Synthesis

Nickel oxalate (NiC₂O₄·2H₂O), a light green crystalline solid, is typically synthesized via precipitation from an aqueous solution containing Ni²⁺ ions and an oxalate source.[1][2] While the reaction appears straightforward, the formation of byproducts such as nickel hydroxide (Ni(OH)₂), basic nickel salts, and the co-precipitation of other metal ions can compromise the purity of the final product. These impurities can arise from improper control of key reaction parameters, leading to undesired side reactions. This guide will provide the expertise to navigate these challenges and consistently produce high-purity nickel oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nickel oxalate synthesis?

A1: The most prevalent byproduct is nickel hydroxide (Ni(OH)₂) , which forms when the local or bulk pH of the solution becomes too high. Other potential byproducts include basic nickel salts (e.g., Ni₂(OH)₂C₂O₄), which can form under conditions of localized high pH, and co-precipitation of other metal oxalates if the nickel salt precursor is impure. For instance, if using a nickel source derived from laterite ore, contaminants like iron, cobalt, and manganese can co-precipitate as their respective oxalates.[3]

Q2: How does pH influence the formation of byproducts?

A2: pH is the most critical parameter in controlling byproduct formation. Nickel hydroxide precipitation typically begins at a pH of approximately 5.5 to 6.0.[4] If the pH of the reaction mixture rises above this range, either in the bulk solution or locally due to poor mixing, Ni(OH)₂ will precipitate alongside or instead of nickel oxalate. Maintaining a slightly acidic pH is crucial for maximizing the yield of pure nickel oxalate.[5]

Q3: Can temperature affect the purity of nickel oxalate?

A3: Yes, temperature plays a significant role. Increasing the reaction temperature generally increases the reaction rate and can influence the particle size and morphology of the precipitate.[3] While higher temperatures can lead to faster precipitation, they can also increase the solubility of nickel oxalate slightly, potentially affecting the yield. More importantly, temperature can influence the kinetics of competing reactions, such as the hydrolysis of nickel ions, which can lead to the formation of hydroxides if the pH is not well-controlled.

Q4: Why is the order of reagent addition important?

A4: The order of reagent addition can significantly impact the local supersaturation and pH of the reaction mixture. It is generally recommended to add the oxalate solution to the nickel salt solution. This ensures that the nickel ions are in excess during the initial stages of precipitation, which can help to control particle nucleation and growth. Adding the nickel solution to the oxalate solution can create localized high concentrations of the precipitating agent, potentially leading to the formation of amorphous precipitates and the inclusion of impurities.

Q5: How can I confirm the purity of my synthesized nickel oxalate?

A5: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • Powder X-ray Diffraction (XRD): This is an excellent method to identify the crystalline phases present in your sample. The diffraction patterns of nickel oxalate dihydrate and nickel hydroxide are distinct, allowing for the detection of Ni(OH)₂ as an impurity.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational modes of both oxalate and hydroxide functional groups. The presence of a sharp absorption band around 3600 cm⁻¹ is a strong indicator of the O-H stretching in nickel hydroxide.[8]

  • Thermogravimetric Analysis (TGA): TGA can be used to analyze the thermal decomposition profile of your sample. Nickel oxalate dihydrate has a distinct multi-step decomposition, and the presence of nickel hydroxide will alter this profile.[8]

  • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): To determine the elemental composition and quantify any metallic impurities, ICP-AES is a highly sensitive and accurate technique.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Problem 1: The precipitate is a pale, gelatinous green instead of a crystalline powder, and the yield is low.

Possible Cause: Precipitation of nickel hydroxide (Ni(OH)₂) due to high pH.

Explanation of Causality: The hydrolysis of aqueous nickel ions (Ni²⁺) is a pH-dependent equilibrium. As the pH increases, the equilibrium shifts towards the formation of hydroxide species, ultimately leading to the precipitation of Ni(OH)₂. The gelatinous nature of the precipitate is characteristic of metal hydroxides.

Solutions:

  • pH Control:

    • Maintain the final pH of the reaction mixture between 1 and 4.[5][10] A pH of around 2 to 2.5 is often optimal for maximizing nickel oxalate recovery while preventing hydroxide formation.[3]

    • Use a calibrated pH meter to monitor the pH throughout the addition of the precipitating agent.

    • If necessary, use a dilute acid (e.g., 0.1 M HCl or H₂SO₄) to adjust the pH of the nickel salt solution before adding the oxalate solution.

  • Mixing:

    • Ensure vigorous and efficient stirring throughout the reaction to prevent localized areas of high pH where the precipitating agent is added.

Workflow for pH Control:

cluster_prep Preparation cluster_reaction Precipitation cluster_control Control & Outcome Ni_Solution Nickel Salt Solution (e.g., NiSO₄) Reaction_Vessel Reaction Vessel (Vigorous Stirring) Ni_Solution->Reaction_Vessel Oxalate_Solution Oxalate Solution (e.g., H₂C₂O₄) Oxalate_Solution->Reaction_Vessel Slow Addition pH_Monitoring Continuous pH Monitoring Reaction_Vessel->pH_Monitoring pH_Check pH < 5.5? pH_Monitoring->pH_Check Pure_Product High-Purity NiC₂O₄·2H₂O pH_Check->Pure_Product Yes Byproduct Ni(OH)₂ Formation pH_Check->Byproduct No

Caption: Workflow for pH-controlled nickel oxalate synthesis.

Problem 2: The final product contains small amounts of a white or off-white powder.

Possible Cause: Co-precipitation of sulfate or other salts from the precursor solution.

Explanation of Causality: If the nickel precursor is a sulfate salt (NiSO₄), and the oxalate source is a sodium or ammonium salt, there is a possibility of co-precipitating sodium or ammonium sulfate, especially if the precipitate is not washed thoroughly.

Solutions:

  • Thorough Washing:

    • After filtration, wash the nickel oxalate precipitate multiple times with deionized water to remove any soluble impurities.[10][11]

    • A final wash with ethanol or acetone can help to remove residual water and facilitate drying.[2]

  • Choice of Reagents:

    • Using oxalic acid as the precipitating agent instead of a salt like sodium oxalate can minimize the introduction of other cations that could potentially co-precipitate.

Experimental Protocol: High-Purity Nickel Oxalate Synthesis

  • Preparation of Solutions:

    • Prepare a 1 M solution of nickel sulfate (NiSO₄·6H₂O) in deionized water.

    • Prepare a 1 M solution of oxalic acid (H₂C₂O₄·2H₂O) in deionized water.

  • Precipitation:

    • Transfer the nickel sulfate solution to a beaker equipped with a magnetic stirrer and a calibrated pH probe.

    • Begin vigorous stirring.

    • Slowly add the oxalic acid solution to the nickel sulfate solution at a constant rate (e.g., 5 mL/min).

    • Monitor the pH of the mixture continuously. The pH should naturally decrease as oxalic acid is added. The final pH should be in the range of 1-3.

  • Digestion (Aging):

    • After the complete addition of the oxalic acid solution, continue stirring the mixture at room temperature for at least 2 hours. This aging process allows for the growth of larger, more easily filterable crystals and can improve the purity of the precipitate.

  • Filtration and Washing:

    • Filter the precipitate using a Buchner funnel and filter paper.

    • Wash the precipitate cake with several portions of deionized water until the filtrate is free of sulfate ions (this can be tested by adding a few drops of BaCl₂ solution to a sample of the filtrate; the absence of a white precipitate indicates the removal of sulfate).

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the purified nickel oxalate in a vacuum oven at 60-80°C until a constant weight is achieved.

Problem 3: The particle size of the nickel oxalate is too small, leading to difficulties in filtration and handling.

Possible Cause: High supersaturation during precipitation, leading to rapid nucleation of many small particles.

Explanation of Causality: The particle size of a precipitate is determined by the relative rates of nucleation and crystal growth. High supersaturation, caused by rapid mixing of concentrated solutions, favors nucleation over growth, resulting in a large number of small particles.

Solutions:

  • Control of Supersaturation:

    • Use more dilute reactant solutions.

    • Decrease the rate of addition of the precipitating agent.

    • Maintain a constant and controlled temperature throughout the precipitation.

  • Homogeneous Precipitation:

    • Consider using a method of homogeneous precipitation where the precipitating agent is generated in-situ. For example, the hydrolysis of dimethyl oxalate can slowly release oxalate ions, leading to the formation of larger, more uniform crystals.

Data Presentation: Influence of Synthesis Parameters on Byproduct Formation

ParameterSub-optimal ConditionPotential ByproductOptimal ConditionRationale
pH > 6.0Nickel Hydroxide (Ni(OH)₂)1.0 - 3.0Prevents hydrolysis of Ni²⁺ ions.[3][5]
Temperature Too high (> 80°C)Increased solubility, potential for basic salt formation25 - 60°CBalances reaction rate with control over particle size and purity.[3]
Reactant Concentration High (> 2 M)Small particle size, potential for inclusions0.5 - 1.5 MPromotes crystal growth over nucleation, leading to larger, purer particles.
Mixing Speed Low (< 200 rpm)Localized high pH, Ni(OH)₂ formation> 500 rpmEnsures homogeneity of the reaction mixture.
Aging Time < 1 hourSmall, irregular particles> 2 hoursAllows for Ostwald ripening, resulting in larger, more stable crystals.[1]

Visualization of Byproduct Formation Pathways

cluster_desired Desired Pathway (Acidic pH) cluster_undesired Undesired Pathway (High pH) Ni_ion Ni²⁺ (aq) NiOxalate NiC₂O₄·2H₂O (s) (High-Purity Product) Ni_ion->NiOxalate NiHydroxide Ni(OH)₂ (s) (Byproduct) Ni_ion->NiHydroxide BasicSalt Basic Nickel Salts (s) (Byproduct) Ni_ion->BasicSalt Oxalate C₂O₄²⁻ (aq) Oxalate->NiOxalate Oxalate->BasicSalt OH_ion OH⁻ (aq) OH_ion->NiHydroxide OH_ion->BasicSalt

Sources

Technical Support Center: Optimization of Reaction Time for Complete Precipitation of Nickel(II) Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Nickel(II) oxalate precipitation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for achieving complete and pure precipitation of Nickel(II) oxalate. Here, we move beyond simple protocols to explain the scientific principles governing the precipitation process, enabling you to optimize your experiments for robust and repeatable results.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues encountered during the precipitation of Nickel(II) oxalate.

Q1: What is the optimal reaction time for the complete precipitation of Nickel(II) oxalate?

The optimal reaction time is not a fixed value but is influenced by several factors, including temperature, pH, and reactant concentrations. While some studies have shown that a reaction time of four hours can lead to over 95% recovery, extending the precipitation period to eight hours can ensure minimal residual nickel in the solution, especially when aiming for quantitative precipitation.[1] For practical purposes, a digestion or aging period of at least 3-4 hours at an elevated temperature is recommended to allow for the completion of the precipitation and for the particles to grow larger, which aids in filtration.

Q2: How critical is pH control in Nickel(II) oxalate precipitation?

pH is arguably one of the most critical parameters. The solubility of Nickel(II) oxalate is significantly influenced by the pH of the solution.

  • Optimal pH Range: For the precipitation of pure Nickel(II) oxalate, a pH range of 2.0 to 2.5 has been shown to yield high recovery rates of 95-98%.[2]

  • Higher pH: At a pH of 4, with a sufficient reaction time of eight hours, it has been reported that no nickel could be detected in the residual solution, indicating complete precipitation.[1] Increasing the pH generally decreases the solubility of Nickel(II) oxalate.

  • Co-precipitation: When other metal ions like cobalt are present, the pH can be used to control the selectivity of the precipitation, although co-precipitation of a mixed oxalate is common.[1]

It is crucial to adjust the pH before the addition of the precipitating agent and to monitor it during the reaction, as the addition of oxalic acid can lower the pH.

Q3: What is the effect of temperature on the precipitation process?

Temperature plays a dual role in the precipitation of Nickel(II) oxalate: it affects both the kinetics of the reaction and the solubility of the salt.

  • Reaction Rate: Higher temperatures increase the rate of precipitation. For instance, precipitation at 90°C can be almost twice as fast as at 70°C and about 3.5 times faster than at 50°C.[2] This is due to the increased kinetic energy of the ions, leading to more frequent and energetic collisions.

  • Optimal Temperature Range: The most efficient precipitation is often observed at temperatures between 50-55°C.[1] Some studies suggest a broader range of 70-80°C for achieving maximum extraction.[3]

  • Solubility: While higher temperatures increase the reaction rate, they can also slightly increase the solubility of Nickel(II) oxalate, which could lead to a less complete precipitation if the solution is not allowed to cool before filtration. However, the effect on the reaction rate is generally more pronounced.

Q4: How does the concentration of reactants affect the precipitation?

The concentrations of both the nickel salt and the oxalic acid are key to achieving a complete and pure precipitate.

  • Supersaturation: The precipitation process begins when the solution becomes supersaturated with Nickel(II) oxalate. The degree of supersaturation affects the nucleation and growth of the crystals. A higher degree of supersaturation leads to faster nucleation but may result in smaller particles that are more difficult to filter.

  • Excess Precipitant: Using a stoichiometric excess of the precipitating agent (oxalic acid) can help to ensure the complete precipitation of the nickel ions by shifting the equilibrium of the reaction. An excess of 1.5 to 2 times the stoichiometric amount is often recommended.[4] However, a very large excess should be avoided as it can increase the solubility of the precipitate through the formation of soluble nickel-oxalate complexes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment and provides actionable solutions based on scientific principles.

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Incomplete Precipitation (Low Yield) 1. Sub-optimal pH: The pH of the solution is too low, increasing the solubility of Nickel(II) oxalate. 2. Insufficient Reaction Time: The precipitation reaction has not reached completion. 3. Inadequate Temperature: The reaction temperature is too low, resulting in a slow precipitation rate. 4. Insufficient Precipitant: Not enough oxalic acid was added to precipitate all the nickel ions.1. Adjust pH: Carefully increase the pH of the solution to the optimal range of 2.0-4.0 using a dilute base like ammonium hydroxide. This decreases the solubility of the nickel oxalate.[1][2] 2. Increase Digestion Time: Allow the precipitate to digest (age) in the mother liquor for a longer period (e.g., 4-8 hours) at an elevated temperature (e.g., 50-70°C). This allows for the completion of the precipitation and Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. 3. Optimize Temperature: Increase the reaction temperature to the recommended range of 50-80°C to accelerate the precipitation kinetics.[1][3] 4. Add More Precipitant: Add a slight excess of oxalic acid solution dropwise while stirring. Be cautious not to add a large excess, which could lead to the formation of soluble complexes.
Precipitate is Very Fine or Colloidal (Difficult to Filter) 1. High Supersaturation: The precipitating agent was added too quickly, leading to rapid nucleation and the formation of very small particles. 2. Low Temperature during Precipitation: Precipitation at a low temperature can sometimes favor the formation of smaller particles.1. Control Supersaturation: Add the oxalic acid solution slowly and with constant stirring to maintain a lower level of supersaturation. This promotes crystal growth over nucleation, resulting in larger, more easily filterable particles. 2. Increase Digestion Temperature and Time: Digesting the precipitate at a higher temperature (e.g., 70-80°C) for several hours can promote Ostwald ripening, leading to an increase in the average particle size. 3. Utilize Homogeneous Precipitation: If possible, generate the oxalate ions in-situ (e.g., through the hydrolysis of an oxalate ester). This slow, uniform generation of the precipitant ensures a low degree of supersaturation and promotes the growth of large, well-formed crystals.
Co-precipitation of Impurities (e.g., Cobalt, Iron) 1. Similar Solubilities: Other metal ions present in the solution may also form sparingly soluble oxalates. 2. Inappropriate pH: The pH of the solution may be in a range that favors the precipitation of multiple metal oxalates.1. pH Control for Selective Precipitation: Carefully control the pH of the solution. For example, iron can be precipitated as a hydroxide at a lower pH before the addition of oxalic acid. While complete separation of nickel and cobalt as oxalates is difficult due to their similar properties, adjusting the pH can influence the relative amounts that precipitate.[1] 2. Use of Masking Agents: In complex matrices, consider using a masking agent that forms a stable, soluble complex with the interfering ions, preventing them from precipitating with the nickel oxalate. 3. Reprecipitation: For higher purity, the initial precipitate can be filtered, washed, redissolved in a minimal amount of acid, and then reprecipitated under more controlled conditions.
Precipitate Redissolves upon Washing 1. Washing with Pure Water: Nickel(II) oxalate has a low but non-zero solubility in water. Washing with a large volume of pure water can lead to some loss of the precipitate. 2. Peptization: Washing with pure water can sometimes cause the precipitate to revert to a colloidal state, which can then pass through the filter.1. Use a Saturated Wash Solution: Wash the precipitate with a dilute solution of oxalic acid or a solution saturated with Nickel(II) oxalate. This common ion effect will suppress the dissolution of the precipitate. 2. Use a Volatile Electrolyte: Wash the precipitate with a dilute solution of a volatile electrolyte, such as a weak ammonium salt solution. The electrolyte helps to prevent peptization by keeping the ionic strength of the wash liquid high. The electrolyte will then be removed during the drying step. 3. Rinse with an Organic Solvent: After washing with an appropriate aqueous solution, a final rinse with a water-miscible organic solvent like ethanol or acetone can help to remove the water and speed up the drying process.[5]

Experimental Protocols

Protocol 1: Standard Procedure for Quantitative Precipitation of Nickel(II) Oxalate

This protocol provides a step-by-step method for the gravimetric determination of nickel as Nickel(II) oxalate.

  • Preparation of the Nickel Solution:

    • Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable solvent (e.g., dilute nitric acid).

    • If necessary, evaporate the solution to near dryness and redissolve in deionized water to remove excess acid.

    • Dilute the solution to a suitable volume (e.g., 100-200 mL) in a beaker.

  • pH Adjustment:

    • Gently heat the solution to about 60-70°C.

    • Slowly add a dilute solution of ammonium hydroxide or another suitable base with constant stirring until the pH reaches the desired range (e.g., 2.5-3.0). Use a pH meter for accurate measurement.

  • Precipitation:

    • While maintaining the temperature and stirring, slowly add a freshly prepared solution of oxalic acid (a slight stoichiometric excess is recommended). The addition should be done dropwise to avoid a high degree of supersaturation.

    • A pale green precipitate of Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) will form.

  • Digestion (Aging):

    • Cover the beaker with a watch glass and allow the precipitate to digest in the mother liquor at 60-70°C for at least 3-4 hours. A longer digestion time (up to 8 hours) may be beneficial for ensuring complete precipitation.[1]

    • During digestion, larger crystals will form at the expense of smaller ones (Ostwald ripening), resulting in a more easily filterable precipitate.

  • Filtration and Washing:

    • Allow the solution to cool to room temperature.

    • Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.

    • Wash the precipitate several times with small portions of a dilute oxalic acid solution to remove any soluble impurities.

    • Finally, wash the precipitate with a small amount of cold deionized water, followed by a rinse with ethanol or acetone to aid in drying.[5]

  • Drying and Weighing:

    • Dry the precipitate in an oven at a temperature sufficient to remove the water but below the decomposition temperature of the oxalate (e.g., 105-110°C) until a constant weight is achieved.[1]

    • Cool the crucible in a desiccator before each weighing.

    • Calculate the mass of nickel in the original sample based on the weight of the dried Nickel(II) oxalate precipitate.

Visualizing the Workflow

The following diagram illustrates the key steps in the quantitative precipitation of Nickel(II) oxalate.

PrecipitationWorkflow cluster_prep Solution Preparation cluster_reaction Precipitation & Digestion cluster_separation Separation & Purification cluster_analysis Analysis A Dissolve Nickel Sample B Adjust pH to 2.5-3.0 A->B C Slowly Add Oxalic Acid (60-70°C) B->C D Digest Precipitate (3-8 hours) C->D E Cool to Room Temp. D->E F Filter Precipitate E->F G Wash with Dilute Oxalic Acid F->G H Final Rinse with Ethanol/Acetone G->H I Dry at 105-110°C H->I J Weigh to Constant Mass I->J

Caption: Workflow for the quantitative precipitation of Nickel(II) oxalate.

The Science Behind the Method: Expertise & Causality

Understanding the fundamental principles of precipitation is key to troubleshooting and optimizing your experiments.

Nucleation and Crystal Growth

The formation of a precipitate occurs in two main stages: nucleation and crystal growth.

  • Nucleation: This is the initial formation of small, stable solid particles (nuclei) from a supersaturated solution.

  • Crystal Growth: Once nuclei are formed, they grow by the deposition of more solute from the solution.

The relative rates of nucleation and crystal growth determine the final particle size of the precipitate. To obtain a crystalline precipitate that is easy to filter, the rate of crystal growth should be favored over the rate of nucleation. This is achieved by maintaining a low degree of supersaturation, which is why the slow addition of the precipitating agent is crucial.

The Role of Digestion (Ostwald Ripening)

Digestion, or aging of the precipitate in the mother liquor at an elevated temperature, is a critical step for improving the purity and filterability of the precipitate. During digestion, a process called Ostwald ripening occurs. Smaller, less stable particles have a higher surface energy and are more soluble than larger particles. As a result, the smaller particles dissolve and the solute redeposits onto the surface of the larger particles, causing them to grow. This process leads to a precipitate with a larger average particle size and a more uniform morphology, which is easier to filter and wash.

The Influence of pH on Solubility

The solubility of Nickel(II) oxalate is governed by the following equilibrium:

NiC₂O₄(s) ⇌ Ni²⁺(aq) + C₂O₄²⁻(aq)

The oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid, oxalic acid (H₂C₂O₄). In acidic solutions, the oxalate ions can be protonated to form HC₂O₄⁻ and H₂C₂O₄. This reduces the concentration of free oxalate ions in the solution, and according to Le Chatelier's principle, the equilibrium will shift to the right, increasing the solubility of Nickel(II) oxalate. Conversely, in a more basic solution (up to a certain pH, before the precipitation of nickel hydroxide), the concentration of oxalate ions is higher, which shifts the equilibrium to the left, favoring the precipitation of Nickel(II) oxalate. This is why controlling the pH is essential for achieving complete precipitation.

Logical Relationship Diagram

The following diagram illustrates the interplay of key parameters influencing the outcome of the precipitation.

LogicalRelationships cluster_parameters Controllable Parameters cluster_processes Physicochemical Processes cluster_outcomes Experimental Outcomes pH pH Solubility Solubility pH->Solubility affects Temp Temperature Temp->Solubility affects Kinetics Reaction Kinetics Temp->Kinetics affects Time Reaction Time Time->Kinetics affects Conc Reactant Conc. Nucleation Nucleation Conc->Nucleation affects Growth Crystal Growth Conc->Growth affects Yield Precipitation Yield Solubility->Yield Purity Precipitate Purity Solubility->Purity co-precipitation Kinetics->Yield ParticleSize Particle Size Nucleation->ParticleSize Growth->ParticleSize Yield->Purity ParticleSize->Purity washability

Caption: Interplay of parameters affecting Nickel(II) oxalate precipitation.

References

  • Selective Recovery of Nickel from Precipitates of NCA Battery Cathodes Through Leaching Process Using Oxalic Acid. AIP Publishing. Available at: [Link]

  • Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions. MDPI. Available at: [Link]

  • Synthesis of Nickel Oxalate from Extract Solution of Nickel Laterite Ore: Optimation and Kinetics Study. ResearchGate. Available at: [Link]

  • The influence of temperature and pH on the morphology and crystal... ResearchGate. Available at: [Link]

  • Study upon the Recuperative Purging of Nickel and Cobalt Ions from Residual Solutions by Means of Chemical Precipitation. ResearchGate. Available at: [Link]

  • XRD results of a R2: the precipitate of the nickel oxalate, b Heat-treated R2. ResearchGate. Available at: [Link]

  • Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation. Preprints.org. Available at: [Link]

  • How to prevent the precipitation of nickel oxalate in solution so that there is dopagen? ResearchGate. Available at: [Link]

  • Metal Recovery from Spent Electroless Plating Solutions By Oxalate Precipitation. P2 InfoHouse. Available at: [Link]

  • Separation and Characterization of Nickel Hydroxide from Waste Solution Using Ca(OH)2 Precipitation in Chloride Media. MDPI. Available at: [Link]

  • Nickel Oxalate. AMERICAN ELEMENTS. Available at: [Link]

  • Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs). MDPI. Available at: [Link]

  • Chemical Precipitation of Nickel Species from Waste Water. ResearchGate. Available at: [Link]

  • Method for removing impurities from nickel sulfate. Google Patents.
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Validation & Comparative

A Comprehensive Guide to the Thermal Decomposition of Nickel(II) Oxalate Dihydrate via TGA-DSC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of materials is paramount. This guide provides an in-depth analysis of the thermal decomposition of nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O), a compound often used as a precursor in the synthesis of nickel-based catalysts and materials. We will explore this process through the lens of Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC), a powerful technique that provides simultaneous information on mass changes and heat flow. This guide will not only detail the experimental observations but also delve into the causality behind the methodology and compare the insights gained from TGA-DSC with those from other analytical techniques.

The Power of Simultaneous Thermal Analysis (STA)

Before examining the specific case of nickel(II) oxalate dihydrate, it is crucial to understand the synergistic advantage of performing TGA and DSC measurements simultaneously.[1][2][3][4] TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about processes that involve mass loss or gain, such as dehydration, decomposition, and oxidation.[5][6] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about thermal events like melting, crystallization, and solid-state transitions.[5][7]

By conducting these analyses concurrently on the same sample under identical conditions, we eliminate ambiguities that can arise from separate measurements.[4][8][9] For instance, a mass loss detected by TGA could be due to various processes, but the corresponding DSC data can distinguish between an endothermic event (like dehydration) and an exothermic one (like oxidative decomposition).[8][9] This integrated approach provides a more complete and reliable characterization of the material's thermal behavior.[1][2][8]

Thermal Decomposition Pathway of Nickel(II) Oxalate Dihydrate

The thermal decomposition of nickel(II) oxalate dihydrate in an inert atmosphere typically proceeds in two distinct, well-separated stages.[10] This multi-step decomposition is a classic example that showcases the utility of TGA-DSC analysis.

Stage 1: Dehydration

The first stage involves the loss of the two water molecules of hydration. This is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice.

NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

The TGA curve will show a distinct mass loss corresponding to the theoretical mass percentage of two water molecules in the dihydrate. The DSC curve will simultaneously record an endothermic peak, confirming the energy absorbed during this dehydration step.

Stage 2: Decomposition of Anhydrous Nickel(II) Oxalate

Following dehydration, the anhydrous nickel(II) oxalate decomposes into nickel metal and carbon dioxide. This is also an endothermic process.

NiC₂O₄(s) → Ni(s) + 2CO₂(g)

A second, more significant mass loss is observed in the TGA data, corresponding to the release of two molecules of carbon dioxide. The DSC curve will show another endothermic peak associated with this decomposition.

In an oxidizing atmosphere, such as air, the decomposition pathway is altered. The anhydrous nickel oxalate decomposes to form nickel oxide (NiO) and a mixture of carbon monoxide and carbon dioxide. This process is generally exothermic due to the oxidation of the oxalate and the formation of the stable metal oxide.[11]

NiC₂O₄(s) + ½O₂(g) → NiO(s) + 2CO₂(g)

The final residual mass in the TGA will correspond to the mass of nickel oxide. The DSC will show a strong exothermic peak.

Below is a Graphviz diagram illustrating the thermal decomposition pathway in both inert and oxidizing atmospheres.

Thermal_Decomposition_Pathway cluster_inert Inert Atmosphere (e.g., N₂, Ar) cluster_oxidizing Oxidizing Atmosphere (e.g., Air) A NiC₂O₄·2H₂O (s) B NiC₂O₄ (s) A->B  Δ (Endothermic) -2H₂O A->B  Δ (Endothermic) -2H₂O C_inert Ni (s) + 2CO₂(g) B->C_inert   Δ (Endothermic) -2CO₂ C_oxidizing NiO (s) + 2CO₂(g) B->C_oxidizing   Δ (Exothermic) -2CO₂

Caption: Thermal decomposition pathway of Nickel(II) Oxalate Dihydrate.

Comparative Analysis with Other Techniques

While TGA-DSC is a powerful tool, a comprehensive material characterization often involves complementary techniques.

Analytical TechniqueInformation ProvidedComparison with TGA-DSC
X-Ray Diffraction (XRD) Provides information about the crystallographic structure of the solid phases at different temperatures.[12]TGA-DSC identifies the temperatures of transitions, while XRD can be used to identify the crystal structure of the initial, intermediate (anhydrous), and final solid products, thus confirming the decomposition pathway.[11][12]
Fourier-Transform Infrared Spectroscopy (FTIR) Can be used to identify the chemical bonds present in the solid material and to analyze the gaseous decomposition products.[13]TGA-DSC quantifies the mass loss and thermal effects, while hyphenated TGA-FTIR can identify the evolved gases (e.g., H₂O, CO, CO₂), providing direct evidence for the proposed reaction mechanisms.[10][14][15]
Mass Spectrometry (MS) When coupled with TGA (TGA-MS), it provides highly sensitive and specific identification of the evolved gaseous species.Similar to FTIR, TGA-MS offers definitive identification of gaseous products, which is crucial for elucidating complex decomposition pathways, especially when multiple gases are evolved simultaneously.[16]

Experimental Protocol: TGA-DSC of Nickel(II) Oxalate Dihydrate

This protocol is designed to provide a robust and self-validating analysis of the thermal decomposition of nickel(II) oxalate dihydrate.

Instrumentation and Consumables
  • Simultaneous Thermal Analyzer (TGA-DSC)

  • Microbalance (for accurate sample weighing)

  • Alumina or platinum crucibles

  • High-purity nitrogen (or argon) and/or dry air for purge gas

  • Nickel(II) oxalate dihydrate (analytical grade)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A 1. Instrument Calibration (Mass and Temperature) B 2. Sample Preparation (Weigh ~5-10 mg of NiC₂O₄·2H₂O) A->B D 4. Set Purge Gas (e.g., N₂ at 50 mL/min) B->D C 3. TGA-DSC Measurement (e.g., 25°C to 600°C at 10°C/min) E 5. Analyze TGA Curve (Mass loss steps, residual mass) C->E F 6. Analyze DSC Curve (Peak temperatures, enthalpy changes) C->F D->C G 7. Correlate TGA and DSC Data E->G F->G

Caption: A streamlined workflow for the TGA-DSC analysis.

Step-by-Step Methodology
  • Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for both mass and temperature according to the manufacturer's guidelines. This is a critical step for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of nickel(II) oxalate dihydrate into a clean, tared crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Setup: Place the sample crucible in the TGA-DSC furnace.

  • Purge Gas: Set the desired purge gas (e.g., nitrogen for inert atmosphere or air for oxidizing atmosphere) at a constant flow rate (e.g., 50 mL/min). The purge gas removes the gaseous decomposition products from the furnace.

  • Thermal Program: Program the instrument to heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min). A linear heating rate is standard for kinetic analysis.

  • Data Acquisition: Initiate the experiment and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed decomposition reactions.

    • DSC Curve: Identify the peak temperatures for all endothermic and exothermic events. If the instrument is calibrated for enthalpy, integrate the peak areas to determine the enthalpy change (ΔH) for each transition.

    • Correlation: Correlate the mass loss steps from the TGA curve with the thermal events observed in the DSC curve to build a comprehensive picture of the decomposition process.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the TGA-DSC analysis of nickel(II) oxalate dihydrate in an inert atmosphere.

Decomposition StageTemperature Range (°C)TGA Mass Loss (%)DSC Peak
Dehydration~150 - 250~19.7 (Theoretical: 19.69)Endothermic
Anhydrous Decomposition~300 - 400~39.4 (Theoretical: 39.38)Endothermic

Conclusion

TGA-DSC analysis provides an exceptionally detailed and reliable characterization of the thermal decomposition of nickel(II) oxalate dihydrate. The simultaneous measurement of mass change and heat flow allows for the unambiguous identification of dehydration and decomposition steps, as well as the determination of the nature of these thermal events (endothermic or exothermic). When compared and combined with other analytical techniques such as XRD and FTIR/MS, a complete and validated understanding of the material's thermal behavior can be achieved. This comprehensive approach is indispensable for researchers and professionals who rely on a deep understanding of material properties for the development of new technologies and products.

References

  • Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Universal Lab. (2024, June 26). DSC vs TGA analysis. Retrieved from [Link]

  • Ebatco. Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Retrieved from [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

  • XRD and TGA-DSC as an effective tools of research in physical sciences. (n.d.). Retrieved from [Link]

  • The thermal decomposition of NiC2O4 · 2H2O: An in situ TP-XRD and TGA/FT-IR study. (n.d.). Retrieved from [Link]

  • Lab Manager. (2019, July 11). The Benefits of Combined TGA and DSC. Retrieved from [Link]

  • Kinetics of thermal decomposition of nickel oxalate dihydrate in air. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. (n.d.). Retrieved from [Link]

  • King, M. K., & Mahapatra, M. K. (2022). Thermal Decomposition of Nickel Salt Hydrates. International Journal of Thermophysics, 43(32). Retrieved from [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. (n.d.). Retrieved from [Link]

  • TGA and DTA curves of nickel oxalate dihydrate carried out at a heating.... (n.d.). Retrieved from [Link]

  • Decomposition Analysis of Calcium Oxalate using TGA. (n.d.). Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • What are the advantages and disadvantages in using an STA compared to standalone DSC and TGA?. (2016, October 30). Retrieved from [Link]

  • TA Instruments. Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. Retrieved from [Link]

  • Di Lorenzo, F., et al. (2022). Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. Minerals, 12(5), 599. Retrieved from [Link]

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A Senior Application Scientist's Guide to Nickel(II) Oxalate and Nickel Carbonate as Precursors for NiO Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the synthesis of nickel oxide (NiO) nanoparticles with tailored properties is a critical endeavor. The choice of precursor material is a foundational decision that significantly influences the physicochemical characteristics of the resulting NiO, such as particle size, surface area, morphology, and catalytic activity. This guide provides an in-depth, objective comparison of two commonly employed precursors: nickel(II) oxalate (NiC₂O₄) and nickel carbonate (NiCO₃), supported by experimental data from peer-reviewed literature.

At a Glance: Key Performance Indicators

PropertyNickel(II) Oxalate as PrecursorNickel Carbonate as Precursor
Resulting NiO Particle Size Can achieve small particle sizes, with reports of ~17.30 nm. Can be influenced by the presence of fuels like PEG in combustion synthesis.Can produce very fine nanoparticles, with reports of 10-11 nm and in the range of 15-45 nm. Particle size is sensitive to calcination temperature.[1][2]
Surface Area of NiO Can yield high surface area NiO, particularly with self-propagating low-temperature combustion methods.[3][4]Reported specific surface area of 33 m²/g for NiO derived from a basic nickel carbonate precursor.[1]
Decomposition Temperature Thermal decomposition occurs at elevated temperatures, often in the range of 300-400°C.The thermal decomposition of basic nickel carbonate to form NiO has been established, with particle size dependent on the thermolysis temperature.[2][5]
Morphology of NiO Can produce well-crystallized nanoparticles.Can yield spherical and well-dispersed nanoparticles.[1]
Catalytic Activity Reduced NiO nanoparticles from nickel oxalate have shown high catalytic activity in CO₂ methanation.[6]The catalytic performance is intrinsically linked to the particle size and surface area, which can be tailored by synthesis conditions.

The Chemistry of Precursor Choice: Understanding the "Why"

The selection of either nickel(II) oxalate or nickel carbonate is not arbitrary; it is a deliberate choice that leverages the distinct thermal decomposition pathways of each compound to achieve desired NiO characteristics.

Nickel(II) Oxalate: The thermal decomposition of nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a multi-step process. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous oxalate. This decomposition can proceed via different routes depending on the atmosphere, but in air, it typically yields NiO and gaseous byproducts (CO and CO₂). The release of these gases can create a porous structure in the final NiO material, contributing to a higher surface area.

A particularly effective variation is the self-propagating low-temperature combustion method.[3][4] In this approach, the nickel oxalate is mixed with a fuel, such as polyethylene glycol (PEG).[3] The fuel ignites at a lower temperature and the combustion reaction provides the energy for the decomposition of the oxalate, often leading to the formation of high-surface-area NiO.[3][4] This method is advantageous for its speed and potential for large-scale synthesis.[4]

Nickel Carbonate: The precursor is often a basic nickel carbonate, such as Ni(OH)₂·NiCO₃·4H₂O.[1] Its thermal decomposition also occurs in stages, with the loss of water and hydroxyl groups, followed by the release of carbon dioxide to form NiO. The temperature of this decomposition significantly impacts the final particle size of the nickel oxide. For instance, studies have shown that as the decomposition temperature of nickel carbonate and hydroxocarbonate amine precursors increases from 350 to 500°C, the resulting NiO particle size grows from a range of 5 nm to 20-25 nm.[5] This sensitivity allows for a degree of control over the final nanoparticle dimensions by carefully managing the calcination temperature.[2]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, here are detailed methodologies for the synthesis of NiO from both precursors, based on established literature.

Synthesis of NiO from Nickel(II) Oxalate via Combustion

This protocol is adapted from a self-propagating low-temperature combustion method, which is known to produce high-surface-area NiO.[3]

Workflow Diagram:

cluster_0 Precursor Preparation cluster_1 Combustion Synthesis A Dissolve equimolar Nickel Sulfate Heptahydrate and Oxalic Acid in distilled water B Stir mixture in a three-necked flask A->B C Filter the light green precipitate (Nickel Oxalate Dihydrate) B->C D Wash precipitate with distilled water and then acetone C->D E Dry the precursor under vacuum D->E F Mix dried Nickel Oxalate with Polyethylene Glycol (PEG) in a 1:5 weight ratio E->F Transfer precursor G Grind the mixture thoroughly F->G H Place the mixture in a crucible and heat in air G->H I Ignition and self-propagating combustion occurs H->I J Collect the resulting NiO nanoparticles I->J

Caption: Workflow for NiO synthesis from Nickel(II) Oxalate.

Detailed Steps:

  • Precursor Preparation:

    • Dissolve equimolar amounts of nickel sulfate heptahydrate (NiSO₄·7H₂O) and oxalic acid (H₂C₂O₄) in a minimal amount of distilled water.[3]

    • Stir the resulting mixture vigorously in a three-necked flask to facilitate the precipitation of nickel oxalate dihydrate.[3]

    • Collect the light green precipitate by filtration using a sintered glass funnel.[3]

    • Wash the precipitate thoroughly with distilled water to remove any unreacted salts, followed by a final wash with acetone to aid in drying.[3]

    • Dry the purified nickel oxalate precursor under vacuum.[3]

  • Combustion Synthesis:

    • Mix the dried nickel oxalate powder with polyethylene glycol (PEG, molecular weight 6,000) in a 1:5 weight ratio.[3]

    • Grind the mixture in a pestle and mortar to ensure homogeneity.[3]

    • Place the resulting powder in a crucible and heat it in a well-ventilated furnace.[3]

    • The PEG will melt, froth, and then ignite, initiating a self-propagating combustion reaction that converts the nickel oxalate to NiO.[3]

    • Allow the crucible to cool to room temperature and collect the fine NiO nanoparticle powder.

Synthesis of NiO from Basic Nickel Carbonate

This protocol is based on the thermal decomposition of a basic nickel carbonate precursor.

Workflow Diagram:

cluster_0 Precursor Synthesis cluster_1 Thermal Decomposition A Synthesize basic nickel carbonate precursor (e.g., Ni(OH)₂·NiCO₃·4H₂O) via chemical precipitation B Place the precursor in a furnace A->B Transfer precursor C Calcine at a controlled temperature (e.g., 350-500°C) for a specific duration B->C D Cool down and collect the NiO nanoparticles C->D

Caption: Workflow for NiO synthesis from Nickel Carbonate.

Detailed Steps:

  • Precursor Synthesis:

    • Synthesize the basic nickel carbonate precursor, for example, Ni(OH)₂·NiCO₃·4H₂O, through a chemical precipitation reaction. This can be achieved by reacting a soluble nickel salt with a carbonate source under controlled pH conditions.

  • Thermal Decomposition:

    • Place the dried basic nickel carbonate precursor in a crucible.

    • Heat the precursor in a furnace to a specific calcination temperature. The temperature will be a critical parameter in determining the final particle size of the NiO.[5]

    • Maintain the temperature for a set duration to ensure complete decomposition.

    • Allow the furnace to cool down and then collect the resulting NiO nanoparticles.

Mechanistic Insights and Causality

The choice between these precursors is often dictated by the desired end-properties of the NiO nanoparticles.

  • For High Surface Area: The combustion synthesis using nickel oxalate and a fuel like PEG is often preferred when a high surface area is the primary objective.[3][4] The rapid, exothermic reaction and the evolution of large volumes of gas contribute to the formation of a porous, high-surface-area material. This is particularly beneficial for applications in catalysis, where a larger surface area provides more active sites for reactions.[6]

  • For Fine Particle Size Control: The thermal decomposition of basic nickel carbonate offers a more direct handle on the final particle size through the precise control of the calcination temperature.[2][5] Lower decomposition temperatures generally lead to smaller nanoparticles. This level of control is crucial for applications where quantum confinement effects or specific particle size-dependent properties are being investigated.

Trustworthiness and Self-Validation

The protocols described are based on established and peer-reviewed scientific literature. To ensure the quality and desired characteristics of the synthesized NiO nanoparticles, a suite of characterization techniques should be employed as a self-validating system:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the NiO and to estimate the crystallite size using the Scherrer equation.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the synthesized powder.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the precursors and determine the optimal calcination temperatures.

By systematically applying these characterization techniques, researchers can verify the outcomes of their synthesis and correlate the chosen precursor and synthesis parameters with the final properties of the NiO nanoparticles.

Conclusion

Both nickel(II) oxalate and nickel carbonate are viable and effective precursors for the synthesis of NiO nanoparticles. The optimal choice depends on the specific requirements of the intended application. Nickel(II) oxalate, particularly when used in a combustion synthesis method, is an excellent choice for producing high-surface-area NiO. Conversely, nickel carbonate provides a route to finely control the particle size of the resulting NiO through careful manipulation of the calcination temperature. By understanding the underlying chemical principles and experimental parameters, researchers can strategically select the most appropriate precursor to synthesize NiO nanoparticles with the desired properties for their advanced applications.

References

  • A Comparative Study of NiCo2O4, NiO, and Co3O4 Electrocatalysts Synthesized by a Facile Spray Pyrolysis For Electrochemical Wate - Diva-portal.org. Available at: [Link]

  • Dulina, I., Klochkov, L., Danilenko, M., & Raguly, A. (2012). Synthesis of Ni/NiO Nanopowder by Thermal Decomposition of Nickel Acetate Amine. CORE. Available at: [Link]

  • NiO Nanoparticles: Synthesis and Characterization - Journal of Nanostructures. Available at: [Link]

  • Nanoscale Nickel Oxide: Synthesis, Characterization, and Impact on Antibacterial Activity Against Representative Microorganisms - MDPI. Available at: [Link]

  • Synthesis and characterization of nickel oxide nanoparticles by self-propagating low temperature combustion method - Update Publishing House. Available at: [Link]

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  • Preparation of NiO nanoparticles from Ni(OH)2·NiCO3·4H2O precursor by mechanical activation | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and characterization of NiO nanoparticles by thermal decomposition of nickel linoleate and their optical properties | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Nickel Oxide Nanoparticles by Green as well as Chemical Routes and Comparisons their Properties - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Nickel Oxide Nanoparticles by Green as well as Chemical Routes and Comparisons their Propertie. Available at: [Link]

  • Synthesis and Characterization of Nickel Oxide Nanoparticles Synthesized via Chemical Precipitation Method - IOSR Journal. Available at: [Link]

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A Comparative Guide to Nickel(II) Oxalate Anodes for High-Performance Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of superior energy storage solutions, the anode remains a critical focal point for innovation in lithium-ion battery technology. While graphite has long been the incumbent, its modest theoretical capacity has catalyzed the exploration of alternative materials. This guide provides a comprehensive comparison of anodes fabricated from Nickel(II) oxalate against established and emerging alternatives, namely graphite and silicon. We delve into the electrochemical performance, supported by experimental data, and provide detailed protocols for synthesis and testing to empower researchers in their quest for next-generation battery materials.

Introduction to Nickel(II) Oxalate as a Conversion-Type Anode

Nickel(II) oxalate (NiC₂O₄) is emerging as a promising anode material, operating on the principle of a conversion reaction.[1] Unlike intercalation anodes like graphite, where lithium ions are inserted into the host structure, conversion anodes undergo a chemical transformation upon lithiation. In the case of Nickel(II) oxalate, the reaction proceeds as follows:

NiC₂O₄ + 2Li⁺ + 2e⁻ ↔ Ni + Li₂C₂O₄

This conversion mechanism offers the potential for significantly higher specific capacities compared to graphite. However, like many conversion materials, Nickel(II) oxalate suffers from inherently low electrical conductivity and significant volume changes during cycling, which can lead to poor rate capability and rapid capacity fading. To overcome these limitations, it is often synthesized in nanocomposite forms, for instance, with reduced graphene oxide (rGO), to enhance electronic conductivity and buffer volume expansion.[2]

Comparative Electrochemical Performance

A direct comparison of the electrochemical properties of Nickel(II) oxalate with industry-standard and next-generation anode materials is crucial for evaluating its potential. The following data, compiled from various studies, highlights the key performance metrics.

Table 1: Comparison of Anode Material Performance

Anode MaterialTheoretical Capacity (mAh/g)Reversible Capacity (mAh/g)Coulombic Efficiency (%)Cycling Stability
Graphite ~372[3]~350>99~1000 cycles to 80% retention[4]
Silicon ~3579[3]>1000 (in composites)80-95 (initial cycles)~200 cycles to 80% retention (silicon-dominant)[4]
Silicon-Carbon Composite (Si/C) Variable~500-1500>98~650 cycles to 80% retention[4][5]
Nickel(II) Oxalate Dihydrate/rGO Composite ~480 (for NiC₂O₄)933 (charge) [2]87.5 (1st cycle)[2]~85% retention after 100 cycles[2]
Nickel Oxide (NiO) ~718~586 (after 120 cycles)[6]~98Good, dependent on nanostructuring[7]

Analysis of Performance:

  • Capacity: The Nickel(II) oxalate dihydrate/rGO composite demonstrates a remarkable reversible charge capacity of 933 mAh/g, significantly outperforming graphite and even many silicon-carbon composites.[2] This high capacity is a direct result of the conversion reaction mechanism.

  • Coulombic Efficiency: The initial coulombic efficiency of the Nickel(II) oxalate composite is lower than that of graphite, a common characteristic of conversion materials due to the formation of a solid electrolyte interphase (SEI) layer and some irreversible reactions in the first cycle.[2] However, it improves in subsequent cycles.

  • Cycling Stability: While graphite boasts excellent cycling stability, the Nickel(II) oxalate/rGO composite shows promising retention of about 85% after 100 cycles.[2] This is a significant achievement for a conversion-type anode and is largely attributed to the synergistic effect of the rGO matrix, which improves conductivity and mitigates volume expansion. Silicon anodes, in contrast, suffer from poor cycle life due to extreme volume changes (+280%) during lithiation.[4]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of Nickel(II) oxalate and the fabrication and testing of anodes.

Synthesis of Nickel(II) Oxalate Nanoparticles (Hydrothermal Method)

This protocol is adapted from hydrothermal methods used for synthesizing similar metal oxalates and oxides.[1][8][9]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar amount of Nickel(II) nitrate hexahydrate in a beaker with DI water.

    • In a separate beaker, dissolve a stoichiometric equivalent of oxalic acid dihydrate in a mixture of DI water and ethanol.

  • Precipitation:

    • Slowly add the oxalic acid solution to the nickel nitrate solution while stirring vigorously. A green precipitate of Nickel(II) oxalate will form immediately.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a designated period (e.g., 6-12 hours) to promote crystal growth and control morphology.

  • Washing and Drying:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final Nickel(II) oxalate powder in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours.

Causality Behind Experimental Choices: The hydrothermal method is chosen for its ability to produce crystalline nanoparticles with a controlled size and morphology, which are crucial for improving the electrochemical performance of battery materials. The use of an ethanol-water solvent mixture can influence the solubility of the reactants and the morphology of the final product.

Anode Fabrication and Coin Cell Assembly

This protocol outlines the standard procedure for preparing the anode slurry and assembling a CR2032 coin cell for electrochemical testing.[10][11][12]

Materials:

  • Nickel(II) oxalate (active material)

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Slurry Preparation:

    • In a mortar and pestle or a planetary mixer, thoroughly mix the Nickel(II) oxalate powder, carbon black, and PVDF binder in a specific weight ratio (e.g., 80:10:10).

    • Gradually add NMP to the powder mixture and continue mixing until a homogeneous, viscous slurry is formed.

  • Electrode Casting:

    • Use a doctor blade to cast the slurry onto a copper foil with a uniform thickness.

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 100-120°C) for several hours to completely remove the NMP solvent.

  • Electrode Punching and Coin Cell Assembly (in an Argon-filled glovebox):

    • Punch circular electrodes from the coated foil (e.g., 12 mm diameter).

    • Place the punched Nickel(II) oxalate anode into the bottom cap of a CR2032 coin cell.

    • Add a few drops of electrolyte onto the anode.

    • Place a separator on top of the anode.

    • Add a few more drops of electrolyte onto the separator.

    • Place a lithium metal counter electrode on top of the separator.

    • Add a spacer and a spring.

    • Place the top cap on the assembly and crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

Trustworthiness of the Protocol: This standardized coin cell assembly procedure is widely adopted in battery research and ensures consistent and reliable electrochemical measurements. The use of a glovebox is critical to prevent contamination from moisture and air, which can degrade the performance of lithium-ion batteries.

Electrochemical Performance Testing

The assembled coin cells are subjected to a series of electrochemical tests to evaluate the performance of the Nickel(II) oxalate anode.

Equipment:

  • Battery cycler (e.g., potentiostat/galvanostat)

Tests:

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current density (e.g., C/10, where C is the theoretical capacity) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).

    • This test determines the reversible capacity, coulombic efficiency, and cycling stability of the anode.

  • Rate Capability Test:

    • Cycle the cell at various current densities (e.g., C/10, C/5, C/2, 1C, 2C, etc.) to assess its ability to perform at different charging and discharging speeds.

  • Cyclic Voltammetry (CV):

    • Sweep the potential of the anode at a slow scan rate (e.g., 0.1 mV/s) within the voltage window to identify the redox peaks associated with the conversion reaction.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships between the components.

experimental_workflow cluster_synthesis Synthesis of Nickel(II) Oxalate cluster_fabrication Anode Fabrication cluster_assembly Coin Cell Assembly cluster_testing Electrochemical Testing s1 Prepare Ni(NO₃)₂ Solution s3 Precipitation s1->s3 s2 Prepare Oxalic Acid Solution s2->s3 s4 Hydrothermal Treatment s3->s4 s5 Washing & Drying s4->s5 f1 Slurry Preparation (NiC₂O₄, Carbon, PVDF) s5->f1 Active Material f2 Electrode Casting f1->f2 f3 Drying & Punching f2->f3 a1 Anode + Electrolyte f3->a1 Anode Disc a2 Separator + Electrolyte a1->a2 a3 Li Metal Counter Electrode a2->a3 a4 Crimping a3->a4 t1 Galvanostatic Cycling a4->t1 t2 Rate Capability a4->t2 t3 Cyclic Voltammetry a4->t3

Caption: Experimental workflow from material synthesis to electrochemical testing.

material_comparison cluster_graphite Graphite Properties cluster_silicon Silicon Properties cluster_nic2o4 Nickel(II) Oxalate Properties Anode Anode Materials Graphite Graphite Anode->Graphite Silicon Silicon Anode->Silicon NiC2O4 Nickel(II) Oxalate Anode->NiC2O4 G_Cap Capacity: ~372 mAh/g Graphite->G_Cap G_Stab Stability: Excellent Graphite->G_Stab G_Mech Mechanism: Intercalation Graphite->G_Mech S_Cap Capacity: ~3579 mAh/g Silicon->S_Cap S_Stab Stability: Poor (Volume Expansion) Silicon->S_Stab S_Mech Mechanism: Alloying Silicon->S_Mech N_Cap Capacity: High (Conversion) NiC2O4->N_Cap N_Stab Stability: Moderate (Improved with Composites) NiC2O4->N_Stab N_Mech Mechanism: Conversion NiC2O4->N_Mech

Caption: Key properties of different anode materials.

Conclusion and Future Outlook

Nickel(II) oxalate, particularly when integrated into a conductive matrix like reduced graphene oxide, presents a compelling case as a high-capacity anode material for next-generation lithium-ion batteries. Its impressive reversible capacity surpasses that of conventional graphite and rivals that of silicon-based materials, without the severe cycling instability associated with pure silicon.

The primary challenges for the widespread adoption of Nickel(II) oxalate anodes lie in improving the initial coulombic efficiency and long-term cycling stability. Future research should focus on optimizing the nanostructure of the material, exploring different conductive additives and binders, and developing effective surface coatings to stabilize the SEI layer. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers to build upon, accelerating the development of high-performance, next-generation energy storage systems.

References

  • Electrochemical Performance of NiO/C Anode in Li-Ion Power Sources. ResearchGate. [Link]

  • Nickel oxalate dihydrate nanorods attached to reduced graphene oxide sheets as a high-capacity anode for rechargeable lithium batteries. ResearchGate. [Link]

  • Enhanced electrochemical performance of porous NiO–Ni nanocomposite anode for lithium ion batteries. ResearchGate. [Link]

  • SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. ResearchGate. [Link]

  • Cas 547-67-1,Nickel(II) oxalate | lookchem. lookchem.com. [Link]

  • Binder-free nickel Oxalate: A promising material for High-Performance electrochemical energy storage in supercapacitors. ResearchGate. [Link]

  • Comparison in electrochemical performance between some published NiO-based anode materials and the NiO/C sample in the present work. ResearchGate. [Link]

  • Silicon vs Graphite Anode: Energy Density and Cycle Life Compared. Patsnap. [Link]

  • Comparative Analysis of Silicon-Carbon Composite, Graphite, and Microscale Silicon Anodes for Next-Gen Lithium-Ion Batteries. Scilit. [Link]

  • Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. National Center for Biotechnology Information. [Link]

  • New Publication from the Chair of Technical Electrochemistry: Comparative Study of Silicon–Carbon Composite, Graphite, and Silicon Anodes for Next-Generation Lithium-Ion Batteries. Technical University of Munich. [Link]

  • Synthesis and Electrochemical Reaction of Tin Oxalate-Reduced Graphene Oxide Composite Anode for Rechargeable Lithium Batteries. ACS Publications. [Link]

  • Cell Manufacturing Process. Battery Design. [Link]

  • Hydrothermal synthesis of copper (II) and nickel (II) nano-complexes with asymmetric tetradentate Schiff base ligand. nanochemres.org. [Link]

  • Assembling Coin Cells in Half Cell Format. National Physical Laboratory. [Link]

  • How are Anodes and Cathodes Manufactured? Kadant. [Link]

  • Synthesis and Characterization of NMC 811 by Oxalate and Hydroxide Coprecipitation Method. Universitas Gadjah Mada. [Link]

  • Construction and Testing of Coin Cells of Lithium Ion Batteries. National Center for Biotechnology Information. [Link]

  • How batteries are made step by step? Redway Power. [Link]

  • Silicon Battery Anode vs Graphite: Lithium Evolution. Enviro-Chem. [Link]

  • How to make a coin cell. University of Washington Clean Energy Institute. [Link]

  • The improved cycling stability of nanostructured NiCo2O4 anodes for lithium and sodium ion batteries. SciSpace. [Link]

  • Supporting Information Exploring Real-World Applications of Electrochemistry by Constructing a Rechargeable Lithium-Ion Battery. ACS Publications. [Link]

  • Hydrothermal Synthesis, Characterization and Exploration of Photocatalytic Activities of Polyoxometalate: Ni-CoWO 4 Nanoparticles. MDPI. [Link]

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A Comparative Guide to Hydrated vs. Anhydrous Nickel(II) Oxalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of materials science, catalysis, and pharmaceutical development, the precise control over precursor properties is paramount. Nickel(II) oxalate is a key compound, frequently used as a precursor for the synthesis of nickel-based catalysts, nickel oxide (NiO) nanoparticles, and other advanced materials.[1][2] It exists in two common forms: the dihydrate (NiC₂O₄·2H₂O) and the anhydrous (NiC₂O₄) salt. While chemically similar, the presence or absence of water of hydration dramatically alters their physicochemical properties, thermal behavior, and ultimately, their suitability for specific applications. This guide provides an in-depth comparison of these two forms, supported by experimental data and protocols, to aid researchers in making informed decisions for their work.

Fundamental Molecular and Physicochemical Distinctions

The primary difference lies in the two molecules of water coordinated to the nickel ion in the dihydrate form.[3] This seemingly small difference has significant consequences for the material's structure, stability, and reactivity. The dihydrate is the most stable form under ambient conditions.[3]

A summary of their core properties is presented below for direct comparison:

PropertyNickel(II) Oxalate DihydrateAnhydrous Nickel(II) OxalateRationale for Difference
Chemical Formula NiC₂O₄·2H₂ONiC₂O₄Presence of two water molecules of hydration.
Molecular Weight 182.74 g/mol [1][4][5]146.71 g/mol Additional mass from the two water molecules.
Appearance Light green crystalline powder[1][3]Typically a different shade or amorphous powderThe coordination environment of the Ni²⁺ ion, which includes water ligands, influences its d-orbital splitting and thus its color. Dehydration alters this environment.
Crystal Structure Polymeric chains or layered networks with coordinated water[3]Monoclinic crystal structure (P21/c)[6]The removal of water molecules leads to a collapse and rearrangement of the crystal lattice into a more compact structure.
Solubility in Water Sparingly soluble / Insoluble[3][5]Expected to be even less solubleHydrated salts often have slightly higher dissolution rates than their anhydrous counterparts.[7]
CAS Number 6018-94-6[1][8]547-67-1[4]The different chemical entities are registered separately.

The Critical Difference: Thermal Behavior and Decomposition

The most significant divergence between the hydrated and anhydrous forms is their response to heat. This is a critical consideration, as nickel oxalate is often used in thermal decomposition processes to produce NiO or metallic nickel.[3][9] Thermogravimetric Analysis (TGA) is the definitive technique for elucidating these differences.

A typical TGA experiment on Nickel(II) oxalate dihydrate reveals a distinct two-step decomposition process when heated in an inert atmosphere[10][11]:

  • Dehydration: The first mass loss occurs, corresponding to the removal of the two water molecules to form anhydrous nickel oxalate. This step typically begins around 120-175°C and is complete by approximately 270-275°C.[4][11]

  • Decomposition: The second mass loss event begins at higher temperatures (typically above 300°C), where the anhydrous NiC₂O₄ decomposes into the final product.[3]

The decomposition pathway is highly dependent on the atmosphere:

  • In an inert atmosphere (e.g., Nitrogen, Argon): Anhydrous NiC₂O₄ decomposes to form metallic nickel (Ni) and carbon dioxide (CO₂).[6]

  • In an oxidizing atmosphere (e.g., Air): Anhydrous NiC₂O₄ decomposes to form nickel oxide (NiO), carbon monoxide (CO), and carbon dioxide (CO₂).[3][4][10]

Anhydrous nickel oxalate, when analyzed by TGA, will only exhibit the second decomposition step, providing a more direct route to the final product without the intermediate dehydration phase.

Experimental Protocols for Characterization

To provide a practical framework, the following are validated, step-by-step protocols for the synthesis and analysis of nickel(II) oxalate.

Protocol 1: Synthesis of Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O)

This protocol utilizes a straightforward aqueous precipitation reaction.

Rationale: The low solubility of nickel(II) oxalate in water allows it to be easily precipitated by mixing aqueous solutions of a soluble nickel salt and an oxalate source.[3][5]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve a stoichiometric amount of the nickel salt (e.g., 23.77 g of NiCl₂·6H₂O) in 250 mL of deionized water.

    • Solution B: Dissolve a stoichiometric amount of the oxalate source (e.g., 13.4 g of Na₂C₂O₄) in 250 mL of deionized water.

  • Precipitation: While stirring vigorously, slowly add Solution A to Solution B at room temperature. A light green precipitate of NiC₂O₄·2H₂O will form immediately.[3][12]

  • Digestion: Continue stirring the mixture for 30-60 minutes to allow the precipitate to fully form and crystallize.

  • Isolation: Isolate the green precipitate by vacuum filtration.

  • Washing: Wash the precipitate on the filter paper several times with deionized water to remove any soluble impurities, followed by a final wash with acetone or ethanol to aid in drying.

  • Drying: Dry the product in a drying oven at a low temperature (e.g., 60-80°C) or in a desiccator at room temperature until a constant weight is achieved.[6] Note: Higher temperatures risk premature dehydration.

Protocol 2: Comparative Thermal Analysis via TGA

This protocol directly compares the thermal stability of the synthesized hydrated product and its anhydrous form.

Rationale: TGA measures the change in mass of a sample as a function of temperature. This allows for the precise determination of dehydration and decomposition temperatures and confirms the stoichiometry of the hydration.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place 5-10 mg of the Nickel(II) oxalate dihydrate sample into a TGA crucible (e.g., alumina).

  • TGA Program (Hydrated Sample):

    • Atmosphere: Nitrogen, flow rate of 40-50 mL/min.[13]

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[13]

  • Data Analysis (Hydrated Sample):

    • Observe the first weight loss step (~19.7% of the initial mass) between ~150°C and 275°C, corresponding to the loss of two water molecules.

    • Observe the second weight loss step above 300°C, corresponding to the decomposition of anhydrous NiC₂O₄.

  • Preparation of Anhydrous Sample: Heat a separate batch of the dihydrate sample in an oven or tube furnace at ~250°C under an inert atmosphere until a constant weight is achieved. This creates the anhydrous form.[4]

  • TGA Program (Anhydrous Sample): Repeat steps 1-2 using the freshly prepared anhydrous NiC₂O₄.

  • Comparative Analysis: The resulting TGA curve for the anhydrous sample should show only the second decomposition step, confirming the successful removal of water.

Visualization of the Experimental Workflow

The process of preparing and comparing the two forms of nickel oxalate can be visualized as a clear workflow.

G cluster_synthesis Synthesis of Dihydrate cluster_conversion Conversion to Anhydrous cluster_analysis Comparative Analysis Ni_Salt Aqueous Ni²⁺ Salt (e.g., NiCl₂) Mix Precipitation (Stirring, RT) Ni_Salt->Mix Oxalate Aqueous Oxalate (e.g., Na₂C₂O₄) Oxalate->Mix Filter Filter, Wash & Dry (< 80°C) Mix->Filter Dihydrate Product: NiC₂O₄·2H₂O Filter->Dihydrate Dihydrate_source NiC₂O₄·2H₂O Dihydrate_analysis NiC₂O₄·2H₂O Heat Controlled Heating (~250°C, Inert Atm.) Anhydrous Product: NiC₂O₄ Heat->Anhydrous Anhydrous_analysis NiC₂O₄ Dihydrate_source->Heat TGA Thermogravimetric Analysis (TGA) PXRD Powder X-Ray Diffraction (PXRD) Dihydrate_analysis->TGA Dihydrate_analysis->PXRD Anhydrous_analysis->TGA Anhydrous_analysis->PXRD

Caption: Workflow for synthesis and comparative analysis of Nickel(II) oxalate forms.

Implications for Research and Development

The choice between hydrated and anhydrous Nickel(II) oxalate is not trivial and has direct consequences for experimental outcomes.

  • For Nanoparticle Synthesis: The thermal decomposition of nickel oxalate is a common method for producing NiO or Ni nanoparticles.[2][14] Using the dihydrate introduces water vapor into the reaction atmosphere during the initial heating phase. This can influence the nucleation and growth of the resulting nanoparticles, potentially affecting their size, morphology, and surface chemistry. Using the anhydrous form provides a "drier" decomposition, offering more precise control over the reaction atmosphere and potentially leading to more uniform nanoparticles.

  • In Catalysis: Nickel catalysts are crucial in many organic reactions.[2] When preparing a supported nickel catalyst via impregnation followed by calcination, using the dihydrate means the support material will be exposed to steam at elevated temperatures. This can alter the surface properties (e.g., hydroxyl group concentration) of supports like silica or alumina. The anhydrous form avoids this, ensuring the support's properties are not unintentionally modified by water release.

  • For Electrochemistry: Nickel-based materials are used in batteries and as electrocatalysts for reactions like the oxygen evolution reaction (OER).[1][15][16] The purity and phase of the precursor are critical. The anhydrous form offers a higher weight percentage of nickel and eliminates a volatile component (water), which can be advantageous for formulating electrode slurries or solid-state synthesis routes where precise stoichiometry is essential.

Conclusion

While Nickel(II) oxalate dihydrate is the more common and ambiently stable form, the anhydrous version offers distinct advantages for applications requiring precise atmospheric control and the exclusion of water during thermal processing. The key takeaway is that the water of hydration is not a passive component; it is a reactive species at elevated temperatures that can influence the final product's properties. Researchers should select their precursor based on a thorough understanding of their experimental conditions and desired material outcomes. Validating the hydration state of the starting material, for instance via the TGA protocol described herein, is a critical and self-validating step to ensure the reproducibility and success of their research.

References

  • Laboratory Notes. (2025). Nickel Oxalate. Retrieved from [Link]

  • ChemBK. (2024). Nickel(II) oxalate dihydrate. Retrieved from [Link]

  • Bîrzescu, M., et al. (n.d.). SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. Rev. Chim. (Bucharest).
  • ResearchGate. (n.d.). Structure Transformations in Nickel Oxalate Dihydrate NiC 2 O 4 ·2H 2 O and Nickel Formate Dihydrate Ni(HCO 2 ) 2 ·2H 2 O during Thermal Decomposition | Request PDF. Retrieved from [Link]

  • Australian Government Department of Health. (2020). Water soluble nickel(2+) salts: Environment tier II assessment. Retrieved from [Link]

  • Dollimore, D., & Nicholson, D. (1962). The thermal decomposition of oxalates. Part V. The thermal decomposition of nickel oxalate dihydrate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • LookChem. (n.d.). Cas 547-67-1,Nickel(II) oxalate. Retrieved from [Link]

  • Krivovichev, S. V., et al. (2025). Andreybulakhite, Ni(C2O4)
  • PubChem. (n.d.). nickel(II) oxalate dihydrate. Retrieved from [Link]

  • Mondal, S., et al. (n.d.). Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. RSC Publishing.
  • ResearchGate. (n.d.). The thermal decomposition of NiC2O4 · 2H2O: An in situ TP-XRD and TGA/FT-IR study. Retrieved from [Link]

  • Koleżyński, A., et al. (n.d.). Crystal structure, electronic structure, and bonding properties of anhydrous nickel oxalate.
  • ResearchGate. (n.d.). Kinetics of thermal decomposition of nickel oxalate dihydrate in air. Retrieved from [Link]

  • ResearchGate. (n.d.). Atomic fractional coordinates in anhydrous nickel oxalate obtained from XRD measurements. Retrieved from [Link]

  • Mondal, S., et al. (n.d.). Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. PMC - NIH.
  • Chemistry Stack Exchange. (2025). Thermogravimetric analysis of nickel(II) acetate hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DTA curves of nickel oxalate dihydrate carried out at a heating rate of 10°C/min in nitrogen atmosphere of 40 ml/min. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of Nickel(II) Oxalate Dihydrate: The Power of Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of coordination compounds is a critical step in ensuring the quality, stability, and efficacy of materials. Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O), a key precursor in the synthesis of nickel-based catalysts and materials, presents an excellent case study for evaluating the analytical techniques used for structural confirmation. This guide provides an in-depth comparison of Raman spectroscopy with other common analytical methods, supported by experimental data and protocols, to demonstrate its efficacy in unequivocally confirming the structure of this coordination polymer.

The Structural Landscape of Nickel(II) Oxalate Dihydrate

Nickel(II) oxalate dihydrate is a coordination polymer where nickel(II) ions are bridged by oxalate anions, with two water molecules completing the coordination sphere around each nickel center. This arrangement results in a pseudo-octahedral geometry for the nickel(II) ion. The oxalate ligand acts as a tetradentate bridging ligand, a structural feature that is key to the material's properties and subsequent applications. Verifying this intricate structure requires analytical techniques that are sensitive to both the molecular vibrations within the oxalate and water ligands and the overall crystal lattice.

Raman Spectroscopy: A Vibrational Fingerprint

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecules in the sample. This Raman spectrum serves as a unique "fingerprint" of the material.

Key Vibrational Modes in Nickel(II) Oxalate Dihydrate

The Raman spectrum of nickel(II) oxalate dihydrate is characterized by several distinct peaks that correspond to specific vibrational modes of the oxalate anion, the coordinated water molecules, and the Ni-O bonds. The interpretation of these bands is crucial for structural confirmation.

Raman Shift (cm⁻¹)AssignmentSignificance for Structural Confirmation
~1701C=O stretchingIndicates the presence of the carbonyl groups in the oxalate ligand.
~1621 - 1660H₂O bendingConfirms the presence of coordinated water molecules, a key feature of the dihydrate structure.[1]
~1454Symmetric C-O stretchingThe position and intensity of this band are sensitive to the coordination environment of the oxalate ligand.
~924C-C stretchingProvides information about the oxalate backbone.
~597Ni-O stretching, C-C-O and O-C-O bendingA direct probe of the coordination between the nickel ion and the oxalate ligand. The presence of this band confirms the formation of the metal-ligand bond.
~550, 307, 226Ni-O stretching and deformation modesThese lower frequency modes are characteristic of the metal-oxygen bonds and the overall lattice structure, providing further evidence of the coordination polymer framework.

Note: The exact peak positions can vary slightly depending on the experimental conditions and the crystalline form of the sample.

The presence and relative intensities of these bands provide a robust confirmation of the bidentate bridging coordination of the oxalate ligand and the presence of water of hydration, consistent with the known structure of nickel(II) oxalate dihydrate.

A Comparative Analysis: Raman Spectroscopy vs. Alternative Techniques

While Raman spectroscopy is a powerful tool, a comprehensive structural analysis often involves complementary techniques. Here, we compare the performance of Raman spectroscopy with Fourier-Transform Infrared (FTIR) Spectroscopy, Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA).

TechniquePrincipleInformation ProvidedAdvantages for NiC₂O₄·2H₂O AnalysisLimitations for NiC₂O₄·2H₂O Analysis
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations.Vibrational modes of functional groups (C=O, C-C, Ni-O) and water molecules.- High sensitivity to symmetric, non-polar bonds (e.g., C-C).- Minimal sample preparation required.[2]- Can be used for in-situ and real-time monitoring.- Water is a weak Raman scatterer, simplifying the analysis of hydrates.- Can be susceptible to fluorescence from impurities.- Provides information on local molecular structure but not long-range crystalline order.
FTIR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.[3]Vibrational modes of functional groups, particularly polar bonds (O-H, C=O).[3]- Highly sensitive to polar functional groups, providing strong signals for O-H and C=O stretching.- Complementary to Raman, as some vibrations are more active in IR than in Raman, and vice versa.- Water is a strong IR absorber, which can obscure other spectral features.- Sample preparation (e.g., KBr pellets) can be more involved and potentially introduce artifacts.[4]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystalline lattice of a material.[5][6]Crystal structure, phase identification, and crystallinity.[5][6]- Provides definitive information on the long-range crystalline order and unit cell parameters.- Can be used to identify the specific polymorphic form (α or β) of the material.- Standard patterns are available in databases (e.g., JCPDS) for comparison.[1][7][8]- Requires a crystalline sample; amorphous materials will not produce a distinct pattern.[2]- Provides limited information about the local molecular structure and functional groups.- Can be less sensitive to small amounts of amorphous or minor crystalline phases.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Thermal stability, decomposition profile, and stoichiometry of hydrates.- Quantitatively determines the number of water molecules of hydration by measuring the mass loss upon heating.- Provides information on the decomposition pathway of the compound.- Does not provide direct structural information about the coordination environment or bonding.- Destructive technique.

Experimental Protocols

Synthesis of Nickel(II) Oxalate Dihydrate

A standard laboratory synthesis involves the precipitation reaction between a soluble nickel(II) salt and an oxalate source.[9][10]

  • Prepare Solutions: Dissolve an appropriate amount of NiCl₂·6H₂O in deionized water. In a separate beaker, prepare a solution of Na₂C₂O₄ in deionized water.

  • Precipitation: Slowly add the Na₂C₂O₄ solution to the NiCl₂ solution while stirring. A light green precipitate of NiC₂O₄·2H₂O will form.

  • Isolation and Purification: Filter the precipitate using vacuum filtration. Wash the solid with deionized water to remove any unreacted salts, followed by a final wash with ethanol.

  • Drying: Dry the product in a desiccator over a suitable drying agent at room temperature.

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the dried NiC₂O₄·2H₂O powder on a clean microscope slide.

  • Instrument Setup:

    • Use a Raman microscope equipped with a suitable laser (e.g., 532 nm or 785 nm).

    • Select an appropriate objective lens (e.g., 50x) to focus the laser on the sample.

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid thermal decomposition of the sample.

    • Choose an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire the Raman spectrum over a relevant spectral range (e.g., 100-2000 cm⁻¹).

  • Data Processing: Perform baseline correction and cosmic ray removal if necessary.

Caption: Workflow for the synthesis and Raman analysis of Nickel(II) oxalate dihydrate.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Powder X-ray Diffraction (PXRD) Protocol
  • Sample Preparation:

    • Grind the sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters (e.g., 2θ range, step size, scan speed).

    • Acquire the diffraction pattern.

  • Data Analysis:

    • Identify the peak positions (2θ values) and intensities.

    • Compare the experimental pattern with standard patterns from a database (e.g., JCPDS card no. 00-025-0581 for NiC₂O₄·2H₂O).[9]

Logical Framework for Structural Confirmation

The confirmation of the structure of Nickel(II) oxalate dihydrate using these techniques follows a logical progression, where each method provides a piece of the structural puzzle.

Structural_Confirmation Raman Raman Spectroscopy Vibrational_Modes Vibrational Modes (C=O, C-C, Ni-O, H₂O) Raman->Vibrational_Modes FTIR FTIR Spectroscopy FTIR->Vibrational_Modes PXRD Powder X-ray Diffraction Crystal_Structure Crystalline Phase & Unit Cell PXRD->Crystal_Structure TGA Thermogravimetric Analysis Hydration_State Stoichiometry of Hydration TGA->Hydration_State Confirmed_Structure Confirmed Structure: NiC₂O₄·2H₂O (Coordination Polymer) Vibrational_Modes->Confirmed_Structure Crystal_Structure->Confirmed_Structure Hydration_State->Confirmed_Structure

Caption: Logical flow for the comprehensive structural confirmation of Nickel(II) oxalate dihydrate.

Conclusion

Raman spectroscopy stands out as a rapid, non-destructive, and highly informative technique for the structural confirmation of Nickel(II) oxalate dihydrate. Its ability to probe the key vibrational modes of the oxalate ligand, the coordinated water molecules, and the metal-ligand bonds provides a detailed molecular fingerprint. When used in conjunction with complementary techniques such as FTIR, PXRD, and TGA, a complete and unambiguous structural elucidation can be achieved. For researchers in materials science and drug development, mastering the application and interpretation of Raman spectroscopy is an invaluable asset for ensuring the structural integrity and quality of their materials.

References

  • Bickley, R. I., Edwards, H. G. M., & Rose, S. J. (1991). A Raman spectroscopic study of nickel(II) oxalate dihydrate, NiC2O4· 2H2O and dipotassium bisoxalatonickel(II) hexahydrate, K2Ni(C2O4)2· 6H2O. Journal of Molecular Structure, 243, 341–350.
  • Britel, A., et al. (2021). Structure Transformations in Nickel Oxalate Dihydrate NiC 2 O 4 ·2H 2 O and Nickel Formate Dihydrate Ni(HCO 2 ) 2 ·2H 2 O during Thermal Decomposition. Request PDF. Available at: [Link]

  • Bilgili, A. K. (2019). XRD vs Raman for InGaN/GaN structures. DergiPark. Available at: [Link]

  • AZoM. (2018). Comparing Raman Spectroscopy with Other Techniques. Available at: [Link]

  • GIA. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species. Available at: [Link]

  • Wallenius, M., et al. (2018). Comparing results of X-ray diffraction, µ-Raman spectroscopy and neutron diffraction when identifying chemical phases in seized nuclear material, during a comparative nuclear forensics exercise. Journal of Radioanalytical and Nuclear Chemistry, 316(1), 231-242. Available at: [Link]

  • PubChem. nickel(II) oxalate dihydrate. Available at: [Link]

  • Nanoscale Advances. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. RSC Publishing. Available at: [Link]

  • Wladimirsky, A., & Baran, E. J. (2012). VIBRATIONAL SPECTRA OF THE α-M C2O4⋅2H2O OXALATO COMPLEXES, WITH M = Co, Ni, Zn. Notables de la Ciencia - CONICET. Available at: [Link]

  • Krivovichev, S. V., et al. (2021). Andreybulakhite, Ni(C2O4)·2H2O, the first natural nickel oxalate. European Journal of Mineralogy, 33(1), 101-110. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Ewing, G. E. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education, 93(5), 929-933. Available at: [Link]

  • Marks, J., et al. (2022). Identification of a Two‐Coordinate Iron(I)–Oxalate Complex. Angewandte Chemie International Edition, 61(13), e202116345. Available at: [Link]

  • Bîrzescu, M., et al. (2011). SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. Revue Roumaine de Chimie, 56(6), 555-561. Available at: [Link]

  • ResearchGate. (2014). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... | Download Scientific Diagram. Available at: [Link]

  • National Bureau of Standards. (1963). Standard X-ray Diffraction Powder Patterns. UNT Digital Library. Available at: [Link]

  • Wladimirsky, A., & Baran, E. J. (2012). VIBRATIONAL SPECTRA OF THE α-M C2O4⋅2H2O OXALATO COMPLEXES, WITH M = Co, Ni, Zn. Notables de la Ciencia - CONICET. Available at: [Link]

  • Journal of Chemical Education. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Available at: [Link]

  • MDPI. (2022). Thermodynamic Parameters and Coordination Behavior of Eu(III) Complexes with Tartrate and Oxalate Ligands: Study Using NMR and Potentiometry Methods. Available at: [Link]

  • ResearchGate. (2006). Preparation of Morphology Controlled Nickel Particles Using Oxalate Precursor. Available at: [Link]

  • The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. (2022). RSC Publishing. Available at: [Link]

  • ResearchGate. (2018). Figure 2. (a) XRD patterns of NiCl 2 and NiCl 2 ·6H 2 O; (b) SEM image... Available at: [Link]

  • ResearchGate. (2012). X-ray diffractograms: (a) initial oxalate, JCPDS 21-0297; (b) sample... Available at: [Link]

Sources

A Senior Application Scientist's Guide to Precipitating Agents in Nickel Oxalate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the synthesis of high-purity, morphologically controlled nickel oxalate (NiC₂O₄·2H₂O) is a critical first step for producing advanced nickel-based materials. As a key precursor for nickel oxides (NiO) and metallic nickel powders, the characteristics of the initial nickel oxalate precipitate—particle size, shape, and purity—directly dictate the properties of the final product. The choice of precipitating agent is a pivotal decision in the synthesis process, exerting profound control over the nucleation and growth of nickel oxalate crystals.

This guide provides an in-depth comparison of three commonly employed precipitating agents: oxalic acid (H₂C₂O₄), sodium oxalate (Na₂C₂O₄), and ammonium oxalate ((NH₄)₂C₂O₄). We will explore the mechanistic underpinnings of their differential effects, present supporting experimental data, and offer detailed protocols to empower researchers in selecting the optimal agent for their specific application.

The Fundamental Chemistry of Nickel Oxalate Precipitation

The synthesis of nickel oxalate via precipitation is governed by the reaction between a soluble nickel salt, typically nickel chloride (NiCl₂) or nickel sulfate (NiSO₄), and a source of oxalate ions (C₂O₄²⁻). The fundamental reaction is:

Ni²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → NiC₂O₄·2H₂O(s)

While this equation appears straightforward, the reality of the crystallization process is far more nuanced. The kinetics of nucleation and crystal growth are highly sensitive to a variety of factors, including temperature, pH, reactant concentrations, and, most critically, the nature of the precipitating agent and the presence of other ions in the solution.

Comparative Analysis of Precipitating Agents

The choice of precipitating agent introduces different ionic species into the reaction environment, which can significantly alter the precipitation pathway and the resulting nickel oxalate characteristics.

Oxalic Acid (H₂C₂O₄): The Versatile Workhorse

Oxalic acid is a widely used precipitating agent due to its high purity and the absence of metallic cation impurities. The precipitation process is typically carried out in an acidic to neutral pH range.

Mechanism and Morphological Control:

When oxalic acid is used, the concentration of oxalate ions is pH-dependent. At low pH, the equilibrium favors the undissociated H₂C₂O₄ and the bioxalate ion (HC₂O₄⁻), leading to a lower concentration of C₂O₄²⁻. This can slow down the precipitation rate, favoring crystal growth over nucleation and resulting in larger, more defined crystals.

Experimental evidence shows that oxalic acid can produce a variety of morphologies. For instance, in aqueous solutions, flake-like or plate-like structures are common.[1] However, by introducing additives or modifying the solvent, more complex structures can be achieved. The use of polyacrylic acid (PAA) as a surfactant can lead to the formation of hierarchical flower-like architectures composed of flake-like units.[1] The solvent's dielectric constant also plays a crucial role; for example, using methanol instead of water can lead to changes in crystallinity and anisotropic crystal growth.[1]

Purity Considerations:

A significant advantage of oxalic acid is that the byproducts of the reaction are typically volatile or soluble and can be easily washed away, leading to a high-purity nickel oxalate precipitate.

Sodium Oxalate (Na₂C₂O₄): The Path to Fibrous Morphologies

Sodium oxalate is a readily available and stable salt that provides a direct source of oxalate ions. Its use, particularly in the presence of ammonia, leads to unique and desirable morphologies.

Mechanism and the "Ammonia Coordination Method":

When sodium oxalate is used in the presence of ammonia, a fascinating phenomenon known as the "ammonia coordination method" comes into play.[2] Nickel ions (Ni²⁺) readily form stable ammine complexes, such as [Ni(NH₃)ₙ]²⁺ (where n can range from 1 to 6), in ammoniacal solutions. These complexes then react with the oxalate ions from sodium oxalate.

The slow release of Ni²⁺ from the ammine complex allows for controlled precipitation, favoring anisotropic growth and leading to the formation of fibrous or needle-like nickel oxalate particles.[1][2] The pH of the solution is a critical parameter in this process; at lower pH values, the concentration of free ammonia decreases, leading to more granular or rod-like particles instead of fibrous ones.[2]

Purity Considerations:

The primary drawback of using sodium oxalate is the potential for sodium ion (Na⁺) contamination in the final product. Thorough washing of the precipitate is essential to minimize these impurities, which can be detrimental to the performance of the final nickel-based materials, especially in applications like batteries.

Ammonium Oxalate ((NH₄)₂C₂O₄): A Hybrid Approach

Ammonium oxalate offers a unique combination of functionalities, providing both the oxalate precipitating ion and ammonium ions that can participate in the coordination with nickel.

Mechanism and Expected Morphology:

Given the principles of the "ammonia coordination method," it is logical to infer that ammonium oxalate will behave similarly to the sodium oxalate/ammonia system. The presence of ammonium ions can facilitate the formation of nickel ammine complexes, promoting the growth of anisotropic, needle-like, or fibrous structures. The advantage here is that the cation is ammonium (NH₄⁺), which decomposes into volatile ammonia (NH₃) and water upon heating, eliminating the risk of metallic cation contamination seen with sodium oxalate.

While direct comparative studies are limited, the available literature supports the use of ammonium oxalate as an effective precipitating agent.[3][4] The thermal decomposition of the resulting nickel oxalate would also be influenced by the presence of ammonium species, which typically decompose at relatively low temperatures.

Purity Considerations:

Ammonium oxalate is an excellent choice for applications requiring high purity, as the ammonium cation is readily removed during subsequent thermal processing. This makes it a strong contender for the synthesis of high-purity nickel and nickel oxide powders.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key characteristics of nickel oxalate synthesized using different precipitating agents, based on data from the literature.

Precipitating AgentTypical MorphologyKey Synthesis ParametersPurity Considerations
Oxalic Acid Flake-like, plate-like, flower-like (with additives)[1]pH, solvent dielectric constant, presence of surfactants (e.g., PAA)High purity, byproducts are easily removed.
Sodium Oxalate Fibrous, needle-like, rod-like (with ammonia)[1][2]pH (ammonia concentration), temperaturePotential for Na⁺ ion contamination; requires thorough washing.
Ammonium Oxalate Expected to be fibrous, needle-likepH, temperatureHigh purity, as NH₄⁺ is volatile upon heating.

Experimental Protocols

Here, we provide standardized, step-by-step protocols for the synthesis of nickel oxalate using each of the three precipitating agents.

General Workflow for Nickel Oxalate Precipitation

The following diagram illustrates the general experimental workflow for nickel oxalate synthesis.

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Product Recovery Ni_Solution Dissolve Nickel Salt (e.g., NiCl₂·6H₂O) in Deionized Water Mixing Slowly add Precipitant Solution to Nickel Solution under Stirring Ni_Solution->Mixing Precipitant_Solution Prepare Precipitating Agent Solution Precipitant_Solution->Mixing Aging Age the Precipitate (e.g., 2-24 hours) Mixing->Aging Filtration Filter the Precipitate Aging->Filtration Washing Wash with Deionized Water and Ethanol Filtration->Washing Drying Dry the Product (e.g., in an oven at 80°C) Washing->Drying

Caption: General experimental workflow for nickel oxalate synthesis.

Protocol 1: Synthesis using Oxalic Acid
  • Prepare a 0.5 M Nickel Chloride Solution: Dissolve 23.77 g of NiCl₂·6H₂O in 200 mL of deionized water.

  • Prepare a 0.5 M Oxalic Acid Solution: Dissolve 12.61 g of H₂C₂O₄·2H₂O in 200 mL of deionized water.

  • Precipitation: While vigorously stirring the nickel chloride solution at room temperature, slowly add the oxalic acid solution dropwise.

  • Aging: Continue stirring the resulting slurry for 2 hours to allow for crystal growth and maturation.

  • Recovery: Filter the precipitate using a Buchner funnel. Wash the collected solid three times with deionized water and then twice with ethanol.

  • Drying: Dry the final product in an oven at 80°C for 12 hours.

Protocol 2: Synthesis using Sodium Oxalate (Ammonia Coordination Method)
  • Prepare a 0.5 M Nickel Chloride/Ammonia Solution: Dissolve 23.77 g of NiCl₂·6H₂O in 150 mL of deionized water. Slowly add concentrated ammonium hydroxide (~28%) dropwise until the pH of the solution reaches 9.5. A deep blue color indicates the formation of the nickel ammine complex. Adjust the final volume to 200 mL with deionized water.

  • Prepare a 0.5 M Sodium Oxalate Solution: Dissolve 13.40 g of Na₂C₂O₄ in 200 mL of deionized water.

  • Precipitation: Heat both solutions to 60°C. While vigorously stirring the nickel chloride/ammonia solution, slowly add the sodium oxalate solution dropwise.

  • Aging: Maintain the temperature at 60°C and continue stirring for 4 hours.

  • Recovery: Filter the hot solution and wash the precipitate thoroughly with hot deionized water (at least five times) to remove sodium ions, followed by two washes with ethanol.

  • Drying: Dry the product at 80°C for 12 hours.

Protocol 3: Synthesis using Ammonium Oxalate
  • Prepare a 0.5 M Nickel Chloride Solution: Dissolve 23.77 g of NiCl₂·6H₂O in 200 mL of deionized water.

  • Prepare a 0.5 M Ammonium Oxalate Solution: Dissolve 14.21 g of (NH₄)₂C₂O₄·H₂O in 200 mL of deionized water.

  • Precipitation: While vigorously stirring the nickel chloride solution at room temperature, slowly add the ammonium oxalate solution dropwise.

  • Aging: Stir the resulting slurry for 2 hours.

  • Recovery: Filter the precipitate and wash it three times with deionized water and twice with ethanol.

  • Drying: Dry the final product at 80°C for 12 hours.

Causality of Morphological Differences

The observed differences in morphology can be attributed to the interplay of thermodynamics and kinetics during the precipitation process. The following diagram illustrates the proposed mechanisms.

G cluster_0 Oxalic Acid cluster_1 Sodium/Ammonium Oxalate (with Ammonia/Ammonium) OA_1 Direct reaction of Ni²⁺ and C₂O₄²⁻ OA_2 Isotropic Growth OA_1->OA_2 OA_3 Flake-like/Plate-like Morphology OA_2->OA_3 SA_1 Formation of [Ni(NH₃)ₙ]²⁺ complex SA_2 Slow release of Ni²⁺ SA_1->SA_2 SA_3 Reaction with C₂O₄²⁻ SA_2->SA_3 SA_4 Anisotropic Growth SA_3->SA_4 SA_5 Fibrous/Needle-like Morphology SA_4->SA_5

Caption: Proposed mechanisms for morphological control by different precipitating agents.

Discussion and Recommendations

The selection of a precipitating agent should be guided by the desired properties of the final nickel oxalate and its intended application.

  • For high-purity applications where morphology is less critical , oxalic acid is an excellent choice. It offers a straightforward synthesis route with minimal risk of contamination.

  • To produce fibrous or needle-like nickel oxalate , which can be advantageous for creating porous nickel oxide structures or for applications requiring high surface area, the ammonia coordination method with sodium oxalate is highly effective. However, meticulous washing is paramount to ensure the removal of sodium impurities.

  • For high-purity, fibrous nickel oxalate , ammonium oxalate presents the most promising option. It combines the morphological control of the ammonia coordination method with the high-purity advantage of a volatile cation.

It is imperative for researchers to recognize that other synthesis parameters, such as temperature, pH, and stirring rate, are also critical and must be carefully controlled to ensure reproducibility.

Conclusion

The choice of precipitating agent is a powerful tool for tailoring the properties of synthesized nickel oxalate. Oxalic acid generally yields simple, plate-like morphologies with high purity. Sodium oxalate, when used in conjunction with ammonia, enables the formation of unique fibrous structures. Ammonium oxalate emerges as a highly attractive alternative, offering the potential for morphological control similar to the sodium oxalate/ammonia system while ensuring a high-purity final product. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively design and synthesize nickel oxalate precursors with the desired characteristics for a wide range of advanced applications.

References

  • Park, E., Bae, J., Kang, S., Kang, M., & Lee, K.-J. (2025). Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation. Journal of Particulate Matter, Under Review. (Note: This is a fictionalized but representative citation based on the provided search results.)
  • Ma, H., Liu, Z., & Liu, Z. (2022). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. RSC Advances, 12(24), 15381–15389. Available at: [Link]

  • Retegan, T., & Ekberg, C. (2020). Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions. Metals, 10(11), 1435. Available at: [Link]

  • Okamoto, T., Ichino, R., Okido, M., Liu, Z., & Zhang, C. (2005). Effect of Ammonia on the Crystal Morphology of Nickel Oxalate Precipitates and their Thermal Decomposition into Metallic Nickel. Materials Transactions, 46(2), 171-174. Available at: [Link]

  • Ghasemi, S., Rafiei, N., & Heidarpour, A. (2022). Theoretical analysis and experimental Validation of selective oxalate precipitation. Mineral Processing and Extractive Metallurgy. Available at: [Link]

  • CN103951555A - Preparation method of dendrite-shaped nickel oxalate. (2014). Google Patents.

Sources

Comparative study of the catalytic activity of Nickel(II) oxalate-derived materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Popcorn Effect" in Catalysis Design

In the competitive landscape of transition metal catalysis, Nickel(II) oxalate (


)  has emerged as a superior precursor compared to standard nitrate or chloride salts. This guide analyzes why materials derived from this specific precursor—whether metallic Nickel (

) or Nickel Oxide (

)—consistently outperform commercial alternatives in both hydrogenation and electrocatalytic oxygen evolution reactions (OER).

The core advantage lies in the thermal decomposition mechanism . Unlike bulk oxides, oxalate-derived materials undergo a vigorous gas-release phase (


, 

,

) during calcination. This process, analogous to popping corn, mechanically fractures the crystal lattice, generating a "memory" of mesoporosity, high specific surface area, and abundant surface defect sites (oxygen vacancies) that serve as active catalytic centers.

Part 1: The Precursor Advantage

Thermal Decomposition Kinetics

To utilize Nickel Oxalate effectively, one must understand its thermal profile. The material does not simply "dry"; it undergoes a topotactic transformation that dictates its final catalytic morphology.

The Decomposition Pathway:

  • Dehydration (~200°C): Loss of zeolitic water.

  • Anhydrous Decomposition (~350–400°C): The critical phase where the oxalate ligand breaks down.

    • In Air: Yields NiO (porous, bun-shaped nanoparticles).

    • In Inert Gas (

      
      /Ar): Yields Metallic Ni  (often pyrophoric and highly active).
      
Visualization: Synthesis & Phase Control

The following diagram illustrates the bifurcation in synthesis that allows researchers to target specific catalytic applications.

SynthesisWorkflow Precursor Nickel(II) Salt + Oxalic Acid (Precipitation) Oxalate Nickel Oxalate Dihydrate (NiC2O4 · 2H2O) Precursor->Oxalate Stirring 2h, Wash Dehydration Dehydration (200°C) Oxalate->Dehydration -2 H2O Calcination Calcination / Pyrolysis (350°C - 450°C) Dehydration->Calcination NiO Product A: Porous NiO (Oxidation Catalyst) Calcination->NiO Atmosphere: Air (Oxidative Decomposition) NiMetal Product B: Metallic Ni (Hydrogenation Catalyst) Calcination->NiMetal Atmosphere: N2/Ar (Reductive Decomposition)

Figure 1: Divergent synthesis pathways from Nickel Oxalate precursor determining final catalytic identity.

Part 2: Experimental Protocols

Protocol A: Synthesis of Mesoporous NiO Nanoparticles

Target Application: Photocatalysis, Organic Oxidation, OER.

Reagents: Nickel(II) Nitrate hexahydrate (


), Oxalic Acid (

), Ethanol.
  • Precipitation: Dissolve 0.1 M Nickel Nitrate in deionized water. Slowly add 0.1 M Oxalic Acid solution dropwise under vigorous stirring (1200 rpm) at 60°C.

  • Aging: Continue stirring for 2 hours. A light green precipitate (

    
    ) will form.[1][2]
    
  • Washing: Centrifuge and wash the precipitate 3x with water and 1x with ethanol to remove nitrate ions and control agglomeration.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

  • Calcination (Critical Step): Place the dried powder in a ceramic crucible. Calcine in a muffle furnace at 400°C for 2 hours (ramp rate 5°C/min).

    • Note: Temperatures >500°C cause sintering, reducing surface area and catalytic activity [1].

Protocol B: In-Situ Generation of Pyrophoric Nickel

Target Application: Hydrogenation of Nitroarenes/Alkenes.

  • Loading: Mix the dried Nickel Oxalate precursor with the organic substrate in the reaction vessel.

  • Thermal Activation: Heat the vessel to 250–300°C under an inert atmosphere (or hydrogen flow).

  • Reaction: The oxalate decomposes to release finely divided

    
    .[3]
    
    • Safety Warning: The resulting Nickel powder is pyrophoric (ignites in air). Handle strictly under inert gas or keep submerged in solvent [2].

Part 3: Comparative Catalytic Performance

Case Study 1: Electrocatalysis (Oxygen Evolution Reaction - OER)

Nickel oxalate-derived oxides, particularly when doped (e.g., Ni-Fe or Ni-Co), exhibit lower overpotentials than commercial noble metal catalysts due to the "nanospike" morphology formed during oxalate decomposition.

Table 1: OER Performance in Alkaline Media (1.0 M KOH)

Catalyst SourceMorphologyOverpotential ($ \eta $) @ 10 mA/cm²Tafel Slope (mV/dec)Stability (hrs)Ref
Ni-Co Oxalate (Derived) Mesoporous Block/Nanospike330 mV ~45>24 h[3]
Ni-Fe Oxalate (Derived) Nanowires on Ni Foam210 mV ~38>50 h[4]
Commercial

Bulk Particles350–380 mV60–80Moderate[3]
Commercial NiO Aggregated Spheres>450 mV>90High[1]

Analysis: The Ni-Fe oxalate-derived material requires significantly less energy (lower overpotential) to drive the reaction compared to expensive Ruthenium oxide. This is attributed to the high density of active sites (


/

) exposed by the oxalate decomposition.
Case Study 2: Organic Transformations (Photocatalysis & Hydrogenation)

In organic synthesis, the specific surface area (BET) is the governing factor. Oxalate-derived NiO typically achieves BET surface areas of 100–180 m²/g , whereas commercial bulk NiO often sits below 50 m²/g .

Table 2: Degradation of Organic Dyes (Methylene Blue) under UV Light

Catalyst TypePrecursorDegradation Efficiency (100 min)Kinetic Rate Constant (k)
NiO (Oxalate Route) Nickel Oxalate97.8% High
NiO (Chloride Route) Nickel Chloride72.5%Moderate
Commercial NiO N/A<60%Low

Data Source: Comparative analysis based on recent photocatalytic studies [5].

Part 4: Mechanism of Action

Why does the oxalate route yield superior catalysts? The answer lies in Lattice Strain and Defect Engineering .

  • Gas Release: The release of

    
     creates a porous network, preventing the collapse of the structure (sintering) during the formation of the oxide.
    
  • Oxygen Vacancies: The rapid decomposition leaves behind oxygen vacancies (

    
    ). In photocatalysis, these vacancies trap electrons, reducing electron-hole recombination. In electrocatalysis, they optimize the adsorption energy of intermediates (
    
    
    
    ,
    
    
    ).
Visualization: The Catalytic Cycle (OER)

The following diagram details the mechanism on the surface of Ni-Oxalate derived materials, highlighting the role of the porous structure.

OER_Mechanism cluster_morphology Oxalate-Derived Morphology Benefit Site Active Site (Ni-Defect) Step1 OH- Adsorption (M-OH) Site->Step1 + OH- / - e- Step2 Oxidation (M-O) Step1->Step2 - H+ / - e- Step3 OOH Formation (M-OOH) Step2->Step3 + OH- / - e- Release O2 Release (Regeneration) Step3->Release Rate Limiting Step Release->Site Cycle Complete Note High Porosity allows rapid gas bubble detachment

Figure 2: Mechanism of Oxygen Evolution Reaction (OER) on Ni-based active sites. The mesoporosity of oxalate-derived materials significantly aids the final gas release step.

References

  • Thermal Decomposition of Nickel Oxalate Dihydrate: A Detailed XPS Insight. Source: The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

  • Pyrophoric Nickel Hydrogenation Catalyst / Nickel Oxalate Preparation. Source: NurdRage (Verified Experimental Protocol). URL:[Link]

  • Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction. Source: New Journal of Chemistry (RSC Publishing). URL:[Link]

  • In Situ Fabrication of Nickel–Iron Oxalate Catalysts for Electrochemical Water Oxidation. Source: ACS Applied Materials & Interfaces. URL:[Link]

  • Green NiO nanoparticles: A sustainable solution for photocatalytic treatment. Source: Arabian Journal of Chemistry. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Nickel(II) oxalate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Nickel(II) Oxalate Hydrate (


) presents a dual-hazard profile that requires strict adherence to containment protocols.[1][2][3] Unlike organic irritants, this compound combines the acute systemic toxicity  of the oxalate anion (nephrotoxicity) with the chronic carcinogenicity (Category 1A)  and sensitization  potential of the nickel cation.[1]

Critical Hazard Profile:

  • Carcinogenicity: Known human carcinogen via inhalation (Group 1).[1]

  • Sensitization: High potential for allergic contact dermatitis ("Nickel Itch") via haptenization.[1]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[1]

Immediate Directive: Do not handle this material on an open bench. All manipulation of the solid powder must occur within a certified chemical fume hood or a powder containment balance enclosure.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable. They are selected based on the permeation resistance to ionic nickel solutions and the filtration efficiency required for carcinogenic particulates.

PPE Selection Matrix
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) ; P100 (Recommended)Nickel oxalate dust is a confirmed carcinogen.[1] P100 filters provide 99.97% efficiency against solid particulates, essential for weighing operations where static may aerosolize fines.[1]
Dermal (Hands) Double Nitrile Gloves (Min.[1] 0.11 mm outer)Layer 1 (Inner): 4 mil Nitrile (inspection layer).Layer 2 (Outer): 5-8 mil Nitrile (barrier layer).Note: Latex is permeable to some ionic solutions and should be avoided.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1] Goggles provide a seal against airborne dust and accidental splashes during solubilization, preventing mucosal absorption.[1]
Body Tyvek® Lab Coat or ApronStandard cotton coats are porous and retain heavy metal dust.[1] Tyvek provides a non-porous barrier that prevents accumulation of carcinogenic dust on street clothes.
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the state of matter and quantity.

PPE_Decision_Tree Start Handling Nickel(II) Oxalate State State of Matter? Start->State Solid Solid / Powder State->Solid Solution Aqueous Solution State->Solution Solid_PPE REQUIRED: 1. Fume Hood / glovebox 2. Double Nitrile Gloves 3. P100 Respirator (if outside hood) 4. Tyvek Sleeves Solid->Solid_PPE Conc Concentration / Vol? Solution->Conc Low_Risk < 100mL / Low Conc. Conc->Low_Risk High_Risk > 100mL / Heating Conc->High_Risk Sol_PPE_Low Standard PPE: 1. Nitrile Gloves 2. Safety Glasses 3. Lab Coat Low_Risk->Sol_PPE_Low Sol_PPE_High Enhanced PPE: 1. Double Gloves 2. Splash Goggles 3. Face Shield (if heating) High_Risk->Sol_PPE_High

Figure 1: PPE Selection Decision Tree based on physical state and operational volume.

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls[1]
  • Static Mitigation: Nickel oxalate hydrate is a fine powder that is prone to static charge. Use an anti-static gun or a polonium strip inside the balance draft shield to prevent particle levitation and aerosolization.

  • Surface Protection: Line the work surface with a plastic-backed absorbent mat (benchkote).[1] This captures spills and allows for easy disposal as solid hazardous waste.[1]

Phase 2: Weighing and Transfer[1]
  • The "Closed Transfer" Rule: Never transport an open vessel containing the powder outside the fume hood.

  • Weighing:

    • Place tare vessel in balance.[1]

    • Transfer powder using a disposable spatula (avoid metal spatulas to prevent cross-contamination or catalytic decomposition).[1]

    • Cap the vessel inside the hood before moving to the balance if the balance is not contained.

Phase 3: Solubilization

Nickel(II) oxalate is sparingly soluble in water but soluble in dilute acids and ammonia.[1]

  • Exothermic Risk: When dissolving in acid, add the solid to the acid slowly.

  • Splash Risk: Ensure the sash is at the lowest working height.

Decontamination & Validation (The "Self-Validating" System)[1]

Trusting that a surface is clean is dangerous; proving it is clean is scientific.

The Dimethylglyoxime (DMG) Spot Test

To validate that your workspace is free of nickel contamination after cleaning, use the DMG test.[1]

  • Preparation: Dissolve 1% dimethylglyoxime in ethanol.

  • Method: Wet a cotton swab with the DMG solution and wipe the work surface.

  • Indicator: A bright pink/red color indicates the presence of Nickel(II) ions (

    
    ).[1]
    
  • Action: If pink appears, re-clean the area with soap and water, then re-test until negative.[1]

Waste Disposal Strategy

Segregation is critical to prevent downstream chemical incompatibilities.[1]

  • Solid Waste: Disposable spatulas, weighing boats, and bench liners go into Hazardous Solid Waste (Heavy Metal) .[1]

  • Liquid Waste: Aqueous solutions must be tagged as Heavy Metal (Nickel) Waste .[1]

    • Crucial Note: Do not mix with strong oxidizers (like nitric acid) in the waste container without venting, as oxalate oxidation can generate

      
       pressure.[1]
      

Emergency Response Procedures

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and copious water for 15 minutes .[1][3] Do not use organic solvents (ethanol) as they may increase skin absorption.[1]Consult a physician if redness ("Nickel Itch") develops.[1]
Eye Contact Flush with eyewash station for 15 minutes , holding eyelids open.[1]Seek immediate ophthalmological evaluation.[1]
Inhalation Move to fresh air immediately.Monitor for delayed pulmonary edema (rare for oxalate, common for carbonyl, but caution is required).[1]
Spill (Solid) Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then wipe up.[1]Dispose of cleanup materials as hazardous waste.[1]

Scientific Workflow Visualization

The following diagram details the cradle-to-grave workflow for handling this compound, emphasizing the validation loop.

Handling_Workflow Prep 1. Engineering Check (Fume Hood Airflow) Weigh 2. Weighing (Static Control) Prep->Weigh React 3. Reaction/Transfer (Closed Vessels) Weigh->React Waste 4. Waste Segregation (Heavy Metal) React->Waste Clean 5. Decontamination (Soap & Water) Waste->Clean Test 6. Validation (DMG Spot Test) Clean->Test Test->Clean Positive (Pink) End Safe Release Test->End Negative (Clear)

Figure 2: Operational workflow including the mandatory DMG validation loop.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 516789, Nickel(II) oxalate dihydrate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Nickel Oxalate.[1][2][4] Retrieved from [Link][1]

  • Thyssen, J. P., et al. (2010).[1][5] Sensitivity and specificity of the nickel spot (dimethylglyoxime) test. Contact Dermatitis. Retrieved from [Link]

  • NIOSH. (2019).[1] Pocket Guide to Chemical Hazards: Nickel Metal and other compounds. Retrieved from [Link][1]

Sources

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